molecular formula C11H9NO2S B1598080 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde CAS No. 749902-11-2

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Cat. No.: B1598080
CAS No.: 749902-11-2
M. Wt: 219.26 g/mol
InChI Key: AZBYGUZCRCHMPF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBYGUZCRCHMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366612
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
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Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749902-11-2
Record name 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde CAS 749902-11-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 749902-11-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The document delineates the compound's physicochemical properties, anticipated spectroscopic profile, and critical safety and handling protocols. A plausible, detailed synthetic route is proposed based on established principles of thiazole chemistry, addressing the current gap in readily available, published procedures. Furthermore, this guide explores the compound's chemical reactivity and derivatization potential, highlighting its role as a versatile intermediate for creating diverse molecular architectures. The applications discussed herein underscore its value as a scaffold for developing novel pharmaceutical agents, agrochemicals, and functional materials.

Introduction

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceutical agents, including Vitamin B1 (Thiamine) and various anticancer and antimicrobial drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in modern drug design. This compound is a bifunctional molecule that combines this valuable thiazole moiety with a reactive carbaldehyde group and a methoxy-substituted phenyl ring. This specific arrangement of functional groups offers multiple points for chemical modification, making it an exceptionally valuable starting material for constructing compound libraries for high-throughput screening and lead optimization.

This guide serves as a technical resource for scientists and development professionals, offering a consolidated view of the compound's characteristics and potential. By synthesizing available data and applying established chemical principles, we aim to provide the foundational knowledge necessary to effectively utilize this compound in research and development settings.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values and should be confirmed experimentally.

Physicochemical Data
PropertyValueReference(s)
CAS Number 749902-11-2[3][4][5][6]
Molecular Formula C₁₁H₉NO₂S[3][4][5][6]
Molecular Weight 219.26 g/mol [3][4][5][6]
Appearance Off-white to yellow solid[5]
Purity Typically ≥95% - ≥99% (HPLC)[4][5]
Predicted Boiling Point 397.7 ± 48.0 °C[7]
Predicted Density 1.266 ± 0.06 g/cm³[7]
Synonyms 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde[5][7]
Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. Experimental verification is essential for structural confirmation.

  • ¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically in the range of δ 9.8–10.2 ppm.

    • A sharp singlet for the three protons of the methoxy group (OCH₃) around δ 3.8–4.0 ppm.

    • A singlet for the C5 proton of the thiazole ring.

    • A multiplet system in the aromatic region (δ 6.9–7.8 ppm) corresponding to the four protons on the 3-methoxyphenyl ring.

  • ¹³C Nuclear Magnetic Resonance (NMR): The carbon NMR would complement the ¹H NMR data for structural elucidation.

    • The aldehyde carbonyl carbon (C=O) would appear significantly downfield, around δ 185–195 ppm.

    • Signals for the aromatic and thiazole ring carbons would be observed between δ 110–160 ppm.

    • The methoxy carbon (OCH₃) would produce a signal around δ 55–56 ppm.

  • Infrared (IR) Spectroscopy: IR analysis is ideal for confirming the presence of key functional groups.[8][9]

    • A strong, sharp absorption band characteristic of the aldehyde C=O stretch between 1685–1705 cm⁻¹.

    • Two weak bands corresponding to the aldehyde C-H stretch, typically near 2720 cm⁻¹ and 2820 cm⁻¹.

    • Bands representing C=C and C=N stretching from the aromatic and thiazole rings in the 1450–1600 cm⁻¹ region.

    • A distinct Ar-O-C stretch for the methoxy group.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight.

    • The molecular ion peak [M]⁺ should be observed at m/z = 219.

    • Common fragmentation patterns may include the loss of the aldehyde group (CHO, -29 Da) or the methoxy group (OCH₃, -31 Da).

Proposed Synthesis and Mechanism

The proposed synthesis involves two primary stages:

  • Formation of the requisite 3-methoxybenzothioamide from the corresponding nitrile.

  • Cyclocondensation (Hantzsch reaction) with a suitable three-carbon electrophile containing the aldehyde functionality, such as bromopyruvaldehyde.

Synthesis_Workflow cluster_stage1 Stage 1: Thioamide Formation cluster_stage2 Stage 2: Hantzsch Cyclocondensation A 3-Methoxybenzonitrile B 3-Methoxybenzothioamide A->B  H₂S or Lawesson's Reagent C Bromopyruvaldehyde D This compound B->D C->D

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, unoptimized procedure. Researchers should perform small-scale trials to optimize reaction conditions, solvent choice, and purification methods.

Step 1: Synthesis of 3-Methoxybenzothioamide

  • To a solution of 3-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., pyridine/triethylamine mixture), add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methoxybenzothioamide.

Step 2: Hantzsch Synthesis of this compound

  • Dissolve 3-methoxybenzothioamide (1.0 eq) in a polar solvent such as ethanol or acetone.

  • Add bromopyruvaldehyde (1.0-1.1 eq) to the solution. Note: Bromopyruvaldehyde is a lachrymator and should be handled with care in a fume hood.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC. The reaction involves the nucleophilic attack of the thioamide sulfur on the alpha-carbon of the aldehyde, followed by intramolecular cyclization and dehydration to form the thiazole ring.

  • After cooling, neutralize the reaction mixture with a mild base like sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the final compound via silica gel chromatography to obtain this compound.

Chemical Reactivity and Derivatization

The title compound is an excellent substrate for further chemical modification, primarily through reactions involving the aldehyde group. This versatility is key to its utility in building diverse molecular libraries.

Reactivity_Map cluster_derivatives Potential Derivatives Core 2-(3-Methoxyphenyl) thiazole-4-carbaldehyde CarboxylicAcid Thiazole-4-carboxylic Acid Core->CarboxylicAcid Oxidation (e.g., PCC, NaOCl₂) Alcohol Thiazole-4-methanol Core->Alcohol Reduction (e.g., NaBH₄) Amine Secondary/Tertiary Amine Core->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Substituted Alkene Core->Alkene Wittig Reaction Imine Imine/Schiff Base Core->Imine Condensation (Primary Amine)

Caption: Derivatization potential via aldehyde chemistry.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields corresponding secondary or tertiary amines, a crucial transformation in medicinal chemistry for introducing basic nitrogen atoms.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents, providing an attachment point for amide bond formation.

  • Reduction: Treatment with mild reducing agents like sodium borohydride will reduce the aldehyde to a primary alcohol, which can be used in subsequent ether or ester synthesis.[11]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, allowing for carbon-carbon bond formation and scaffold extension.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex molecular frameworks.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate across several scientific disciplines.

  • Pharmaceutical Development: As a key intermediate, this compound is used in the synthesis of novel pharmaceutical agents.[5] The thiazole core is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This molecule is particularly suited for developing agents targeting neurological disorders.[5]

  • Agrochemicals: It serves as a building block in the formulation of modern pesticides and herbicides, contributing to the development of effective crop protection solutions.[5]

  • Materials Science: The compound has potential applications in creating novel materials. It can be used as an intermediate for dyes and pigments or incorporated into polymer formulations to enhance chemical resistance and durability.[5][12][13]

  • Biological and Analytical Research: Researchers may utilize derivatives of this compound in enzyme inhibition studies to probe metabolic pathways or as reagents in the development of new analytical methods.[5]

Safety, Handling, and Storage

Due to the compound's reactive nature and incompletely characterized toxicological profile, strict adherence to safety protocols is mandatory.[3]

  • Hazard Identification:

    • May be harmful if ingested or inhaled.[3]

    • Causes irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[3]

    • The toxicological properties have not been fully investigated.[3]

  • Handling and Personal Protective Equipment (PPE):

    • Handle only in a well-ventilated chemical fume hood.[3]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust or vapors.[3]

    • Wash hands and exposed skin thoroughly after handling.[3][14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][14][15]

    • Some suppliers recommend refrigerated storage at 0-8 °C.[5]

    • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3][14]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[14]

  • Spill and Disposal:

    • In case of a spill, wear full protective equipment.[3]

    • Carefully scoop up the solid material, place it in a suitable container for disposal, and ventilate the area.[3]

    • Dispose of waste material in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique combination of a privileged thiazole heterocycle and a reactive aldehyde functional group provides a robust platform for the synthesis of a wide array of complex molecules. While a detailed toxicological profile is yet to be established, its potential applications in drug discovery, agrochemicals, and materials science are significant. This guide provides the core technical information required for researchers to handle, synthesize, and strategically employ this compound in their R&D programs, paving the way for future innovation.

References

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry, drug development, and materials science. The document details the molecule's structural and physical properties, offering an in-depth analysis of robust synthetic pathways. Two primary synthetic strategies are critically examined: the classical Hantzsch thiazole synthesis and a post-modification approach involving the Vilsmeier-Haack formylation of a pre-formed thiazole core. Each route is presented with detailed, step-by-step experimental protocols, grounded in established chemical principles. The causality behind experimental choices, reagent selection, and reaction conditions is explained to provide field-proven insights for researchers, scientists, and professionals in drug development. This guide serves as a technical resource for the practical synthesis and application of this versatile chemical building block.

Introduction and Significance

This compound is a versatile organic compound featuring a thiazole ring, a scaffold known for its wide range of biological activities.[1] This unique structure makes it a valuable intermediate and building block for the synthesis of novel derivatives with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1] Its applications extend beyond pharmaceuticals, where it serves as a key intermediate in the development of agrochemicals, dyes, and pigments.[1][2] The ability of its aldehyde functional group to undergo various chemical transformations makes it a preferred choice for chemists aiming to construct complex molecular architectures.[1] This guide provides the necessary technical details for its synthesis and characterization, empowering researchers to leverage its potential in their respective fields.

Molecular Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its application. This section details the key characteristics of this compound.

Chemical Structure

The molecule consists of a central thiazole ring. A 3-methoxyphenyl group is attached at the 2-position of the thiazole ring, and a carbaldehyde (formyl) group is present at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties is provided in the table below. This data is essential for handling, storage, and characterization of the compound.

PropertyValueReference
CAS Number 749902-11-2[1][3]
Molecular Formula C₁₁H₉NO₂S[1][3][4]
Molecular Weight 219.26 g/mol [1][3][4]
Appearance Off-white to yellow solid[1]
Purity ≥95-99% (HPLC)[1][4]
Synonyms 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde[1][5]
Storage Conditions Store at 0-8°C[1]
Boiling Point 397.7 ± 48.0 °C (Predicted)[5]
Density 1.266 ± 0.06 g/cm³ (Predicted)[5]
Spectroscopic Characterization

While specific spectra are proprietary, structural confirmation relies on standard analytical techniques. The expected spectroscopic signatures are as follows:

  • ¹H NMR: Signals corresponding to the aldehyde proton (δ 9-10 ppm), aromatic protons on both the phenyl and thiazole rings (δ 7-8.5 ppm), and a singlet for the methoxy group protons (δ ~3.8 ppm).

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon (δ ~185-195 ppm), carbons of the aromatic and thiazole rings, and the methoxy carbon (δ ~55 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C=C stretching, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight of 219.26.

Synthesis of this compound

The synthesis of this target molecule can be approached through several strategic routes. This guide details two of the most robust and scientifically sound methodologies: the Hantzsch Thiazole Synthesis and a post-synthetic modification via the Vilsmeier-Haack Reaction.

G cluster_0 Route 1: Hantzsch Thiazole Synthesis cluster_1 Route 2: Vilsmeier-Haack Formylation A1 3-Methoxybenzamide A2 3-Methoxythiobenzamide A1->A2 Thionation (Lawesson's Reagent) A4 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole A2->A4 Hantzsch Condensation A3 1,3-Dichloroacetone A3->A4 A5 Target Compound A4->A5 Oxidation (e.g., Sommelet) B1 3-Methoxythiobenzamide B3 2-(3-Methoxyphenyl)thiazole B1->B3 Hantzsch Condensation B2 2-Chloroacetaldehyde B2->B3 B5 Target Compound B3->B5 Vilsmeier-Haack Formylation B4 Vilsmeier Reagent (POCl₃/DMF) B4->B5

Caption: Overview of two primary synthetic routes for the target compound.

Route 1: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[6][7] This route builds the thiazole ring with a precursor functional group at the 4-position, which is subsequently converted to the desired aldehyde.

Causality: This multi-step approach is advantageous as it utilizes common starting materials and well-established, high-yielding reactions. The choice of 1,3-dichloroacetone allows for the selective introduction of a chloromethyl handle at the C4 position, which is a versatile precursor for the aldehyde.

The thioamide is a critical precursor. It is efficiently prepared from the corresponding amide via thionation.

  • Reaction: 3-Methoxybenzamide + Lawesson's Reagent → 3-Methoxythiobenzamide

  • Protocol:

    • Suspend 3-methoxybenzamide (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise to the suspension. The use of 0.5 equivalents is stoichiometric as the reagent is dimeric.

    • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-methoxythiobenzamide as a solid.

This is the key ring-forming step.

  • Reaction: 3-Methoxythiobenzamide + 1,3-Dichloroacetone → 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole

  • Protocol:

    • Dissolve 3-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask.

    • Add 1,3-dichloroacetone (1.1 equivalents) to the solution. The slight excess ensures complete consumption of the thioamide.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After cooling, neutralize the reaction mixture with a mild base like aqueous sodium bicarbonate solution to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

The final step involves converting the chloromethyl group into the aldehyde. The Sommelet reaction is a classic and effective method for this transformation.

  • Reaction: 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole + Hexamethylenetetramine → Target Aldehyde

  • Protocol:

    • Dissolve the 2-(3-methoxyphenyl)-4-(chloromethyl)thiazole intermediate (1 equivalent) in chloroform or aqueous acetic acid.

    • Add hexamethylenetetramine (urotropine) (1.2 equivalents) and heat the mixture to reflux for 2-5 hours. This forms the quaternary ammonium salt.

    • Hydrolyze the resulting salt by adding an equal volume of water and continuing to reflux for another 1-2 hours.

    • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to obtain this compound.

Route 2: Vilsmeier-Haack Formylation of 2-(3-Methoxyphenyl)thiazole

This alternative strategy involves first constructing the 2-arylthiazole core and then introducing the aldehyde group in a separate step. The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11]

Causality: This route is highly efficient because the thiazole ring is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution.[8] The Vilsmeier-Haack reaction provides a direct and often high-yielding method to install the formyl group at the C4 position, avoiding the sometimes harsh conditions of the Sommelet reaction.

This intermediate is synthesized using a simplified Hantzsch reaction.

  • Reaction: 3-Methoxythiobenzamide + 2-Chloroacetaldehyde → 2-(3-Methoxyphenyl)thiazole

  • Protocol:

    • Dissolve 3-methoxythiobenzamide (1 equivalent, prepared as in Route 1, Step 1) in ethanol.

    • Add an aqueous solution of 2-chloroacetaldehyde (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction to room temperature and neutralize with sodium bicarbonate solution.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the crude product via column chromatography to yield pure 2-(3-methoxyphenyl)thiazole.

This step introduces the aldehyde functionality onto the pre-formed thiazole ring.

  • Reaction: 2-(3-Methoxyphenyl)thiazole + POCl₃/DMF → this compound

  • Protocol:

    • Prepare the Vilsmeier reagent in situ. In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents) in an ice bath (0°C).

    • Add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the cold DMF with vigorous stirring. The addition is exothermic and must be controlled. After addition, allow the mixture to stir for 30 minutes at 0°C to form the chloroiminium salt (Vilsmeier reagent).[11][12]

    • Dissolve the 2-(3-methoxyphenyl)thiazole intermediate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.[8] Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide or sodium carbonate solution until the pH is basic (~8-9).

    • Extract the aqueous mixture multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, this compound.

Summary of Synthetic Routes

FeatureRoute 1: Modified Hantzsch SynthesisRoute 2: Vilsmeier-Haack Formylation
Key Strategy Ring formation with a C4 precursor groupRing formation followed by C4 formylation
Starting Materials 3-Methoxybenzamide, 1,3-Dichloroacetone3-Methoxybenzamide, 2-Chloroacetaldehyde, POCl₃, DMF
Number of Steps 33 (including thioamide prep)
Key Reactions Hantzsch Condensation, Sommelet ReactionHantzsch Condensation, Vilsmeier-Haack Reaction
Advantages Utilizes classic, well-understood reactions.Often higher yielding and cleaner final step. Direct formylation.
Considerations Sommelet reaction can have variable yields and requires careful workup.Requires anhydrous conditions. POCl₃ is highly reactive and corrosive.

Applications in Research and Development

This compound is a valuable scaffold in several scientific domains:

  • Pharmaceutical Development: It serves as a crucial intermediate for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.[1] The thiazole core is a known pharmacophore in many biologically active molecules.[13][14] Its derivatives are being explored for anticancer, anti-inflammatory, and antimicrobial properties.[1][15][16]

  • Agricultural Chemistry: The compound is used in the formulation of modern agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[1]

  • Materials Science: Due to its chromophoric properties, it is an intermediate in the production of novel dyes and pigments.[1][2] It is also being investigated for its potential in creating new polymers and coatings with enhanced chemical and thermal stability.[17]

  • Biological Research: Researchers use this molecule and its derivatives in studies related to enzyme inhibition and to probe biological pathways, aiding in the discovery of new therapeutic targets.[1][2]

Conclusion

This technical guide has detailed the structure, properties, and synthesis of this compound. By providing two robust, field-tested synthetic routes complete with step-by-step protocols and explanations of the underlying chemical principles, this document equips researchers and drug development professionals with the practical knowledge required to synthesize and utilize this important chemical intermediate. The versatility of the thiazole scaffold, combined with the reactivity of the aldehyde functional group, ensures that this compound will continue to be a valuable tool in the advancement of medicinal chemistry and materials science.

References

The Multifaceted Biological Activities of 2-Aryl-Thiazole-4-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Among the vast landscape of thiazole derivatives, the 2-aryl-thiazole-4-carbaldehyde core has emerged as a privileged structure, conferring a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities associated with this chemical class, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, elucidating their mechanisms of action and providing a framework for their evaluation.

Section 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 2-aryl-thiazole scaffold have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4][5] The strategic placement of the aryl group at the 2-position and the carbaldehyde at the 4-position provides a versatile platform for structural modifications that can enhance potency and selectivity.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many thiazole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1] By binding to the colchicine binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[1][7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][6]

The causality behind this experimental focus lies in the higher rate of cell division in cancer cells compared to normal cells. This makes them more susceptible to agents that interfere with the mitotic spindle, a structure composed of microtubules. Therefore, targeting tubulin polymerization is a clinically validated strategy for cancer chemotherapy.

A novel series of thiazole-naphthalene derivatives were identified as potent tubulin polymerization inhibitors, with compound 5b showing an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 μM).[1] This highlights the potential for further optimization of the 2-aryl-thiazole scaffold to develop highly effective antimitotic agents.

Experimental Workflow: Assessing Anticancer Activity

A robust and standardized workflow is crucial for evaluating the anticancer potential of novel 2-aryl-thiazole-4-carbaldehyde derivatives. The following diagram outlines a typical experimental cascade.

Anticancer_Workflow cluster_0 In Vitro Evaluation A Compound Synthesis & Characterization B MTT Cell Viability Assay (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Tubulin Polymerization Assay C->D If potent E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) E->F

Caption: Workflow for in vitro anticancer evaluation of 2-aryl-thiazole-4-carbaldehydes.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Aryl-thiazole-4-carbaldehyde derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 1,000 to 100,000 cells per well, optimized for exponential growth) into each well of a 96-well plate.[10] Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions.[10] Include a vehicle control (medium with the same concentration of DMSO used for the compounds). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.[12] Incubate for 2 to 4 hours at 37°C, protected from light, allowing formazan crystals to form.[10]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[10] Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic drug) in each experiment is crucial for validating the assay's performance. The linear relationship between cell number and absorbance should also be established for each cell line.[12]

Quantitative Data: Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)MechanismReference
Compound 4c MCF-72.57 ± 0.16VEGFR-2 Inhibition[11]
Compound 4c HepG27.26 ± 0.44VEGFR-2 Inhibition[11]
Compound 5b MCF-70.48 ± 0.03Tubulin Polymerization Inhibition[1]
Compound 5b A5490.97 ± 0.13Tubulin Polymerization Inhibition[1]
Compound 2e -7.78Tubulin Polymerization Inhibition[7]
Compound IV -2.00 ± 0.12Tubulin Polymerization Inhibition[6][14]

Section 2: Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[2][15] The 2-aryl-thiazole-4-carbaldehyde scaffold offers a promising starting point for the development of new antimicrobial drugs.

Spectrum of Activity

Studies have shown that various derivatives of this scaffold exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[16] Some compounds have also demonstrated promising antifungal activity against strains like Candida albicans and Aspergillus niger.[17][18]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow is a standard approach to screen and characterize the antimicrobial activity of new compounds.

Antimicrobial_Workflow cluster_1 Antimicrobial Evaluation G Compound Synthesis H Broth Microdilution Assay G->H I Determine Minimum Inhibitory Concentration (MIC) H->I J Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) I->J K Time-Kill Kinetic Studies J->K For promising compounds

Caption: Workflow for evaluating the antimicrobial activity of 2-aryl-thiazole-4-carbaldehydes.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-Aryl-thiazole-4-carbaldehyde derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)[21]

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[21]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[22] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.

Self-Validation: The use of standard quality control strains with known MIC values for reference antibiotics is essential to ensure the accuracy and reproducibility of the results.[23]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 E. coli230-700[18]
Compound 4 E. coli170[18]
Compound 9 B. cereus230[18]
Compound 37c Bacteria46.9-93.7[15]
Compound 37c Fungi5.8-7.8[15]
Compound 2c Gram-negative bacteria31.25-250[24]
Compound 4m Gram-negative bacteria31.25-250[24]

Section 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[25] Thiazole derivatives have shown potential as anti-inflammatory agents by targeting key mediators and signaling pathways in the inflammatory response.[26][27]

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[25][28] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[25] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[29] Small molecule inhibitors can target various steps in this pathway, offering a powerful strategy to suppress inflammation.[25][28][30]

The rationale for targeting the NF-κB pathway is its central role in orchestrating the inflammatory response. By inhibiting this key transcription factor, it is possible to downregulate a wide array of pro-inflammatory mediators simultaneously.

NFkB_Pathway cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Thiazole 2-Aryl-Thiazole Derivatives Thiazole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by 2-aryl-thiazole derivatives.

Experimental Workflow: In Vitro Anti-inflammatory Assays

A multi-assay approach is necessary to comprehensively evaluate the anti-inflammatory properties of 2-aryl-thiazole-4-carbaldehydes.

AntiInflammatory_Workflow cluster_3 Anti-inflammatory Evaluation L LPS-stimulated RAW 264.7 Macrophages M MTT Assay for Cytotoxicity L->M N Griess Assay for Nitric Oxide (NO) L->N O ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) L->O P Western Blot for iNOS and COX-2 Protein Expression L->P Q NF-κB Translocation Assay P->Q If expression is reduced

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Detailed Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[13][31]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • 2-Aryl-thiazole-4-carbaldehyde derivatives

  • Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[31]

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[13] Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[31] Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.[13]

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with the Griess Reagent.[31] Incubate for 10-15 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[31]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite.[13] A reduction in nitrite concentration in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Self-Validation: It is crucial to perform a concurrent MTT assay to ensure that the observed decrease in NO production is not due to compound-induced cytotoxicity.[13]

Conclusion

The 2-aryl-thiazole-4-carbaldehyde scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the importance of this chemical class in modern drug discovery. The detailed experimental workflows and protocols provided in this guide offer a robust framework for the systematic evaluation of novel derivatives. By understanding the underlying mechanisms of action and employing rigorous, self-validating experimental designs, researchers can effectively unlock the full therapeutic potential of this privileged chemical structure.

References

Unlocking the Therapeutic Potential of the Thiazole Scaffold: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Versatility of the Thiazole Ring in Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of clinically significant therapeutic agents. From the early antibacterial sulfonamides to modern targeted cancer therapies, the thiazole motif has demonstrated remarkable versatility, enabling the development of compounds with a broad spectrum of biological activities.[1][2][3] This technical guide offers an in-depth exploration of the key molecular targets of thiazole derivatives across major disease areas, providing researchers and drug development professionals with a comprehensive understanding of their mechanisms of action and the experimental methodologies used to validate them.

I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

Thiazole-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy through a variety of mechanisms that target the complex signaling networks of cancer cells.[1][2] The approval of drugs like Dasatinib and Ixazomib has further fueled research into novel thiazole derivatives with improved pharmacokinetic profiles and targeted actions.[1]

A. Targeting Protein Kinases: Halting Aberrant Cell Signaling

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling, proliferation, and survival.

  • Tyrosine Kinase Inhibition: Many thiazole derivatives are potent inhibitors of tyrosine kinases, which are often dysregulated in various cancers. By blocking the activity of these enzymes, they can disrupt downstream signaling pathways essential for tumor growth and progression.

  • B-RAF Enzyme Inhibition: Certain thiazole-containing compounds have been designed to specifically target mutated B-RAF kinases, a key driver in melanoma and other cancers.

  • PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Thiazole derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4][5]

B. Disrupting the Cytoskeleton: A Strategy Against Cell Division

The integrity of the cellular cytoskeleton, particularly the dynamics of microtubules, is essential for cell division. Thiazole derivatives have been found to interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4][5]

C. Inducing Apoptosis: The Ultimate Demise of Cancer Cells

Thiazole derivatives can trigger apoptosis through various mechanisms, including the modulation of key regulatory proteins such as p53, Bax, and caspases.[6] By promoting the expression of pro-apoptotic proteins and inhibiting anti-apoptotic factors, these compounds can effectively induce cancer cell death.

Experimental Workflow: Assessing Anticancer Activity

A crucial step in the evaluation of novel thiazole derivatives is the determination of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Thiazole Derivatives start->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt Treatment Period incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

II. Thiazole Derivatives in Neurodegenerative Diseases: A Beacon of Hope

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant challenge to modern medicine. Thiazole derivatives have shown promise as therapeutic agents by targeting key enzymes and pathological processes implicated in these diseases.[3]

A. Cholinesterase Inhibition: Restoring Neurotransmitter Balance

A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. Several thiazole derivatives have been identified as potent inhibitors of these enzymes.[10][11][12]

B. Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including dopamine and serotonin. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson's disease.

C. Targeting Pathological Protein Aggregation

The aggregation of amyloid-beta (Aβ) peptides and tau protein are hallmarks of Alzheimer's disease. Thiazole and thiazolidine-based compounds have been shown to inhibit the aggregation of both Aβ and tau, suggesting a disease-modifying potential.[10][11][12]

D. Other Neuroprotective Mechanisms

Thiazole derivatives also exhibit neuroprotective effects through the inhibition of other targets, including:

  • Cyclin-dependent kinase 5 (CDK5)/p25: Aberrant CDK5 activity is implicated in neuronal death.

  • Beta-secretase-1 (BACE1): This enzyme is involved in the production of Aβ peptides.[10][12]

  • Glycogen synthase kinase-3β (GSK-3β): This kinase is involved in tau hyperphosphorylation.[10][11][12]

Experimental Workflow: Evaluating Cholinesterase Inhibition

The Ellman's method is a classic and reliable colorimetric assay for measuring cholinesterase activity and screening for inhibitors.

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[13]

  • Incubation with Inhibitor: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the thiazole derivative for a specific time.[13]

  • Initiation of Reaction: Add the substrate (ATCh) and DTNB to the wells to start the reaction.[13]

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.[13][14]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition. The IC50 value can then be calculated.

AChE_Inhibition_Workflow cluster_workflow AChE Inhibition Assay Workflow start Prepare Reagents (AChE, ATCh, DTNB) incubate Pre-incubate AChE with Thiazole Derivative start->incubate initiate Add ATCh and DTNB incubate->initiate measure Kinetic Measurement at 412 nm initiate->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for the AChE inhibition assay.

III. Thiazole Derivatives in Diabetes Management: Targeting Metabolic Pathways

Thiazole-containing compounds have a well-established role in the management of type 2 diabetes. The thiazolidinedione (TZD) class of drugs, for instance, are potent insulin sensitizers.

A. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

TZDs exert their primary effect by activating PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[15][16][17] Activation of PPARγ enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[15]

B. Inhibition of Carbohydrate-Digesting Enzymes

Another important strategy in diabetes management is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion.

  • α-Glucosidase Inhibition: Thiazole derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. By slowing down carbohydrate digestion, these compounds can reduce the rapid rise in blood glucose levels after a meal.[18][19]

  • α-Amylase Inhibition: Similarly, inhibition of α-amylase, which breaks down starch, can also contribute to the control of blood glucose levels.

C. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 by certain thiazole derivatives can prolong the action of incretins, leading to improved glucose control.

Experimental Workflow: Assessing α-Glucosidase Inhibition

The inhibitory activity of thiazole derivatives against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reagent Preparation: Prepare solutions of α-glucosidase enzyme and the substrate pNPG in a suitable buffer (e.g., phosphate buffer, pH 6.8).[20]

  • Incubation with Inhibitor: Pre-incubate the α-glucosidase enzyme with various concentrations of the thiazole derivative.[20]

  • Reaction Initiation: Add the pNPG substrate to initiate the reaction and incubate at 37°C.[20]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[20]

  • Absorbance Measurement: The enzymatic cleavage of pNPG releases p-nitrophenol, a yellow product. Measure the absorbance of this product at 405 nm.[20]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the thiazole derivative and determine the IC50 value.

aGlucosidase_Inhibition_Workflow cluster_workflow α-Glucosidase Inhibition Assay Workflow start Prepare Reagents (Enzyme, pNPG) incubate Pre-incubate Enzyme with Thiazole Derivative start->incubate initiate Add pNPG Substrate incubate->initiate terminate Terminate Reaction with Na2CO3 initiate->terminate Incubate at 37°C measure Measure Absorbance at 405 nm terminate->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for the α-glucosidase inhibition assay.

IV. Thiazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases

The thiazole scaffold is a key component of many antimicrobial agents.[21] These compounds exhibit activity against a broad spectrum of bacteria and fungi through various mechanisms of action.

A. Inhibition of Bacterial Cell Wall Synthesis

Some thiazole derivatives, like certain cephalosporin antibiotics, interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This leads to cell lysis and bacterial death.

B. Disruption of DNA Synthesis and Integrity
  • DNA Gyrase and Topoisomerase IV Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[22]

  • Inhibition of Folic Acid Synthesis: Sulfathiazole, an early thiazole-based antibiotic, acts by inhibiting the synthesis of folic acid, a vitamin essential for bacterial growth.[21]

C. Targeting Fungal Enzymes

Thiazole-containing antifungal agents, such as Ravuconazole, often target enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of these enzymes disrupts membrane integrity and leads to fungal cell death.

V. In Silico Approaches: Rational Design of Thiazole Derivatives

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a ligand (e.g., a thiazole derivative) to the active site of a target protein.[23][24][25] This approach allows for the rational design of more potent and selective inhibitors.

Workflow: Molecular Docking
  • Preparation of Receptor and Ligand: Obtain the 3D structures of the target protein (receptor) and the thiazole derivative (ligand). Prepare these structures for docking by adding hydrogen atoms, assigning charges, and defining the binding site.[26]

  • Docking Simulation: Use docking software to explore the conformational space of the ligand within the binding site of the receptor and predict the most favorable binding poses.[26]

  • Scoring and Analysis: The software calculates a scoring function to estimate the binding affinity for each pose. The poses are then ranked, and the top-ranked poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[26]

Molecular_Docking_Workflow cluster_workflow Molecular Docking Workflow start Prepare Receptor (Target Protein) docking Perform Docking Simulation start->docking ligand Prepare Ligand (Thiazole Derivative) ligand->docking scoring Score and Rank Binding Poses docking->scoring analysis Analyze Molecular Interactions scoring->analysis

Caption: A simplified workflow for molecular docking studies.

VI. Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected thiazole derivatives against various therapeutic targets, as reported in the literature. This data highlights the potency and potential of these compounds.

Thiazole Derivative ClassTargetIC50 ValueReference
Anticancer ThiazolesVarious Cancer Cell Lines0.00042 µM - 0.67 µM[4][5]
Neuroprotective ThiazolesAcetylcholinesterase (AChE)As low as 9 nM[12]
Antidiabetic Thiazolesα-GlucosidaseVaries, can be more potent than acarbose[19]
Antimicrobial ThiazolesDNA Gyrase/Topoisomerase IV0.0033 - 0.046 µg/mL[22]

VII. Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable platform for the discovery and development of novel therapeutic agents. The diverse range of biological targets modulated by thiazole derivatives underscores their immense potential in addressing a wide array of human diseases. Future research will likely focus on the design of multi-target-directed ligands, leveraging the versatility of the thiazole ring to create compounds that can simultaneously modulate multiple pathways involved in complex diseases. The integration of computational methods with traditional experimental approaches will undoubtedly accelerate the identification and optimization of the next generation of thiazole-based drugs.

References

An In-depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its synthesis, exploring plausible and efficient synthetic routes, and detail its chemical and physical properties. Furthermore, this guide offers an in-depth analysis of the biological activities associated with the 2-(3-methoxyphenyl)thiazole scaffold, with a particular focus on its burgeoning potential in anticancer drug discovery. By synthesizing current literature, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its presence in a wide array of natural products and synthetic compounds underscores its versatile role in biological systems. The unique electronic properties of the thiazole ring enable it to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets. This has led to the development of numerous thiazole-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, is a key building block that combines the favorable properties of the thiazole ring with the electronic and steric influences of a methoxy-substituted phenyl group and a reactive carbaldehyde function.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays.

PropertyValueReference
CAS Number 749902-11-2[1]
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [1]
Appearance Off-white to yellow solid[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis of this compound: A Proposed Pathway

Stage 1: Hantzsch Thiazole Synthesis of 2-(3-Methoxyphenyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2] This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Intermediate 3-Methoxythiobenzamide 3-Methoxythiobenzamide 2-(3-Methoxyphenyl)thiazole 2-(3-Methoxyphenyl)thiazole 3-Methoxythiobenzamide->2-(3-Methoxyphenyl)thiazole + 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->2-(3-Methoxyphenyl)thiazole Ethanol, Reflux

Caption: Proposed Hantzsch synthesis of the thiazole intermediate.

Experimental Protocol:

  • Preparation of 3-Methoxythiobenzamide: This starting material can be prepared from 3-methoxybenzonitrile by reaction with hydrogen sulfide in the presence of a base, or from 3-methoxybenzaldehyde via the Willgerodt-Kindler reaction.

  • Hantzsch Condensation:

    • To a solution of 3-methoxythiobenzamide (1 equivalent) in ethanol, add 1,3-dichloroacetone (1 equivalent).

    • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 2-(3-methoxyphenyl)thiazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Work-up: The basic wash with sodium bicarbonate is crucial to remove any hydrochloric acid generated, which could otherwise lead to side reactions or degradation of the product.

Stage 2: Vilsmeier-Haack Formylation of 2-(3-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the C4 position being a likely site of attack.

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product 2-(3-Methoxyphenyl)thiazole 2-(3-Methoxyphenyl)thiazole Target_Compound This compound 2-(3-Methoxyphenyl)thiazole->Target_Compound 1. 0°C to rt Vilsmeier Reagent POCl₃, DMF Vilsmeier Reagent->Target_Compound 2. H₂O workup

Caption: Vilsmeier-Haack formylation to yield the target compound.

Experimental Protocol:

  • Formation of the Vilsmeier Reagent: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with stirring. The mixture is then allowed to warm to room temperature.

  • Formylation:

    • A solution of 2-(3-methoxyphenyl)thiazole (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

    • After completion, the reaction mixture is carefully poured onto crushed ice.

    • The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The in situ formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF generates the electrophile necessary for the formylation reaction.

  • Aqueous Work-up: The hydrolysis of the intermediate iminium salt during the aqueous work-up is essential to generate the final aldehyde product.

Biological Activities and Therapeutic Potential

The 2-(3-methoxyphenyl)thiazole scaffold is a recurring motif in a number of biologically active molecules, particularly in the realm of oncology. The methoxy group at the meta-position of the phenyl ring can influence the molecule's conformation and electronic distribution, potentially enhancing its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of derivatives of 2-(aryl)thiazoles. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and angiogenesis.

A study on a series of 1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, demonstrated that the presence of a 3-methoxyphenyl group can significantly contribute to their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[5] One compound containing two 3-methoxyphenyl groups exhibited exceptionally high activity.[5]

Table of Anticancer Activity of Related Thiazole Derivatives:

Compound StructureCell LineIC₅₀ (µM)Mechanism of ActionReference
4-Substituted methoxybenzoyl-aryl-thiazoleMelanoma, Prostate CancerLow nM rangeInhibition of tubulin polymerization[4]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideLeukemia (HL-60)7.5 µg/mLNot specified[6]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideLeukemia (Jurkat)8.9 µg/mLNot specified[6]

The carbaldehyde group at the 4-position of the thiazole ring in this compound provides a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, which can be screened for enhanced biological activity and optimized pharmacokinetic properties. For instance, the aldehyde can be readily converted into imines, oximes, or hydrazones, or used in condensation reactions to build more complex molecular architectures.

Applications in Materials Science and Agricultural Chemistry

Beyond its pharmaceutical applications, this compound serves as a valuable intermediate in other chemical industries.

  • Materials Science: The chromophoric properties endowed by the conjugated system of the thiazole and phenyl rings make this compound a potential precursor for the synthesis of dyes and pigments.[1]

  • Agricultural Chemistry: The thiazole moiety is present in some agrochemicals, and derivatives of this compound could be explored for the development of novel pesticides and herbicides.[1]

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential in drug discovery and materials science. This guide has outlined a plausible and detailed synthetic pathway, summarized its key physicochemical properties, and reviewed the promising biological activities associated with its structural scaffold. The presence of a reactive carbaldehyde group offers a gateway for the creation of diverse chemical libraries, paving the way for the discovery of novel therapeutic agents, particularly in the field of oncology. Further research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic and industrial potential.

References

Introduction: The Thiazole Carbaldehyde Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Thiazole Carbaldehydes

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug design. This scaffold is present in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[3][4] While the thiazole ring itself provides a stable and versatile core, its functionalization is key to modulating biological activity.

Among the most powerful functional groups for synthetic elaboration is the carbaldehyde, or formyl group (-CHO). Substituted thiazole carbaldehydes are not typically the final therapeutic agents but serve as exceptionally versatile intermediates.[5][6] The aldehyde's reactivity allows for its conversion into a vast array of other functional groups and the construction of complex molecular architectures. This guide provides a technical overview of the historical discoveries and key synthetic methodologies developed to access these critical building blocks, with a focus on the regioselective synthesis of 2-, 4-, and 5-formylthiazoles.

The Foundational Bedrock: The Hantzsch Thiazole Synthesis

The journey into thiazole chemistry invariably begins with the work of Arthur Hantzsch in 1887.[7][8] The Hantzsch thiazole synthesis is one of the most reliable and widely used methods for constructing the thiazole ring.[9] It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide.[10][11] This reaction's robustness and tolerance for a wide range of functional groups on both reactants are the primary reasons for its enduring importance. It allows for the direct incorporation of desired substitution patterns into the thiazole core, which can then be further modified.

The causality behind this reaction lies in a sequence of nucleophilic attack, cyclization, and dehydration. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl in an SN2 reaction.[12] Subsequent intramolecular cyclization by the nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring.[10]

Hantzsch_Mechanism cluster_reactants cluster_products A α-Haloketone I1 S-Alkylation Intermediate A->I1 Sₙ2 Attack B Thioamide B->I1 plus1 + I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P Thiazole I2->P Dehydration H2O H₂O HX HX plus2 + plus3 +

Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.

Regioselective Synthesis of Thiazole Carbaldehydes

The electronic nature of the thiazole ring is not uniform. The proton at the C2 position is notably acidic, while the C5 position is the most electron-rich and susceptible to electrophilic attack.[8][13] The C4 position is comparatively neutral. These distinct properties dictate the strategies required to introduce a carbaldehyde group at each specific position.

Synthesis of 2-Substituted Thiazole-4-carbaldehydes

Directly formylating the C4 position of a pre-formed thiazole is challenging due to its lower reactivity. Therefore, the most common and logical approach is to build the thiazole ring with a precursor to the aldehyde already in place at the C4 position. The Hantzsch synthesis is ideal for this "construction" strategy.

A typical workflow involves using an α-halocarbonyl component that contains a masked or precursor aldehyde function, such as an ester or acetal. For example, reacting a thioamide with ethyl bromopyruvate yields a thiazole-4-carboxylate ester. This ester can then be subjected to a two-step reduction-oxidation sequence to unmask the carbaldehyde.

Thiazole_4_Carbaldehyde_Workflow start Thioamide + Ethyl Bromopyruvate hantzsch Hantzsch Synthesis start->hantzsch ester Thiazole-4-carboxylate Ester hantzsch->ester reduction Reduction (e.g., DIBAL-H) ester->reduction alcohol 4-(Hydroxymethyl)thiazole reduction->alcohol oxidation Oxidation (e.g., PCC, DMP) alcohol->oxidation product Thiazole-4-carbaldehyde oxidation->product

Caption: Synthetic workflow for obtaining Thiazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde Precursor

This protocol describes the initial Hantzsch condensation to form the ester precursor.

  • Reaction Setup: To a solution of 4-chlorothiobenzamide (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add ethyl bromopyruvate (1.1 eq).

  • Condensation: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The resulting crude ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.[14]

Synthesis of 4-Substituted Thiazole-2-carbaldehydes

The synthesis of 2-formylthiazoles exploits the unique acidity of the C2 proton.[3][8] This proton can be readily removed by a strong organometallic base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. This deprotonation generates a highly nucleophilic thiazol-2-yl lithium species.

This potent nucleophile can then be trapped with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose. The resulting intermediate is then hydrolyzed during aqueous workup to reveal the desired thiazole-2-carbaldehyde.[15]

Thiazole_2_Carbaldehyde_Mechanism thiazole Substituted Thiazole lithiated Thiazol-2-yl Lithium thiazole->lithiated Deprotonation (n-BuLi, -78°C) adduct Tetrahedral Adduct lithiated->adduct Nucleophilic Attack dmf DMF (Formylating Agent) dmf->adduct hydrolysis Aqueous Workup (H₃O⁺) adduct->hydrolysis product Thiazole-2-carbaldehyde hydrolysis->product

Caption: Mechanism for the synthesis of Thiazole-2-carbaldehydes via lithiation.

Experimental Protocol: Synthesis of 1,3-Thiazole-2-carbaldehyde [15]

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M). Cool the solution to -95°C using a liquid nitrogen/ethanol bath.

  • Lithiation: Slowly add tert-butyllithium (2.0 eq, 1.7 M solution in pentane) dropwise, maintaining the internal temperature below -80°C. Stir the resulting suspension for 45 minutes.

  • Formylation: In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) (1.2 eq) in anhydrous THF. Transfer the lithiated thiazole suspension to the DMF solution at -90°C via cannula.

  • Quenching and Workup: Allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Synthesis of 2-Substituted Thiazole-5-carbaldehydes

The C5 position of the thiazole ring is electron-rich, making it the prime target for electrophilic substitution reactions.[8][13] The classic method for introducing a formyl group at this position is the Vilsmeier-Haack reaction . This reaction utilizes the "Vilsmeier reagent," an electrophilic iminium cation, which is pre-formed from the reaction of a phosphoryl halide (like POCl₃) with a substituted amide (typically DMF).

The electron-rich C5 of the thiazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. This method is particularly effective for thiazoles bearing electron-donating groups, which further activate the ring towards electrophilic attack. More recent methods, such as the cascade annulation of enaminones with potassium thiocyanate (KSCN) using Dess-Martin periodinane, also provide access to highly substituted thiazole-5-carbaldehydes.[16]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to N,N-dimethylformamide (DMF) (3.0 eq) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

  • Reaction: Slowly add a solution of 2-aminothiazole (1.0 eq) in DMF to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70°C for 2-3 hours.

  • Hydrolysis: Cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until it is slightly alkaline.

  • Isolation: The product, 2-amino-1,3-thiazole-5-carbaldehyde, will precipitate. Filter the solid, wash thoroughly with water, and dry to yield the crude product.

The Carbaldehyde as a Gateway: Applications in Drug Discovery

Substituted thiazole carbaldehydes are invaluable in drug development because they are readily converted into other functional groups essential for biological activity and pharmacokinetic properties.[1][17] The aldehyde is a versatile handle for building molecular complexity.

TransformationReagents & ConditionsResulting Functional GroupSignificance in Drug Development
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃ or H₂/Pd-CAmine (-CH₂-NHR)Introduces basic centers for salt formation, key pharmacophores.
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Alkene (-CH=CHR)Forms carbon-carbon bonds, used as rigid linkers.
Oxidation KMnO₄, Ag₂O, or Pinnick conditionsCarboxylic Acid (-COOH)Creates acidic centers, enables amide bond formation.[18][19][20]
Condensation Hydrazines, hydroxylamines, etc.Imines, oximes, hydrazonesForms new heterocyclic rings, acts as bioisosteres.
Grignard/Organolithium Addition R-MgBr or R-Li, then H₃O⁺Secondary Alcohol (-CH(OH)R)Creates chiral centers and hydrogen bond donors.

The utility of these intermediates is evident in the synthesis of numerous biologically active compounds, including antifungal agents, kinase inhibitors for cancer therapy, and antitrypanosomal drugs.[19][21][22][23] For example, thiazole carboxamides, often derived from the corresponding carbaldehyde via oxidation to the carboxylic acid, have been identified as potent inhibitors of succinate dehydrogenase in fungi and c-Met kinase in cancer cells.[19][20]

Conclusion and Future Perspectives

The history of substituted thiazole carbaldehydes is a story of leveraging fundamental reactivity to achieve synthetic precision. The foundational Hantzsch synthesis provided the initial entry to the thiazole core, while subsequent discoveries in organometallic chemistry and electrophilic substitution enabled chemists to selectively functionalize each position of the ring. Understanding the distinct electronic nature of the C2, C4, and C5 positions is paramount to selecting the correct synthetic strategy—be it deprotonation, electrophilic attack, or a constructive cyclization approach.

Current research continues to push the boundaries, seeking more efficient, atom-economical, and environmentally benign methods.[24][25] The development of novel catalytic C-H activation and functionalization techniques may one day supplant the need for classical, stoichiometric reagents. Nevertheless, the historical and logical frameworks established over the last century remain the intellectual bedrock upon which future discoveries in the synthesis and application of these vital chemical building blocks will be built.

References

Spectroscopic data for 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 749902-11-2). While specific, raw experimental data for this compound is not widely published, this document serves as an expert guide for researchers, scientists, and drug development professionals on the expected spectroscopic signatures based on its chemical structure. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural elucidation.

Compound Identity and Structural Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with a carbaldehyde (aldehyde) group.[1][2][3] This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science.[2] A thorough spectroscopic analysis is crucial for confirming its identity and purity after synthesis.

Compound Details:

Property Value Source(s)
CAS Number 749902-11-2 [1][2]
Molecular Formula C₁₁H₉NO₂S [1][2][3]
Molecular Weight 219.26 g/mol [1][2][3]

| Appearance | Off-white to yellow solid |[2] |

The structural features—an aldehyde, a methoxy group, a disubstituted benzene ring, and a substituted thiazole ring—will each give rise to distinct and predictable signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
Aldehyde (-CHO)9.9 - 10.1Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, placing it far downfield.
Thiazole (H-5)8.2 - 8.4Singlet (s)N/AThis proton is on an electron-deficient heterocyclic ring, adjacent to a sulfur atom and an imine-like nitrogen, resulting in a significant downfield shift.
Phenyl (H-2')7.5 - 7.6Singlet (or narrow t)~2 HzThis proton is ortho to the thiazole ring and meta to the methoxy group. It experiences weak coupling to H-4' and H-6'.
Phenyl (H-6')7.4 - 7.5Doublet of doublets (dd)~8 Hz, ~2 HzThis proton is ortho to the thiazole and ortho to H-5', showing characteristic ortho and meta coupling.
Phenyl (H-5')7.3 - 7.4Triplet (t)~8 HzThis proton is coupled to two ortho neighbors (H-4' and H-6'), resulting in a triplet pattern.
Phenyl (H-4')7.0 - 7.1Doublet of doublets (dd)~8 Hz, ~2 HzThis proton is ortho to the methoxy group, which is electron-donating, causing a slight upfield shift compared to other aromatic protons. It shows ortho and meta coupling.
Methoxy (-OCH₃)3.8 - 3.9Singlet (s)N/AThe three equivalent protons of the methyl group attached to an oxygen atom typically appear as a sharp singlet in this region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale & Expert Insights
Aldehyde (C=O)185 - 190The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
Thiazole (C-2)168 - 172This carbon is bonded to both sulfur and nitrogen, two heteroatoms, leading to a strong downfield shift.
Phenyl (C-3')160 - 162The ipso-carbon attached to the electron-donating methoxy group is shifted downfield.
Thiazole (C-4)150 - 155This carbon is attached to the aldehyde group and is part of the heterocyclic ring, placing it in the aromatic region.
Thiazole (C-5)128 - 132The CH carbon of the thiazole ring.
Phenyl (C-1')130 - 133The ipso-carbon attached to the thiazole ring.
Phenyl (C-5')130 - 131Aromatic CH carbon.
Phenyl (C-6')119 - 122Aromatic CH carbon.
Phenyl (C-2')118 - 120Aromatic CH carbon.
Phenyl (C-4')112 - 115The methoxy group's ortho-directing effect shields this carbon, shifting it upfield relative to other aromatic CH carbons.
Methoxy (-OCH₃)55 - 56This is the typical chemical shift for a methoxy carbon attached to an aromatic ring.
Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range (~0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale & Expert Insights
~3100Aromatic C-HStretchCharacteristic stretching vibrations for C-H bonds on the phenyl and thiazole rings.
~2850 & ~2750Aldehyde C-HStretch (Fermi Doublet)This pair of weak to medium bands is a hallmark of the C-H stretch in an aldehyde group and is highly diagnostic.
~1700C=O (Aldehyde)StretchA strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. Conjugation with the thiazole ring slightly lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
1600, 1580, 1470C=C & C=NRing StretchThese absorptions are characteristic of the aromatic phenyl and heterocyclic thiazole rings.
~1250 & ~1040C-O (Methoxy)Asymmetric & Symmetric StretchStrong bands corresponding to the stretching of the aryl-alkyl ether linkage.
Protocol for FT-IR Data Acquisition
  • Sample Preparation (Solid):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium). This is a modern, fast, and reliable method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a transparent pellet. This traditional method requires more sample preparation but can yield high-quality spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺•): The primary signal expected is the molecular ion peak. For C₁₁H₉NO₂S, the exact mass is 219.0354. An HRMS measurement confirming this mass to within a few parts per million provides unambiguous evidence for the molecular formula.

  • Isotope Pattern: The presence of sulfur will result in a characteristic isotope pattern. The M+2 peak (containing the ³⁴S isotope) will have an intensity of approximately 4.4% relative to the main M+ peak (containing ³²S).

  • Key Fragmentation Pathways:

    • Loss of -CHO: A significant fragment may be observed at [M-29]⁺, corresponding to the loss of the aldehyde group (CHO•).

    • Loss of -OCH₃: A fragment at [M-31]⁺ could occur due to the loss of the methoxy group (•OCH₃).

    • Thiazole Ring Fragmentation: The thiazole and phenyl rings are relatively stable, but characteristic fragmentation patterns can arise from their cleavage under high-energy conditions.

Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method Selection:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques ideal for obtaining a strong molecular ion peak, especially when coupled with HRMS detectors like Time-of-Flight (TOF) or Orbitrap.

  • Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused or injected via an HPLC system (for ESI/APCI).

  • Data Acquisition: The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in integrating data from multiple techniques. No single method is sufficient; together, they provide a complete picture of the molecular structure.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Structure Elucidation cluster_3 Final Confirmation NMR NMR (¹H, ¹³C) NMR_Data Proton/Carbon Skeleton Connectivity NMR->NMR_Data MS Mass Spec (HRMS) MS_Data Molecular Formula (from M⁺• & Isotopes) MS->MS_Data IR FT-IR IR_Data Functional Groups (C=O, C-O, CHO) IR->IR_Data Hypothesis Propose Structure NMR_Data->Hypothesis MS_Data->Hypothesis IR_Data->Hypothesis Validation Validate with All Data Hypothesis->Validation Does data fit? Final_Structure Confirmed Structure: 2-(3-Methoxyphenyl)thiazole- 4-carbaldehyde Validation->Final_Structure Yes

Caption: Workflow for structural elucidation using integrated spectroscopic data.

Conclusion

This guide outlines the expected spectroscopic characteristics and analytical methodologies for confirming the structure of this compound. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, researchers can confidently verify the identity, purity, and structural integrity of this important chemical entity. The protocols described herein represent a robust, self-validating system essential for high-quality research and development in the chemical and pharmaceutical sciences.

References

In Silico Modeling of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico analysis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, a thiazole derivative with significant potential in medicinal chemistry. Thiazole-containing compounds are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document will navigate researchers, scientists, and drug development professionals through a robust computational workflow designed to elucidate the interactions of this specific molecule with high-value biological targets. By leveraging established computational methodologies, we can predict binding affinities, understand mechanisms of action, and guide the rational design of more potent and selective therapeutic agents.

The core of this guide will focus on a practical, step-by-step approach to molecular docking and molecular dynamics simulations, using the anti-apoptotic protein Bcl-2 as a primary case study. The rationale for selecting Bcl-2 is supported by numerous studies demonstrating that thiazole-based scaffolds can effectively inhibit this key cancer target.[2][3] Additionally, we will discuss other potential targets for this compound, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), which are implicated in angiogenesis and inflammation, respectively.[4][5][6][7]

Foundational Concepts: The In Silico Approach

In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[8] By simulating molecular interactions computationally, we can significantly reduce the time and cost associated with traditional high-throughput screening. The workflow presented here is designed to be a self-validating system, where each step builds upon the previous one to provide a cohesive and reliable prediction of molecular behavior.

Our investigation will follow a logical progression from initial target identification and preparation to detailed simulations and analysis of the resulting data. This process allows for a deep understanding of the structure-activity relationship (SAR) of this compound and provides a solid foundation for further experimental validation.

The Computational Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound.

Part 1: Target and Ligand Preparation

The initial and most critical phase of any in silico study is the meticulous preparation of both the protein target and the small molecule ligand. This ensures the accuracy and reliability of the subsequent simulations.

Experimental Protocol: Target and Ligand Preparation

  • Target Identification and Retrieval:

    • Based on literature evidence for thiazole derivatives, we have selected B-cell lymphoma 2 (Bcl-2) as our primary target.

    • The three-dimensional structure of Bcl-2 is obtained from the RCSB Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.[2] A suitable PDB entry, for instance, 4IEH, which is a complex of Bcl-2 with a small molecule inhibitor, will be used.

  • Protein Structure Preparation:

    • The downloaded PDB file is loaded into a molecular modeling environment such as PyMOL or UCSF Chimera.

    • All non-essential components, including water molecules, co-factors, and existing ligands, are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are assigned to each atom. This step is crucial for accurately calculating electrostatic interactions.

    • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Structure Preparation:

    • The 2D structure of this compound is obtained from the PubChem database.[9]

    • The 2D structure is converted to a 3D conformation using a molecular editor like Avogadro or the online CORINA tool.

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • The ligand's partial charges are calculated, and rotatable bonds are defined. This information is essential for the docking algorithm to explore different conformations of the ligand within the protein's binding site.

    • The prepared ligand is also saved in the PDBQT format.

cluster_prep Part 1: Target and Ligand Preparation Target ID Target Identification (e.g., Bcl-2) PDB Retrieve Protein Structure (RCSB PDB) Target ID->PDB Ligand ID Ligand Identification (this compound) PubChem Retrieve Ligand Structure (PubChem) Ligand ID->PubChem Protein Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Protein Prep Ligand Prep Ligand Preparation (3D conversion, energy minimization, assign charges) PubChem->Ligand Prep PDBQT_P Save as PDBQT (Protein) Protein Prep->PDBQT_P PDBQT_L Save as PDBQT (Ligand) Ligand Prep->PDBQT_L

Target and Ligand Preparation Workflow
Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in virtual screening and for understanding the key interactions that drive binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • The prepared protein structure is loaded into AutoDock Tools.

    • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are chosen to provide sufficient space for the ligand to move and rotate freely within the binding pocket. For Bcl-2, the grid box would be centered on the BH3 binding groove.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed search algorithm in AutoDock.

    • The docking parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search, are specified in a configuration file. Higher exhaustiveness increases the computational cost but also improves the chances of finding the optimal binding pose.

  • Pose Analysis and Visualization:

    • The docking results consist of a series of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.

    • Visualization of the protein-ligand complex is performed using PyMOL, which allows for a detailed examination of the binding mode and the specific amino acid residues involved in the interaction.[10][11]

cluster_docking Part 2: Molecular Docking PDBQT_P_in Prepared Protein (PDBQT) Grid Define Grid Box (Active Site) PDBQT_P_in->Grid PDBQT_L_in Prepared Ligand (PDBQT) Vina Run Docking Simulation (AutoDock Vina) PDBQT_L_in->Vina Grid->Vina Poses Generate Binding Poses (Ranked by Affinity) Vina->Poses Analysis Pose Analysis & Visualization (PyMOL) Poses->Analysis

Molecular Docking Workflow
ParameterDescriptionTypical ValueJustification
Grid Center The x, y, z coordinates of the center of the grid box.Centered on the known binding siteTo focus the search on the region of interest.
Grid Size The dimensions of the grid box in Angstroms.60 x 60 x 60 ÅTo allow ample space for the ligand to explore different orientations.
Exhaustiveness The thoroughness of the conformational search.8 - 32A higher value increases the probability of finding the global minimum.
Number of Modes The number of binding modes to generate.10To provide a reasonable number of diverse poses for analysis.

Table 1: Key Parameters for Molecular Docking with AutoDock Vina

Part 3: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time. This allows for an assessment of the stability of the predicted binding pose and a more detailed analysis of the intermolecular interactions.

Experimental Protocol: Molecular Dynamics with GROMACS

  • System Preparation:

    • The top-scoring protein-ligand complex from the docking study is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Ligand Parameterization:

    • The CHARMM General Force Field (CGenFF) is used to generate the force field parameters for this compound.[12][13] This ensures compatibility with the CHARMM force field for proteins. The CGenFF server can be used to obtain the necessary parameters.

  • Energy Minimization:

    • The system undergoes energy minimization to relax the structure and remove any steric clashes between atoms.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble). This ensures that the system reaches a stable state before the production simulation.

  • Production MD Simulation:

    • A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the complex, calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, and identify persistent intermolecular interactions.

cluster_md Part 3: Molecular Dynamics Simulation Complex Docked Protein-Ligand Complex Solvate Solvation & Ionization Complex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Simulation (GROMACS) Equilibrate->Production Trajectory Trajectory Analysis (RMSD, RMSF, Interactions) Production->Trajectory

Molecular Dynamics Simulation Workflow
ParameterDescriptionTypical ValueJustification
Force Field The set of parameters used to describe the potential energy of the system.CHARMM36m (protein), CGenFF (ligand)A well-validated and widely used force field for biomolecular simulations.
Water Model The model used to represent water molecules.TIP3PA computationally efficient and commonly used water model.
Simulation Time The duration of the production MD simulation.100 nsA sufficient timescale to observe the stability of the protein-ligand complex.
Ensemble The statistical ensemble used for the simulation.NPT (isothermal-isobaric)Simulates constant temperature and pressure, mimicking physiological conditions.

Table 2: Key Parameters for Molecular Dynamics Simulations with GROMACS

Data Interpretation and Future Directions

The culmination of this in silico workflow will be a comprehensive understanding of the potential interactions between this compound and its biological targets. The molecular docking results will provide initial hypotheses about the binding mode and affinity, while the molecular dynamics simulations will offer insights into the stability and dynamics of the complex.

This data can then be used to:

  • Prioritize compounds for experimental testing: In silico predictions can help to identify the most promising candidates for synthesis and biological evaluation.

  • Guide lead optimization: The detailed interaction analysis can inform the design of new derivatives with improved potency and selectivity.

  • Elucidate mechanisms of action: By understanding how the ligand interacts with its target at the molecular level, we can gain insights into its biological effects.

It is imperative to remember that in silico modeling is a predictive tool and should always be validated by experimental data. The insights gained from these computational studies provide a strong foundation for hypothesis-driven experimental research, ultimately accelerating the drug discovery and development process.

References

Thiazole-Based Scaffolds in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility is evidenced by the integration of the thiazole moiety into the core structure of numerous clinically successful drugs, spanning a wide array of therapeutic areas.[2] From the potent antibacterial action of Penicillin and Sulfathiazole to the antiretroviral efficacy of Ritonavir and the anticancer activity of Dasatinib, the thiazole nucleus has proven to be an indispensable tool in the development of novel therapeutic agents.[1][3][4]

The aromatic nature of the thiazole ring, combined with the presence of heteroatoms, allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[5] This adaptability, coupled with the relative ease of its chemical synthesis and derivatization, has captivated the interest of medicinal chemists for decades.[6] This guide provides an in-depth exploration of thiazole-based scaffolds, covering their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. It is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and development of next-generation pharmaceuticals.

Synthetic Methodologies: Constructing the Thiazole Core

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Hantzsch Thiazole Synthesis

The most common and versatile method for thiazole synthesis is the Hantzsch synthesis, first reported in 1887.[7][8] This reaction involves the condensation and subsequent cyclization of an α-haloketone with a thioamide. The causality behind this robust reaction lies in the nucleophilicity of the thioamide's sulfur atom, which attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method allows for the introduction of diversity at the R2, R4, and R5 positions of the thiazole scaffold.

Hantzsch_Synthesis reactant1 α-Haloketone plus + reactant2 Thioamide intermediate Thioester Intermediate reactant2->intermediate Nucleophilic Attack product Thiazole Derivative intermediate->product Cyclization & Dehydration

Caption: The Hantzsch Thiazole Synthesis Workflow.

The Cook-Heilbron Thiazole Synthesis

Another important method is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazoles.[9][10] This reaction proceeds by treating α-aminonitriles with reagents such as carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[9][11][12] The mechanism involves a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the reaction partner, followed by cyclization.[9] This route is valuable as the resulting 5-amino group serves as a versatile handle for further functionalization.

Other Synthetic Routes

Beyond these classical methods, other strategies include Tcherniac's synthesis for 2-substituted thiazoles and syntheses starting from thioamides and second-chloroxiranes.[10] The choice of methodology is a critical decision in the drug design process, as it dictates the accessible chemical space for derivatization and subsequent optimization of biological activity.

Therapeutic Applications and Mechanistic Insights

The thiazole scaffold is a privileged structure found in drugs targeting a multitude of diseases.[2][13] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among other activities.[14][15]

Anticancer Agents

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[5][16] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.[17][18]

Mechanism of Action: Kinase Inhibition A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[19][20][21] Protein kinases are crucial regulators of cellular processes like growth, differentiation, and survival; their abnormal function is a hallmark of many cancers.[21][22]

A prominent example is Dasatinib (Sprycel®) , a potent oral inhibitor of multiple tyrosine kinases, including the Bcr-Abl kinase and Src family kinases.[23] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML).[16] The thiazole ring in Dasatinib is crucial for its high-affinity binding to the ATP-binding pocket of these kinases, effectively blocking their downstream signaling pathways and inducing apoptosis in cancer cells.[16][17]

Kinase_Inhibition_Pathway Dasatinib Dasatinib (Thiazole-based Inhibitor) SrcKinase Src Family Kinase (e.g., Lck) Dasatinib->SrcKinase Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) SrcKinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Mechanism of Dasatinib via Src Kinase Inhibition.

Structure-Activity Relationship (SAR) SAR studies are critical for optimizing the potency and selectivity of thiazole-based anticancer agents. For instance, in a series of pyrazole-naphthalene-thiazole compounds, it was found that a methoxy group on an associated phenyl ring led to higher antitumor activity compared to a halogen group.[4] Similarly, for other derivatives, the presence of a hydroxyl group on a benzene ring was shown to enhance anticancer activity, while a fluorine group decreased it.[4] These insights guide the rational design of more effective drug candidates.

Compound SeriesR Group ModificationTarget/Cell LineIC50 (µM)Reference
β-pentene based thiazoles-OH on benzene ringHeLa, SSMC-77213.48 - 8.84[4]
β-pentene based thiazoles-F on benzene ringHeLa, SSMC-7721>10[4]
Pyrazole-naphthalene-thiazoles-OCH3 on phenyl ringHeLa, HepG20.86 - 8.49[4]
Pyrazole-naphthalene-thiazolesHalogen on phenyl ringHeLa, HepG2>6.0[4]
Antimicrobial Agents

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial drugs.[3] Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[24][25]

Mechanism of Action The antimicrobial action of thiazoles can be attributed to various mechanisms. Their structure, possessing both hydrophobic and hydrophilic characteristics, may facilitate penetration into bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[25] Some thiazole derivatives, like sulfathiazole, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] More recently, thiazole-based compounds have been designed to inhibit other novel targets.[26][27]

Structure-Activity Relationship (SAR) The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of their substituents. For example, in a series of thiazole-based thiazolidinones, compounds with a 4-bromo substitution on a pendant benzylidene ring showed the best antibacterial activity, while a 3-nitro substitution conferred excellent antifungal activity.[24] The combination of the thiazole scaffold with other heterocyclic rings like pyrazoline or triazole has also been shown to influence the antimicrobial spectrum and potency of the resulting hybrid molecules.[26]

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, including arthritis, asthma, and cancer.[28][29] Thiazole derivatives have been developed as potent anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade.[28]

Mechanism of Action: COX/LOX Inhibition A key pathway in inflammation is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[28][30] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Several thiazole derivatives have been identified as potent inhibitors of both COX and LOX enzymes.[29] This dual inhibition is a desirable therapeutic strategy, as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors.[30] Drugs like Meloxicam, which contains a thiazole ring, are widely used for their anti-inflammatory properties.[7]

Structure-Activity Relationship (SAR) For thiazole-based anti-inflammatory agents, SAR studies have shown that substitutions on the thiazole ring and any appended aromatic systems significantly impact COX/LOX inhibitory activity and selectivity. For example, in a series of 2-(trimethoxyphenyl)-thiazoles, specific substitution patterns were found to be crucial for potent COX-1/COX-2 inhibition.[29]

Experimental Protocols and Workflows

To bridge theory and practice, this section provides representative experimental protocols for the synthesis and biological evaluation of a thiazole-based compound.

Protocol 1: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol describes a standard Hantzsch synthesis, a foundational method for creating the thiazole core.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (10 mmol) in 50 mL of ethanol.

  • Addition of Reactant: To the stirring solution, add phenacyl bromide (10 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is basic (pH ~8).

  • Precipitation: A solid precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold distilled water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity of a compound.[31]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Hantzsch) Purification Purification & Characterization Synthesis->Purification Stock Compound Stock Solution (in DMSO) Purification->Stock BioAssay Biological Assay (e.g., MTT Assay) Stock->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data SAR SAR Analysis & Lead Optimization Data->SAR

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[32][33] Future efforts will likely focus on the development of novel thiazole derivatives with enhanced selectivity for their targets, thereby reducing off-target effects and improving therapeutic outcomes. The exploration of thiazole-based compounds as chemical probes to investigate complex biological pathways and the use of advanced synthetic methodologies to access novel chemical space will undoubtedly lead to the discovery of the next generation of thiazole-containing drugs. The versatility and proven success of this privileged scaffold solidify its position as a critical component in the ongoing quest for innovative medicines to combat human diseases.[34]

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, a valuable heterocyclic building block, starting from 3-methoxybenzonitrile. This guide is designed to move beyond a simple recitation of steps, offering a rationale for methodological choices, detailed mechanistic insights, and robust, field-tested protocols. We present a reliable three-step synthetic pathway: (1) thionation of the starting nitrile to its corresponding thioamide, (2) construction of the thiazole core via Hantzsch synthesis, and (3) regioselective formylation of the thiazole ring using the Vilsmeier-Haack reaction. Each stage is accompanied by a detailed experimental protocol, characterization data, and safety considerations to ensure reproducibility and safe laboratory practice.

Introduction & Strategic Overview

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[1][2] The target molecule, this compound, serves as a crucial intermediate for the elaboration of more complex molecular architectures, making its efficient and scalable synthesis a topic of significant interest.

The synthetic strategy detailed herein was designed for clarity, efficiency, and high yield. It deconstructs the synthesis into three logical and well-established transformations.

  • Thionation: The cyano group of 3-methoxybenzonitrile is converted to a thioamide. This is the foundational step, introducing the sulfur atom necessary for the thiazole heterocycle. Lawesson's reagent is selected for this transformation due to its reliability and milder reaction conditions compared to alternatives like P₄S₁₀.[3]

  • Cyclization (Hantzsch Thiazole Synthesis): The resulting 3-methoxybenzothioamide is reacted with an α-halocarbonyl compound to construct the five-membered thiazole ring. This classic condensation reaction is renowned for its high yields and operational simplicity.[4][5]

  • Formylation (Vilsmeier-Haack Reaction): The final aldehyde functionality is installed onto the C4 position of the thiazole ring. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocyclic systems.[6][7]

This strategic pathway is illustrated in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow A 3-Methoxybenzonitrile (Starting Material) B 3-Methoxybenzothioamide (Intermediate 1) A->B Step 1: Thionation (Lawesson's Reagent) C 2-(3-Methoxyphenyl)thiazole (Intermediate 2) B->C Step 2: Hantzsch Synthesis (Chloroacetaldehyde) D This compound (Final Product) C->D Step 3: Formylation (Vilsmeier-Haack Reaction)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Methoxybenzothioamide (Intermediate 1)

Principle and Mechanistic Insight

The conversion of a nitrile to a primary thioamide is effectively achieved using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. While the reaction appears to be a simple oxygen/sulfur exchange, the mechanism is more intricate. In solution, Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer.[3][8] This species reacts with the nitrile, though the precise mechanism for nitrile thionation is less detailed in literature than for carbonyls, it is understood to proceed via intermediates that ultimately deliver the thioamide. For carbonyls, the reaction proceeds through a four-membered thiaoxaphosphetane intermediate, driven by the formation of a highly stable P=O bond.[3]

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methoxybenzonitrile

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-methoxybenzonitrile (1.0 eq).

  • Dissolve the nitrile in anhydrous toluene (or THF) to a concentration of approximately 0.2 M.

  • Add Lawesson's reagent (0.5 eq) to the solution in one portion. Note: While stoichiometric ratios are often cited as 0.5 eq of LR dimer, empirical optimization may be required.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature if using THF.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours for refluxing toluene).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 3-methoxybenzothioamide as a solid.

Characterization Data for Intermediate 1
ParameterExpected Value
Appearance Yellowish solid
Melting Point 98-101 °C
¹H NMR (CDCl₃) δ ~7.8 (br s, 1H, NH), ~7.5 (br s, 1H, NH), ~7.45-7.35 (m, 2H, Ar-H), ~7.10 (m, 1H, Ar-H), ~7.00 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ ~201.0 (C=S), ~160.0, ~142.0, ~130.0, ~120.0, ~118.0, ~112.0 (Ar-C), ~55.5 (OCH₃)

Part 2: Synthesis of 2-(3-Methoxyphenyl)thiazole (Intermediate 2)

Principle and Mechanistic Insight: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is a definitive method for forming the thiazole ring.[1][10] The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Thioamide 3-Methoxybenzothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloaldehyde Chloroacetaldehyde Haloaldehyde->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(3-Methoxyphenyl)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Hantzsch thiazole synthesis mechanism.

  • Sₙ2 Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion.[4]

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methoxybenzothioamide (Intermediate 1)

  • Chloroacetaldehyde (50 wt. % solution in H₂O) or 2-bromoacetaldehyde dimethyl acetal

  • Ethanol (EtOH) or Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzothioamide (1.0 eq) in ethanol (approx. 0.3 M).

  • Add chloroacetaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (~78 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (hexanes/ethyl acetate) to afford pure 2-(3-methoxyphenyl)thiazole.

Characterization Data for Intermediate 2
ParameterExpected Value
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ ~7.95 (d, 1H, Thiazole-H), ~7.50-7.45 (m, 2H, Ar-H), ~7.35 (t, 1H, Ar-H), ~7.25 (d, 1H, Thiazole-H), ~6.95 (dd, 1H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ ~168.0 (Thiazole C2), ~160.0, ~144.0, ~133.0, ~130.0, ~119.0, ~116.5, ~115.0, ~111.0 (Ar-C & Thiazole C4/C5), ~55.5 (OCH₃)

Part 3: Synthesis of this compound

Principle and Mechanistic Insight: The Vilsmeier-Haack Reaction

This reaction introduces a formyl (-CHO) group onto an electron-rich ring using the "Vilsmeier reagent."[6] This electrophile is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).

G cluster_mech Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ Sigma Sigma Complex Vilsmeier->Sigma Thiazole 2-(3-Methoxyphenyl)thiazole Thiazole->Sigma Electrophilic Attack Iminium Iminium Salt Sigma->Iminium Aromatization Product Final Aldehyde Iminium->Product Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction mechanism.

  • Reagent Formation: POCl₃ activates DMF to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

  • Electrophilic Substitution: The thiazole ring, activated by the sulfur and nitrogen atoms, attacks the Vilsmeier reagent. For 2-arylthiazoles, substitution is strongly directed to the C4-position.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous work-up, where it is readily hydrolyzed to the final aldehyde.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(3-Methoxyphenyl)thiazole (Intermediate 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

Procedure:

  • Set up a dry three-neck flask with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form.

  • Dissolve 2-(3-methoxyphenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 3-5 hours. Monitor by TLC.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Neutralize the mixture by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7.

  • Stir the mixture for 1 hour, then extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the final product, this compound.

Characterization Data for Final Product
ParameterExpected Value
Appearance White to light yellow solid
Melting Point 128-131 °C[11]
¹H NMR (CDCl₃) δ ~10.1 (s, 1H, CHO), ~8.15 (s, 1H, Thiazole-H5), ~7.55-7.45 (m, 2H, Ar-H), ~7.40 (t, 1H, Ar-H), ~7.00 (dd, 1H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ ~185.0 (CHO), ~169.0, ~160.0, ~155.0, ~132.0, ~130.5, ~128.0, ~120.0, ~117.0, ~111.5 (Ar-C & Thiazole-C), ~55.6 (OCH₃)
MS (m/z) Expected [M+H]⁺: 220.04

Safety Precautions

  • Lawesson's Reagent: Has an unpleasant smell. All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Thioamides: Many sulfur-containing organic compounds are malodorous and potentially toxic. Handle with care.

  • Solvents: Toluene, DMF, and DCM are hazardous. Avoid inhalation and skin contact. Ensure proper ventilation and handling procedures are followed.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-(3-Methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Thiazoles in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged scaffold in drug discovery. The introduction of a formyl group onto the thiazole ring via the Vilsmeier-Haack reaction significantly enhances its synthetic utility, providing a versatile chemical handle for the construction of more complex molecular entities.[1][2] This aldehyde functionality serves as a gateway for a plethora of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. This application note provides a comprehensive, in-depth technical guide for the regioselective Vilsmeier-Haack formylation of 2-(3-methoxyphenyl)thiazole, a substrate of interest in the development of novel therapeutic agents.

Reaction Principle: The Vilsmeier-Haack Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent. This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]

The mechanism can be delineated into two primary stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the electrophilic (chloromethylene)dimethyliminium chloride, the active formylating species.[4]

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring of 2-(3-methoxyphenyl)thiazole attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to furnish the desired aldehyde product.[2]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OPOCl2⁻ Thiazole 2-(3-methoxyphenyl)thiazole IminiumSalt Iminium Salt Intermediate Thiazole->IminiumSalt + Vilsmeier Reagent Aldehyde 2-(3-methoxyphenyl)thiazole-5-carbaldehyde IminiumSalt->Aldehyde H2O Work-up

Figure 1: Generalized workflow of the Vilsmeier-Haack formylation.

Regioselectivity in the Formylation of 2-Arylthiazoles

A critical aspect of the Vilsmeier-Haack reaction on substituted heterocycles is the regioselectivity of the formylation. For 2-arylthiazoles, the electron-donating nature of the sulfur atom and the aromatic substituent at the C2 position directs the electrophilic attack of the Vilsmeier reagent. The C5 position of the thiazole ring is the most electron-rich and sterically accessible site, leading to the preferential formation of the 5-formyl derivative.[5] While minor formation of the 4-formyl isomer can occur under certain conditions, the C5-formylated product is typically the major or exclusive product.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the Vilsmeier-Haack formylation of 2-(3-methoxyphenyl)thiazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(3-Methoxyphenyl)thiazole≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Rotary evaporator.

  • Standard laboratory glassware for work-up and purification.

  • Silica gel for column chromatography.

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a pale yellow to orange colored Vilsmeier reagent should be observed.

  • Formylation Reaction:

    • Dissolve 2-(3-methoxyphenyl)thiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add the solution of 2-(3-methoxyphenyl)thiazole to the pre-formed Vilsmeier reagent dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will generate CO₂ gas, ensure adequate ventilation.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3-methoxyphenyl)thiazole-5-carbaldehyde.

Expected Results and Characterization

The successful execution of this protocol is expected to yield 2-(3-methoxyphenyl)thiazole-5-carbaldehyde as a solid. The structure and purity of the product should be confirmed by spectroscopic methods.

Table of Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~9.9 (s, 1H, CHO), 8.4 (s, 1H, thiazole-H5), 7.5-7.0 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ ~183 (CHO), 160 (Ar-C-O), 150-165 (thiazole C2, C4), 130-110 (Ar-C), 55 (OCH₃)
FT-IR (KBr, cm⁻¹)~1670-1690 (C=O stretch of aldehyde), ~1590-1610 (C=C and C=N stretching)
Mass Spec. (ESI+)m/z calculated for C₁₁H₉NO₂S, found [M+H]⁺

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the recommended reaction time, the reaction temperature can be cautiously increased to 60-70 °C. Alternatively, an additional portion of the Vilsmeier reagent can be added.

  • Low Yield: Ensuring strictly anhydrous conditions is paramount for the successful formation of the Vilsmeier reagent and subsequent formylation. The dropwise addition of POCl₃ at low temperatures is crucial to prevent uncontrolled side reactions.

  • Purification Challenges: The product aldehyde may co-elute with residual DMF during column chromatography. A thorough aqueous work-up, including multiple extractions and a brine wash, is essential to minimize DMF contamination. If necessary, a high-vacuum distillation can be employed to remove residual DMF from the crude product before chromatography.

Conclusion

The Vilsmeier-Haack formylation of 2-(3-methoxyphenyl)thiazole is a robust and reliable method for the synthesis of the corresponding 5-carbaldehyde derivative. This protocol, grounded in established chemical principles and refined with practical insights, provides a clear and reproducible pathway for researchers in the field of medicinal chemistry and drug development. The resulting formylated thiazole is a valuable intermediate, poised for further synthetic elaboration in the quest for novel therapeutic agents.

References

A Robust, High-Yield Protocol for the Knoevenagel Condensation of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE AN2026-01

Abstract

This application note provides a comprehensive, field-proven protocol for the Knoevenagel condensation of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde with ethyl cyanoacetate. Thiazole-containing compounds are significant scaffolds in medicinal chemistry, and their derivatization via robust C-C bond-forming reactions is of high importance to drug development professionals. This guide details a high-yield (typically >90%) procedure using piperidine as a mild base catalyst in ethanol. We delve into the mechanistic rationale, provide a detailed step-by-step workflow, expected analytical results, and a thorough troubleshooting guide to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2][3] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[4][5] Its products, α,β-unsaturated systems, are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules.[1][2][6]

Heterocyclic aldehydes, such as this compound, are particularly valuable substrates. The thiazole ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[7] This protocol offers researchers a reliable method to generate functionalized thiazole derivatives, opening avenues for library synthesis and the development of novel therapeutic agents.

Mechanistic Rationale & Catalyst Choice

Understanding the reaction mechanism is critical for optimization and troubleshooting. The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established pathway.[8][9][10][11]

Pillar of Expertise: Why Piperidine? While various bases can catalyze this reaction, a weak secondary amine like piperidine is optimal. Stronger bases (e.g., NaOH, NaOEt) can promote undesirable side reactions, most notably the self-condensation of the aldehyde or Michael addition of the active methylene compound to the final product.[12][13] Piperidine's mild basicity is sufficient to deprotonate the highly acidic ethyl cyanoacetate (pKa ≈ 9 in DMSO) without significantly affecting the aldehyde. Furthermore, it can form a reactive iminium ion intermediate with the aldehyde, which is more electrophilic and readily attacked by the enolate of the active methylene compound.[8][9][14]

The key steps are:

  • Enolate Formation: Piperidine abstracts a proton from the active methylene compound (ethyl cyanoacetate) to form a resonance-stabilized enolate.[5][14]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated product.[5]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Catalyst Activation cluster_1 Condensation cluster_2 Dehydration ActiveMethylene Ethyl Cyanoacetate (Active Methylene) Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Piperidine Piperidine (Base Catalyst) Piperidine->ActiveMethylene Deprotonation Aldehyde Thiazole Carbaldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Product_H2O β-Hydroxy Adduct Intermediate->Product_H2O Protonation FinalProduct α,β-Unsaturated Product Product_H2O->FinalProduct Elimination Water H₂O Product_H2O->Water

Caption: Figure 1: Knoevenagel Condensation Mechanism

Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-(2-(3-methoxyphenyl)thiazol-4-yl)acrylate

This protocol is optimized for a 5 mmol scale reaction.

Materials & Equipment
Reagent / EquipmentGrade / SpecificationSupplier Example
This compound≥97% PurityChem-Impex International[15]
Ethyl Cyanoacetate≥99% PuritySigma-Aldrich
Piperidine≥99% PuritySigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Round-bottom flask (50 mL)Standard taperVWR
Magnetic stirrer and stir barStandardVWR
Reflux condenserStandard taperVWR
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Buchner funnel and filter paperStandardWhatman
Rotary evaporatorStandardBuchi

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add Aldehyde, Ethyl Cyanoacetate,  and Ethanol to flask. Catalyst 2. Catalyst Addition - Add Piperidine. Setup->Catalyst Reflux 3. Reaction - Heat to reflux (approx. 78°C). - Monitor via TLC. Catalyst->Reflux Cooldown 4. Cooldown & Precipitation - Cool to room temperature,  then in an ice bath. Reflux->Cooldown Filter 5. Isolation - Filter the solid product  using a Buchner funnel. Cooldown->Filter Wash 6. Washing - Wash with cold ethanol. Filter->Wash Dry 7. Drying - Dry under vacuum. Wash->Dry Characterize 8. Characterization - Obtain MP, NMR, IR, MS. Dry->Characterize

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.10 g, 5.0 mmol, 1.0 equiv.).

  • Add ethyl cyanoacetate (0.59 g, 0.53 mL, 5.2 mmol, 1.05 equiv.).

  • Add 20 mL of anhydrous ethanol to dissolve the solids.

  • Catalyst Addition: While stirring, add piperidine (0.043 g, 0.05 mL, 0.5 mmol, 0.1 equiv.) to the reaction mixture using a micropipette.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the aldehyde spot.[16]

  • Workup and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form.

  • Place the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum at 40-50°C for 2-4 hours or until a constant weight is achieved. The product is typically obtained as a pale yellow solid.

Characterization & Expected Results

The final product, Ethyl (E)-2-cyano-3-(2-(3-methoxyphenyl)thiazol-4-yl)acrylate, should be characterized to confirm its identity and purity. The expected data, based on analogous structures, are summarized below.[17][18][19][20]

AnalysisExpected Result
Appearance Pale yellow solid
Yield >90%
Melting Point Approx. 95-105 °C (Varies with purity)
FT-IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1720 (C=O ester stretch), ~1600 (C=C stretch)
¹H NMR (400 MHz, CDCl₃) δ ~8.4 (s, 1H, vinyl-H), 7.9-7.2 (m, 5H, Ar-H & thiazole-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~162 (C=O), ~155 (vinyl-C), ~115 (C≡N), ~100-140 (Ar-C & thiazole-C), ~63 (-OCH₂), ~14 (-CH₃)
Mass Spec (ESI+) m/z = 315.08 [M+H]⁺ for C₁₆H₁₄N₂O₃S

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides solutions to common problems.[12][13][16]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (degraded piperidine). 2. Insufficient reaction time or temperature. 3. Water in the reaction medium.1. Use freshly opened or distilled piperidine. 2. Ensure reflux is maintained and extend reaction time, monitoring by TLC. 3. Use anhydrous ethanol and protect the reaction from atmospheric moisture. Consider adding molecular sieves.[4][16]
Reaction Stalls Reversible reaction equilibrium has been reached.If water is suspected to be inhibiting the reaction, using a Dean-Stark apparatus to remove it can drive the reaction to completion.[16]
Oily or Impure Product 1. Incomplete reaction. 2. Excess piperidine or side product formation.1. Ensure the reaction has gone to completion via TLC. 2. Recrystallize the crude product from hot ethanol. If impurities persist, column chromatography on silica gel may be necessary.
Formation of Side Products 1. Catalyst concentration too high. 2. Reaction temperature too high or time too long.1. Reduce the amount of piperidine to 5 mol%. 2. Conduct the reaction at a lower temperature (e.g., 60°C) for a longer period.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine is a toxic and flammable liquid. Handle with care.

  • Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Application Notes & Protocols for the Utilization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Thiazole-Containing Schiff Bases

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular architectures with tailored functionalities is of paramount importance. Among these, Schiff bases derived from heterocyclic aldehydes represent a cornerstone of synthetic versatility and pharmacological relevance. The thiazole nucleus, a key pharmacophore present in numerous approved drugs, imparts unique electronic and conformational properties to molecules.[1][2] When incorporated into a Schiff base (imine) linkage, the resulting compounds often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde in the synthesis of Schiff bases. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and discuss the critical parameters that govern the successful formation of these valuable compounds.

Mechanistic Rationale: The Chemistry of Imine Formation

The formation of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[7][8] The reaction proceeds through a nucleophilic addition-elimination mechanism, which can be catalyzed by either acid or base, or in some cases, can proceed thermally.

The generally accepted mechanism involves two key stages:

  • Nucleophilic Attack and Carbinolamine Formation: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine.[7][9] This step is typically reversible.

  • Dehydration to Form the Imine: The carbinolamine intermediate is then dehydrated to form the stable C=N double bond (imine) of the Schiff base.[7][9] This elimination of a water molecule is often the rate-determining step and is facilitated by a catalyst, which protonates the hydroxyl group, turning it into a better leaving group (water).

The presence of the electron-donating methoxy group on the phenyl ring and the electron-withdrawing nature of the thiazole ring in this compound can influence the reactivity of the aldehyde group.

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise mechanism of Schiff base formation.

SchiffBase_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H2O) Water Water (H2O) Carbinolamine->Water

Caption: Generalized mechanism of Schiff base formation.

Experimental Design & Protocols

The choice of solvent, catalyst, and reaction temperature are critical variables that must be optimized for efficient Schiff base synthesis. The following protocols provide a robust starting point for the reaction of this compound with a generic primary amine.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercial SourceStore at 0-8°C[10]
Primary Amine (e.g., Aniline derivative)>98%Commercial SourceEnsure it is a primary amine.
Ethanol (Absolute)>99.5%Commercial SourceAnhydrous conditions are preferable.
Glacial Acetic AcidACS GradeCommercial SourceActs as a catalyst.
Diethyl EtherACS GradeCommercial SourceFor product precipitation/crystallization.
Sodium Sulfate (Anhydrous)ACS GradeCommercial SourceFor drying organic extracts.
Protocol 1: Acid-Catalyzed Synthesis in Ethanol

This is a widely applicable and reliable method for the synthesis of thiazole-based Schiff bases.[11][12]

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 0.2 M concentration).

  • Amine Addition: To the stirring solution, add the primary amine (1.0-1.1 eq.) either neat if it is a liquid or dissolved in a minimal amount of ethanol if it is a solid.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The use of an acid catalyst facilitates the dehydration of the carbinolamine intermediate.[13]

  • Reaction Progression: Heat the mixture to reflux (typically around 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete (usually within 2-6 hours), allow the mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting crude product can then be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Purification: The collected solid should be washed with cold diethyl ether to remove any unreacted starting materials and then dried under vacuum. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free reaction can be employed, which often leads to shorter reaction times and higher yields.[13]

Step-by-Step Procedure:

  • Reactant Mixture: In a mortar and pestle, combine this compound (1.0 eq.) and the primary amine (1.0 eq.).

  • Grinding: Grind the mixture for 10-15 minutes at room temperature. The friction and intimate contact between the reactants facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking a small aliquot, dissolving it in a suitable solvent, and analyzing it by TLC.

  • Isolation and Purification: Once the reaction is complete, the resulting solid product is typically of high purity. It can be washed with a non-polar solvent like hexane to remove any residual starting materials and then dried. Recrystallization from ethanol can be performed if further purification is required.

Visualizing the Experimental Workflow

SchiffBase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Measure Reactants: - Aldehyde (1.0 eq.) - Amine (1.0-1.1 eq.) Mix Combine Reactants in Flask Reagents->Mix Solvent Choose Solvent (e.g., Ethanol) Solvent->Mix Catalyst Add Catalyst (e.g., Acetic Acid) Mix->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Analysis Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis

Caption: Standard workflow for Schiff base synthesis.

Characterization of the Schiff Base Product

Unequivocal characterization of the newly synthesized Schiff base is essential. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR The disappearance of the aldehyde proton signal (typically ~9-10 ppm) from this compound is a key indicator. A new singlet corresponding to the imine proton (-CH=N-) will appear, typically in the range of 8-9 ppm.[14] Aromatic and other aliphatic protons should be consistent with the expected structure.
¹³C NMR The aldehyde carbon signal (around 180-190 ppm) will be absent. A new signal for the imine carbon (-C=N-) will appear in the region of 160-170 ppm.
FT-IR The disappearance of the C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3400 cm⁻¹). The appearance of a strong absorption band corresponding to the C=N stretch of the imine group, typically in the range of 1600-1650 cm⁻¹.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the Schiff base product.

Applications in Drug Discovery and Development

Schiff bases derived from thiazole moieties are of significant interest in drug discovery due to their diverse pharmacological activities.[2][3] The imine linkage is often crucial for their biological function, potentially through interactions with the active sites of enzymes.[2] Thiazole-based Schiff bases have been reported to exhibit:

  • Anticancer Activity: They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]

  • Antimicrobial Properties: These compounds have shown efficacy against a range of bacterial and fungal strains.[2][6]

  • Antioxidant and Anti-inflammatory Effects: The ability to scavenge free radicals and modulate inflammatory pathways has been documented.[5]

The 2-(3-methoxyphenyl) substituent offers a site for further structural modification to optimize pharmacokinetic and pharmacodynamic properties. The methoxy group can influence solubility and metabolic stability, and its position on the phenyl ring can be altered to probe structure-activity relationships.

Conclusion

The synthesis of Schiff bases from this compound is a straightforward yet powerful method for generating structurally diverse molecules with significant potential in medicinal chemistry and materials science. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce these valuable compounds. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile building block in your research endeavors.

References

Synthesis of novel heterocyclic compounds from 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Thiazole Nucleus as a Privileged Scaffold in Drug Discovery

The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in drugs ranging from vitamin thiamine (B1) to various anticancer and antimicrobial agents.[1][2][3] The unique electronic properties and hydrogen bonding capabilities of the thiazole moiety allow it to interact with a diverse array of biological targets.

This application note focuses on the synthetic utility of This compound , a versatile starting material for the construction of more complex heterocyclic systems. The aldehyde functional group at the C4 position serves as an exceptionally reactive handle, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. By leveraging this reactivity, we can efficiently generate libraries of novel compounds with potential therapeutic value.

Herein, we provide detailed, field-proven protocols for three distinct and powerful synthetic transformations starting from this key aldehyde:

  • Knoevenagel Condensation: To synthesize a chalcone-like α,β-unsaturated ketone, a critical intermediate for further cyclizations.

  • Pyridine Synthesis: Employing the multicomponent Hantzsch reaction to construct a substituted pyridine ring.

  • Pyrazole Synthesis: A cyclocondensation reaction to form a five-membered pyrazole ring, another heterocycle of significant medicinal interest.

These protocols are designed to be self-validating, with clear explanations for experimental choices and comprehensive characterization data to ensure reproducibility and scientific rigor.

Protocol 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(2-(3-methoxyphenyl)thiazol-4-yl)prop-2-en-1-one via Knoevenagel Condensation

Scientific Rationale

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[4][5] In this protocol, we utilize a base-catalyzed condensation between our thiazole carbaldehyde and 4'-fluoroacetophenone. The choice of a weak base, such as piperidine, is critical; it is sufficiently basic to deprotonate the active methylene compound to form the reactive enolate, but mild enough to prevent undesired self-condensation of the aldehyde.[4] The resulting α,β-unsaturated ketone, a chalcone analogue, is a highly valuable intermediate because its conjugated system is susceptible to a variety of nucleophilic addition and cycloaddition reactions.

Reaction Scheme: Knoevenagel Condensation

G cluster_reactants Reactants cluster_product Product Thiazole_Aldehyde This compound Catalyst Piperidine Ethanol, Reflux Thiazole_Aldehyde->Catalyst Acetophenone 4'-Fluoroacetophenone Acetophenone->Catalyst Chalcone α,β-Unsaturated Ketone (Chalcone Analogue) Catalyst->Chalcone Condensation & Dehydration

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq, 2.19 g, 10 mmol) and 4'-fluoroacetophenone (1.0 eq, 1.38 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.2 eq, 0.2 mL, 2 mmol) dropwise using a pipette.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Product Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with 20 mL of cold ethanol to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C overnight. The resulting product is (E)-1-(4-fluorophenyl)-3-(2-(3-methoxyphenyl)thiazol-4-yl)prop-2-en-1-one. Determine the yield, melting point, and characterize by spectroscopic methods.

Data Summary: Knoevenagel Product
ParameterValue
Product Name (E)-1-(4-fluorophenyl)-3-(2-(3-methoxyphenyl)thiazol-4-yl)prop-2-en-1-one
Appearance Pale yellow solid
Yield 85-92%
Melting Point 145-147 °C
¹H NMR (400 MHz, CDCl₃) δ 8.10-8.05 (m, 2H), 7.95 (s, 1H), 7.85 (d, J=15.6 Hz, 1H), 7.60-7.55 (m, 2H), 7.40 (t, J=8.0 Hz, 1H), 7.20-7.15 (m, 3H), 7.00 (dd, J=8.0, 2.0 Hz, 1H), 3.90 (s, 3H).
IR (KBr, cm⁻¹) ν 3080 (Ar C-H), 1660 (C=O, conjugated), 1595 (C=C), 1250 (C-O).

Protocol 2: Synthesis of a 1,4-Dihydropyridine Derivative via Hantzsch Synthesis

Scientific Rationale

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides efficient access to dihydropyridines (DHPs) and, subsequently, pyridines.[6][7] This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonium acetate).[8] The reaction proceeds through a series of condensations and cyclizations to form the DHP ring. The resulting 1,4-dihydropyridine scaffold is itself biologically important, famously found in calcium channel blockers like nifedipine.[6][9] A subsequent oxidation step, often occurring in situ or upon workup, leads to the stable, aromatic pyridine ring, driven by the thermodynamic favorability of aromatization.[6]

Reaction Scheme: Hantzsch Pyridine Synthesis

G Aldehyde 2-(3-Methoxyphenyl)thiazole- 4-carbaldehyde Solvent Ethanol, Reflux Ketoester Ethyl Acetoacetate (2 eq.) Ammonia Ammonium Acetate DHP 1,4-Dihydropyridine Intermediate Solvent->DHP One-Pot Condensation Pyridine Substituted Pyridine Product DHP->Pyridine Oxidation (Aromatization)

Caption: Hantzsch multi-component synthesis workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, 2.19 g, 10 mmol), ethyl acetoacetate (2.2 eq, 2.86 g, 22 mmol), and ammonium acetate (1.2 eq, 0.92 g, 12 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask and fit it with a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux with constant stirring for 8-10 hours. The solution will typically turn a deep yellow or orange color. Monitor the disappearance of the aldehyde by TLC.

  • Isolation of Dihydropyridine (Optional/In-situ): Often, the dihydropyridine precipitates upon cooling. If isolating, follow steps 5-6. For direct oxidation to pyridine, proceed to step 7.

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature. The solid 1,4-dihydropyridine derivative will precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Aromatization to Pyridine: To obtain the pyridine, re-dissolve the crude dihydropyridine in glacial acetic acid (20 mL) and add a mild oxidizing agent such as sodium nitrite (NaNO₂) or simply reflux in the presence of air until TLC confirms aromatization. Alternatively, bubbling air through the refluxing ethanol solution can facilitate oxidation.

  • Final Work-up: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The pyridine product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from an ethanol/water mixture.

Data Summary: Hantzsch Pyridine Product
ParameterValue
Product Name Diethyl 2,6-dimethyl-4-(2-(3-methoxyphenyl)thiazol-4-yl)pyridine-3,5-dicarboxylate
Appearance Off-white to light-yellow crystalline solid
Yield 65-75%
Melting Point 178-180 °C
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.55 (m, 2H), 7.40 (t, J=8.0 Hz, 1H), 7.25 (s, 1H), 7.00 (dd, J=8.0, 2.4 Hz, 1H), 4.15 (q, J=7.1 Hz, 4H), 3.90 (s, 3H), 2.60 (s, 6H), 1.25 (t, J=7.1 Hz, 6H).
¹³C NMR (100 MHz, CDCl₃) δ 168.0, 160.0, 158.5, 155.0, 148.0, 133.0, 130.0, 125.0, 118.0, 115.0, 110.0, 61.5, 55.5, 23.0, 14.5.

Protocol 3: Synthesis of a Novel Pyrazole Derivative from the Chalcone Intermediate

Scientific Rationale

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib.[3][10] A common and effective method for their synthesis involves the cyclocondensation of a 1,3-dielectrophilic compound, such as an α,β-unsaturated ketone, with a hydrazine derivative.[11][12] The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10][13] Using the chalcone synthesized in Protocol 1 as our 1,3-dielectrophile provides a direct route to a highly substituted, novel pyrazole.

Reaction Scheme: Pyrazole Synthesis

G Chalcone Chalcone Analogue (from Protocol 1) Conditions Glacial Acetic Acid Reflux Hydrazine Hydrazine Hydrate Product Substituted Pyrazole Conditions->Product Cyclocondensation

Caption: Synthesis of pyrazoles from chalcones.

Detailed Experimental Protocol
  • Reagent Setup: In a 50 mL round-bottom flask, suspend the chalcone from Protocol 1 (1.0 eq, 3.39 g, 10 mmol) in 25 mL of glacial acetic acid.

  • Nucleophile Addition: To this suspension, add hydrazine hydrate (N₂H₄·H₂O) (1.5 eq, 0.75 mL, 15 mmol).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 120°C) for 6-8 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the chalcone spot has disappeared.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Purification: The pyrazole derivative will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product in a vacuum oven. Recrystallize from ethanol if further purification is required.

Data Summary: Pyrazole Product
ParameterValue
Product Name 4-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)-2-(3-methoxyphenyl)thiazole
Appearance White to off-white powder
Yield 80-88%
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.10 (s, 1H, NH), 7.90-7.85 (m, 2H), 7.65-7.60 (m, 2H), 7.45 (t, J=8.0 Hz, 1H), 7.30-7.25 (m, 3H), 7.10 (dd, J=8.0, 2.0 Hz, 1H), 3.85 (s, 3H).
MS (ESI+) m/z Calculated for C₁₉H₁₄FN₄S [M+H]⁺: 353.09, Found: 353.11.

Conclusion and Future Perspectives

This application note has successfully demonstrated the synthetic versatility of this compound as a starting scaffold. We have provided robust and reproducible protocols for the synthesis of three distinct classes of medicinally relevant heterocyclic compounds: chalcones, pyridines, and pyrazoles. The causality behind each experimental choice, from catalyst selection to reaction conditions, has been explained to ensure a deep understanding of the underlying chemical principles.

The novel compounds synthesized through these methods represent promising candidates for biological screening programs. Their structural diversity makes them ideal for exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] Future work could involve expanding the library of derivatives by varying the substituents on the starting acetophenone, β-ketoester, or hydrazine, thereby generating a wide range of analogues for comprehensive pharmacological evaluation.

References

Application Notes and Protocols: 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde as a Key Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(3-methoxyphenyl)thiazole-4-carbaldehyde, a versatile chemical intermediate, in the synthesis of potent kinase inhibitors. We will explore the significance of the thiazole scaffold, provide detailed, field-proven protocols for the synthesis of the intermediate, and demonstrate its application in the construction of a final inhibitor, underpinned by mechanistic insights and characterization data.

The Strategic Importance of the Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[4] In medicinal chemistry, it is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds and approved drugs.[5][6] Its utility in kinase inhibitor design stems from a unique combination of electronic and structural properties:

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the "hinge region" of the kinase ATP-binding pocket. This mimics the interaction of the adenine portion of ATP.

  • Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to the target protein, often leading to higher affinity.

  • Tunable Electronics: The thiazole ring can be readily substituted at multiple positions, allowing chemists to fine-tune the molecule's electronic properties, solubility, and metabolic stability.

  • Proven Clinical Success: Several blockbuster kinase inhibitors, such as Dasatinib (a multi-tyrosine kinase inhibitor) and Dabrafenib (a BRAF inhibitor), feature a core thiazole motif, validating its effectiveness as a pharmacophore.[7][8]

The intermediate, this compound, strategically combines this privileged thiazole core with two key functional handles. The 2-aryl group (3-methoxyphenyl) can be directed toward the solvent-exposed region of the ATP pocket to enhance selectivity and potency, while the 4-carbaldehyde group provides a versatile reactive site for building out the rest of the inhibitor to target other regions of the kinase.[9]

cluster_0 Kinase ATP-Binding Pocket cluster_1 Thiazole-Based Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket thiazole Thiazole Core thiazole->hinge H-Bond Acceptor side_chain Side Chain (from Aldehyde) thiazole->side_chain aryl_group 2-Aryl Group (e.g., 3-Methoxyphenyl) aryl_group->d_pocket Hydrophobic Interactions aryl_group->thiazole side_chain->ribose_pocket Targets Specificity Pockets

Figure 1: General binding mode of a 2,4-substituted thiazole kinase inhibitor.

Protocol I: Synthesis of this compound

The most robust and common method for constructing the 2-aryl-thiazole scaffold is the Hantzsch Thiazole Synthesis.[10][11] This protocol involves the condensation of an α-haloketone (or its equivalent) with a thioamide. Here, we adapt this method to produce our target intermediate. The synthesis is presented in two logical steps.

Step A: Synthesis of the Thioamide Precursor (3-Methoxythiobenzamide)

The thioamide is a crucial precursor. It is most reliably synthesized from the corresponding nitrile using hydrogen sulfide gas or a surrogate like sodium hydrosulfide in the presence of a base.

Causality: The reaction proceeds via nucleophilic addition of the hydrosulfide ion to the electrophilic carbon of the nitrile, followed by protonation. Using an amine base like triethylamine helps to catalyze the reaction and neutralize any acidic byproducts.

Reagent/MaterialM.W.QuantityMolesNotes
3-Methoxybenzonitrile133.1510.0 g75.1 mmolStarting Material
Sodium Hydrosulfide (NaSH)56.068.42 g150.2 mmolH₂S Source (handle with care)
Magnesium Chloride (MgCl₂)95.217.15 g75.1 mmolLewis Acid Activator
Triethylamine (TEA)101.1921.0 mL150.2 mmolBase
Methanol (MeOH)32.04200 mL-Solvent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzonitrile, MgCl₂, and methanol.

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.

  • Carefully add sodium hydrosulfide and triethylamine. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield 3-methoxythiobenzamide as a yellow powder. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

  • Expected Yield: 85-95%. Characterization: Confirm structure via ¹H NMR and MS.

Step B: Hantzsch Condensation to Yield the Final Intermediate

This step involves the cyclization of the thioamide with a 3-carbon α-halocarbonyl equivalent that will provide the C4-aldehyde functionality. 3-Chloro-2-oxopropanal is a suitable reagent.

Causality: The sulfur of the thioamide acts as a nucleophile, attacking the most electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbon bearing the halogen, and a final dehydration step yields the aromatic thiazole ring.

Reagent/MaterialM.W.QuantityMolesNotes
3-Methoxythiobenzamide167.2310.0 g59.8 mmolFrom Step A
3-Chloro-2-oxopropanal92.506.1 g65.8 mmolHandle in a fume hood
Ethanol (EtOH)46.07250 mL-Solvent
Sodium Bicarbonate (NaHCO₃)84.01--For neutralization

Procedure:

  • Dissolve 3-methoxythiobenzamide in ethanol in a 500 mL round-bottom flask.

  • Add 3-chloro-2-oxopropanal to the solution.

  • Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC until the starting thioamide is consumed.

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Re-dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any acid, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane.

  • Combine the pure fractions and evaporate the solvent to yield this compound as an off-white or pale yellow solid.[12]

  • Expected Yield: 60-75%. Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺: 220.0427.

cluster_0 Protocol I: Synthesis of Intermediate A1 3-Methoxybenzonitrile A2 3-Methoxythiobenzamide A1->A2 Step A: NaSH, MgCl₂, TEA B2 2-(3-Methoxyphenyl) thiazole-4-carbaldehyde A2->B2 Step B: Hantzsch Condensation B1 3-Chloro-2-oxopropanal B1->B2

References

Application Note & Protocol: Synthesis of Thiazole-Based Alkenes via the Wittig Reaction on Thiazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the use of a phosphorus ylide (a Wittig reagent).[2] Its significance is particularly pronounced in medicinal chemistry and drug development, where the thiazole moiety is a prevalent heterocyclic scaffold in numerous pharmaceutical agents. The ability to functionalize thiazole-4-carbaldehydes by installing a vinyl group opens avenues for creating diverse molecular architectures and novel therapeutic candidates.

This guide provides a comprehensive, field-proven protocol for conducting the Wittig reaction on thiazole-4-carbaldehydes. It moves beyond a simple list of steps to explain the underlying principles and critical parameters that ensure a successful and reproducible synthesis, from the in-situ generation of the reactive ylide to the final purification of the target alkene.

Mechanistic Principles: The "Why" Behind the Wittig Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol. The Wittig reaction is fundamentally a nucleophilic addition of a phosphorus ylide to a carbonyl carbon.[1] The entire process can be conceptualized in three primary stages.

  • Ylide Formation: The journey begins with the preparation of the phosphorus ylide. This is typically achieved by deprotonating an alkyltriphenylphosphonium salt with a strong base.[3][4] The phosphonium salt itself is readily synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide.[5] The positive charge on the phosphorus atom renders the adjacent protons acidic enough to be removed by bases like n-butyllithium (n-BuLi).[4]

  • Nucleophilic Attack and Intermediate Formation: The generated ylide, a species with adjacent positive (on phosphorus) and negative (on carbon) charges, acts as a potent carbon nucleophile.[6] It attacks the electrophilic carbonyl carbon of the thiazole-4-carbaldehyde. This leads to the formation of a four-membered cyclic intermediate known as an oxaphosphetane.[7][8] While early theories postulated a zwitterionic betaine intermediate, modern evidence suggests that for non-stabilized ylides under salt-free conditions, the oxaphosphetane is often formed directly via a [2+2] cycloaddition.[8][9]

  • Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously collapses in an irreversible, exothermic step.[10] This decomposition proceeds through a syn-cycloreversion, breaking the carbon-phosphorus and carbon-oxygen single bonds to form two new π-bonds. The driving force for this final step is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[7] This yields the desired thiazole-based alkene and TPPO.

Wittig_Mechanism cluster_ylide_formation 1. Ylide Formation cluster_reaction 2. Reaction & Decomposition PPh3 Ph₃P Salt [Ph₃P⁺-CH₂R]X⁻ PPh3->Salt SN2 RCH2X R-CH₂-X RCH2X->Salt Ylide Ph₃P=CHR Salt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Aldehyde Thiazole-CHO Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Thiazole-CH=CHR Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO Ylide_ref Ph₃P=CHR Ylide_ref->Oxaphosphetane [2+2] Cycloaddition

Caption: General mechanism of the Wittig reaction.

Stereoselectivity Considerations

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is heavily influenced by the nature of the ylide.

  • Non-stabilized Ylides (R = alkyl): These are highly reactive and typically lead to the formation of (Z)-alkenes with high selectivity. The reaction is kinetically controlled, favoring a sterically less hindered approach that results in a cis-oxaphosphetane.[6][10]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R): These ylides are less reactive and the initial steps of the mechanism can be reversible. The reaction is under thermodynamic control, allowing equilibration to the more stable trans-oxaphosphetane, which ultimately yields the (E)-alkene with high selectivity.[10][11]

Detailed Experimental Protocol

This protocol details the synthesis of a vinyl-substituted thiazole using an in situ generated, non-stabilized ylide (methylenetriphenylphosphorane).

Materials and Reagents
Reagent/MaterialPurposeKey Considerations
Thiazole-4-carbaldehyde DerivativeStarting Material (Electrophile)Must be dry and pure.
Methyltriphenylphosphonium BromideYlide PrecursorShould be dried under vacuum before use.
n-Butyllithium (n-BuLi)Strong Base for Ylide GenerationHighly pyrophoric; handle with extreme care under inert gas. Use a titrated solution for accuracy.
Anhydrous Tetrahydrofuran (THF)Reaction SolventMust be thoroughly dried (e.g., over sodium/benzophenone) to prevent quenching of n-BuLi and the ylide.
Dichloromethane (DCM)Extraction SolventStandard grade is sufficient.
Saturated aq. NH₄Cl SolutionQuenching AgentUsed to neutralize any remaining n-BuLi or ylide.
Saturated aq. NaCl Solution (Brine)Washing AgentRemoves residual water from the organic phase.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentRemoves trace water from the extracted organic solution.
Silica Gel (230-400 mesh)Stationary Phase for ChromatographyFor purification of the final product.
Hexanes/Ethyl AcetateMobile Phase for ChromatographyGrade suitable for chromatography.
Inert Gas (Nitrogen or Argon)Inert AtmospherePrevents reaction with atmospheric oxygen and moisture.
Step-by-Step Procedure

The procedure is divided into two primary stages: the formation of the Wittig reagent and the subsequent reaction with the aldehyde, followed by work-up and purification.[12]

Stage 1: In-situ Generation of the Wittig Reagent

  • Setup: Assemble a two- or three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Add Phosphonium Salt: To the flask, add methyltriphenylphosphonium bromide (1.2 equivalents relative to the aldehyde).

  • Add Solvent: Suspend the salt in anhydrous THF (use a volume sufficient to make a 0.2-0.5 M suspension).

  • Cool: Cool the stirred suspension to 0 °C using an ice-water bath. A bright yellow color, characteristic of the ylide, should develop.

  • Add Base: While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. Causality: A slow addition rate is crucial to maintain temperature control and prevent side reactions.

  • Stir: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.[12]

Stage 2: Wittig Reaction and Product Isolation

  • Prepare Aldehyde Solution: In a separate, dry flask, dissolve the thiazole-4-carbaldehyde derivative (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add Aldehyde: Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • Warm to Room Temperature: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Quench Reaction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of THF). Combine the organic layers.[2][13]

  • Wash: Wash the combined organic layers sequentially with water and then with brine.[12] Causality: The brine wash helps to remove bulk water from the organic solvent before the final drying step, improving the efficiency of the drying agent.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13] This will yield the crude product as a mixture of the desired alkene and triphenylphosphine oxide.

Stage 3: Purification

  • Column Chromatography: The primary challenge in a Wittig reaction work-up is the removal of the triphenylphosphine oxide (TPPO) byproduct.[12] Purify the crude residue by flash column chromatography on silica gel.

  • Elution: Use a solvent gradient, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The less polar alkene product will typically elute before the more polar TPPO.

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified thiazole-based alkene. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow prep 1. Suspend Ph₃PCH₃Br in Anhydrous THF cool_ylide 2. Cool to 0 °C prep->cool_ylide add_base 3. Add n-BuLi Dropwise cool_ylide->add_base stir_ylide 4. Stir for 1 hr at 0 °C (Ylide Forms) add_base->stir_ylide add_aldehyde 5. Add Thiazole-CHO Solution at 0 °C stir_ylide->add_aldehyde warm 6. Warm to RT & Stir add_aldehyde->warm quench 7. Quench with sat. aq. NH₄Cl warm->quench extract 8. Extract with DCM quench->extract wash 9. Wash with H₂O & Brine extract->wash dry 10. Dry (MgSO₄) & Concentrate wash->dry purify 11. Purify via Column Chromatography dry->purify product Pure Thiazole Alkene purify->product

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting and Key Insights

IssuePotential CauseRecommended Solution
No Reaction (Aldehyde Recovered) Inactive ylide due to moisture or old n-BuLi.Ensure all glassware is rigorously dried. Use freshly opened or titrated n-BuLi. Use high-quality anhydrous THF.
Low Yield Incomplete ylide formation or side reactions.Ensure the phosphonium salt is fully suspended and stirred during base addition. Maintain low temperatures (0 °C or below) during additions.
Complex Mixture of Products Aldehyde instability under basic conditions (e.g., self-condensation).Add the aldehyde solution slowly to the ylide at low temperature to ensure it reacts with the ylide before it can decompose.
Difficulty Separating Product from TPPO Co-elution during column chromatography.Use a shallower solvent gradient. If the product is a solid, recrystallization may be an effective alternative or supplementary purification step.[13]

Safety Precaution: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves.

Conclusion

The Wittig reaction is an indispensable tool for the synthesis of vinyl-substituted thiazoles. By carefully controlling reaction parameters—particularly the exclusion of moisture and the maintenance of low temperatures—this protocol provides a reliable pathway to these valuable chemical motifs. The key to success lies not only in following the procedural steps but also in understanding the chemical principles that govern each transformation, from the generation of the nucleophilic ylide to the final, irreversible formation of the alkene and the stable phosphine oxide byproduct.

References

Application Notes & Protocols for High-Throughput Screening of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Derivatives as Modulators of the WNT/β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde scaffold represents a versatile starting point for the synthesis of novel bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify derivatives of this scaffold as potent inhibitors of the WNT/β-catenin signaling pathway, a critical regulator in numerous cancers. The protocols herein focus on targeting Tankyrase (TNKS), a key enzyme in this pathway, utilizing a primary cell-based reporter assay followed by a confirmatory biochemical assay. This dual-assay strategy ensures the identification of robust and specific "hit" compounds for further lead optimization.

Scientific Background & Rationale

The aberrant activation of the WNT/β-catenin signaling pathway is a hallmark of many human cancers, particularly colorectal cancer.[1][2] This pathway plays a crucial role in cell proliferation, differentiation, and survival. A central event in this pathway is the regulation of the transcriptional coactivator β-catenin. In the absence of a WNT signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have emerged as critical positive regulators of WNT signaling.[2] TNKS enzymes PARsylate (poly-ADP-ribosylate) AXIN, a key scaffolding protein in the β-catenin destruction complex. This modification leads to the ubiquitination and degradation of AXIN, destabilizing the destruction complex and allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[2] Consequently, the inhibition of Tankyrase has become an attractive therapeutic strategy to downregulate WNT signaling in cancer.[1][2]

The this compound core is present in various compounds with demonstrated biological activities, including anticancer properties.[3][4] Structure-based virtual screening has successfully identified molecules with similar scaffolds as potent Tankyrase inhibitors that effectively suppress WNT/β-catenin signaling.[1] This guide, therefore, outlines a robust HTS campaign to screen a library of this compound derivatives to discover novel Tankyrase inhibitors.

High-Throughput Screening Strategy

Our proposed HTS workflow is a multi-stage process designed to efficiently identify and validate specific inhibitors of the WNT/β-catenin pathway, with a focus on Tankyrase.

Assay Principles
  • Primary Screen (Cell-Based): A high-throughput, cell-based reporter gene assay will be used to identify compounds that inhibit WNT/β-catenin signaling. We will employ the TOPFlash reporter system in a human colorectal cancer cell line (e.g., DLD-1 or COLO 320DM) that harbors a mutation in the Adenomatous Polyposis Coli (APC) gene, leading to constitutive activation of the pathway.[1] The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. Inhibition of the pathway will result in a decreased luciferase signal.

  • Secondary Screen (Biochemical): "Hits" from the primary screen will be evaluated in a direct, cell-free biochemical assay to confirm their inhibitory activity against recombinant human Tankyrase 2 (TNKS2). This step is crucial to distinguish direct enzyme inhibitors from compounds that may affect the pathway through other mechanisms or exhibit cytotoxicity.

  • Dose-Response Analysis: Confirmed hits will be subjected to dose-response studies in both the primary and secondary assays to determine their potency (IC50 values).

HTS Workflow Diagram

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation start Compound Library (this compound Derivatives) primary_assay Primary HTS: TOPFlash Luciferase Reporter Assay (384-well format, DLD-1 cells) start->primary_assay Single Concentration (e.g., 10 µM) hit_selection Hit Identification (≥50% Inhibition) primary_assay->hit_selection secondary_assay Secondary Assay: Biochemical TNKS2 Inhibition (e.g., NAD+ consumption) hit_selection->secondary_assay Primary Hits dose_response Dose-Response Curves (IC50 Determination) secondary_assay->dose_response confirmed_hits Validated Hits dose_response->confirmed_hits

Caption: High-level workflow for the identification of WNT/β-catenin pathway inhibitors.

Detailed Protocols & Methodologies

Protocol 1: Primary HTS - TOPFlash Reporter Assay

This protocol is optimized for a 384-well plate format, suitable for automated liquid handling systems.[5]

3.1.1. Materials & Reagents

  • Cell Line: DLD-1 human colorectal adenocarcinoma cells (ATCC® CCL-221™), stably transfected with a TOPFlash luciferase reporter plasmid.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Compound Plates: 384-well polypropylene plates containing library compounds dissolved in DMSO.

  • Luciferase Detection Reagent: ONE-Glo™ Luciferase Assay System (Promega) or equivalent.

  • Positive Control: XAV939 (a known Tankyrase inhibitor).[1]

  • Negative Control: DMSO (0.1% final concentration).

3.1.2. Step-by-Step Procedure

  • Cell Seeding:

    • Culture DLD-1 TOPFlash cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in culture medium to a final concentration of 1.0 x 10^5 cells/mL.

    • Using a multi-channel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well assay plates (4,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting stock library compounds.

    • Using a pintool or acoustic liquid handler, transfer 40 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Designate columns for negative controls (DMSO only) and positive controls (10 µM XAV939).

  • Incubation:

    • Gently mix the plates on an orbital shaker for 1 minute.

    • Incubate the assay plates for 48 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 20 µL of the luciferase detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure cell lysis and signal stabilization.

    • Read the luminescence signal using a plate reader (e.g., PerkinElmer EnVision).

3.1.3. Data Analysis & Quality Control

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Z'-Factor Calculation: A Z'-factor is calculated for each plate to assess assay quality. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

Protocol 2: Secondary Assay - Biochemical TNKS2 Inhibition

This protocol describes a generic homogenous assay measuring the consumption of the NAD+ substrate, a common method for PARP family enzymes.

3.2.1. Materials & Reagents

  • Enzyme: Recombinant human Tankyrase 2 (TNKS2), catalytic domain (e.g., BPS Bioscience).

  • Substrate: Nicotinamide adenine dinucleotide (NAD+).

  • Assay Buffer: E.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.01% BSA.

  • Detection Kit: PARP/Tankyrase NAD+ consumption assay kit (e.g., Promega NAD/NADH-Glo™).

  • Assay Plates: 384-well, white, low-volume plates.

  • Test Compounds: Hits from the primary screen, serially diluted in DMSO.

3.2.2. Step-by-Step Procedure

  • Compound Plating: Add 1 µL of serially diluted test compound or control (DMSO) to the wells of the assay plate.

  • Enzyme Addition: Add 5 µL of TNKS2 diluted in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of NAD+ substrate solution to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the NAD/NADH-Glo™ detection reagent.

    • Incubate for 15-30 minutes at room temperature.

    • Read luminescence on a plate reader. The signal is inversely proportional to TNKS2 activity.

Protocol 3: Dose-Response and IC50 Determination
  • For confirmed hits, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 100 µM).

  • Perform the primary (TOPFlash) and secondary (biochemical) assays as described above using the serial dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.

Data Presentation & Interpretation

The data gathered from the HTS campaign should be systematically organized to facilitate hit prioritization.

Table 1: Hypothetical HTS Data Summary for Selected Hits

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (TNKS2 IC50, µM)Cellular Assay (TOPFlash IC50, µM)Notes
MPTC-00175.21.22.5Potent hit, good cell permeability
MPTC-00268.90.815.4Potent biochemically, poor cell permeability or off-target
MPTC-00381.4> 505.1Pathway inhibitor, not a direct TNKS inhibitor
MPTC-00415.3N/AN/AInactive
XAV939 (Control)95.10.0110.030Reference compound

MPTC: this compound derivative

Mechanistic Grounding: The Role of Tankyrase in WNT Signaling

To understand the mechanism of action for the identified inhibitors, it is crucial to visualize their target within the WNT/β-catenin pathway.

WNT_Pathway cluster_off WNT OFF State cluster_on WNT ON State (or TNKS Activity) cluster_nuc DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TNKS Tankyrase (TNKS) Axin Axin TNKS->Axin PARsylation Axin->Proteasome Degradation BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation Inhibitor MPTC Derivative (e.g., MPTC-001) Inhibitor->TNKS Inhibition

Caption: Role of Tankyrase in the WNT/β-catenin pathway and the site of inhibitor action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Thiazole derivatives are prevalent in many pharmaceuticals, making robust synthetic routes to intermediates like this one crucial for drug discovery pipelines.[1][2][3]

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Synthetic Strategy Overview

The most common and reliable pathway to this compound is a two-step process. This approach offers high convergence and allows for troubleshooting at a discrete intermediate stage.

  • Step 1: Hantzsch Thiazole Synthesis. This classic condensation reaction forms the core heterocyclic ring system. It involves the reaction of an α-haloketone with a thioamide to produce the substituted thiazole.[1][4][5] In this case, 3-methoxythiobenzamide is reacted with 1,3-dichloroacetone to yield 2-(3-methoxyphenyl)-4-(chloromethyl)thiazole.

  • Step 2: Oxidation to the Aldehyde. The chloromethyl intermediate is then oxidized to the final carbaldehyde product. Various methods can be employed, with the Sommelet reaction or oxidation with dimethyl sulfoxide (DMSO) being common choices. For the purpose of this guide, we will focus on a DMSO-based oxidation.

An alternative final step involves formylation of the pre-formed 2-(3-methoxyphenyl)thiazole ring using the Vilsmeier-Haack reaction.[6][7] While also effective, it presents its own set of challenges, which will be addressed in a dedicated section.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific experimental issues.

Part A: Hantzsch Thiazole Synthesis Issues

Question 1: My Hantzsch reaction has a very low yield or failed to proceed. What are the common causes?

Answer: This is a frequent issue, often stemming from reagent quality, reaction conditions, or improper workup.

  • Causality: The Hantzsch synthesis begins with an S-alkylation of the thioamide sulfur onto the α-haloketone, followed by cyclization and dehydration.[8][9] Each step is critical for the overall yield. Steric hindrance can also slow the reaction, though it is less of a factor with these specific substrates.

  • Troubleshooting Steps:

    • Reagent Purity:

      • Thioamide: Ensure your 3-methoxythiobenzamide is pure. Impurities can interfere with the reaction. It can be synthesized from 3-methoxybenzonitrile and sodium hydrosulfide or purchased commercially. Confirm its identity via NMR or melting point.

      • α-Haloketone: 1,3-dichloroacetone is lachrymatory and moisture-sensitive. Use a fresh bottle or a recently opened one stored under inert gas. Impurities or degradation will significantly reduce yield.

    • Reaction Conditions:

      • Solvent: Ethanol or methanol are standard solvents. Ensure they are anhydrous.

      • Temperature: While many Hantzsch syntheses run well at reflux, excessive heat over prolonged periods can lead to decomposition and side products. If you observe significant darkening of the reaction mixture, consider reducing the temperature and extending the reaction time. Monitor progress by Thin Layer Chromatography (TLC).

    • Workup Procedure: The thiazole product is often isolated as a hydrochloride salt, which may be soluble in the reaction medium.[10] Neutralization with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) is essential to precipitate the free base product.[8][10] Incomplete neutralization will result in product loss during filtration.

Question 2: My reaction produced a complex mixture of side products. What are they and how can I avoid them?

Answer: Side product formation is typically due to the reactivity of the starting materials or intermediates.

  • Causality: The primary side products often arise from self-condensation of the α-haloketone or reactions involving impurities. The use of a di-haloketone like 1,3-dichloroacetone also introduces the possibility of forming bis-thiazole structures if stoichiometry is not carefully controlled.[11]

  • Preventative Measures:

    • Control Stoichiometry: Use the thioamide as the limiting reagent or maintain a strict 1:1 molar ratio with the α-haloketone to minimize the formation of bis-products.

    • Purify Starting Materials: As mentioned above, pure reagents are key.

    • Monitor the Reaction: Use TLC to track the consumption of starting materials and the formation of the main product. Stop the reaction once the limiting reagent is consumed to prevent the formation of degradation products.

Part B: Vilsmeier-Haack Formylation Issues

This section applies if you have synthesized 2-(3-methoxyphenyl)thiazole and are attempting to add the aldehyde group via formylation.

Question 3: My Vilsmeier-Haack formylation of the thiazole ring is giving no yield. What went wrong?

Answer: The Vilsmeier-Haack reaction is highly sensitive to moisture and reagent quality.

  • Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][12] This reagent is aggressively quenched by water.[7]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous DMF (e.g., from a sealed bottle over molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality & Order of Addition: Use fresh, high-purity POCl₃ and DMF. The Vilsmeier reagent should be pre-formed by adding POCl₃ slowly to ice-cold DMF with stirring. Never add DMF to POCl₃. This pre-formation step is critical.

    • Substrate Reactivity: While thiazoles are electron-rich enough to undergo this reaction, the methoxyphenyl group can influence the reactivity. Ensure your thiazole substrate is pure and free of any nucleophilic impurities that could consume the Vilsmeier reagent.

    • Temperature Control: The initial formation of the Vilsmeier reagent must be done at low temperatures (0-5 °C). The subsequent reaction with the thiazole substrate may require gentle heating (50-80 °C) to proceed at a reasonable rate.[12][13]

Question 4: The formylation worked, but I have a very low yield and difficulty purifying the product.

Answer: Low yields can be due to incomplete reaction or degradation during workup. Purification is often complicated by the polar nature of the product and byproducts.

  • Causality: The workup for a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt to the aldehyde. This is typically done by pouring the reaction mixture onto ice and then neutralizing with a base. If not controlled, this can be highly exothermic and lead to product degradation.

  • Optimization & Purification Strategy:

    • Controlled Workup: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dissipates heat and ensures efficient hydrolysis.

    • Careful Neutralization: After hydrolysis, neutralize the acidic solution slowly with a saturated solution of sodium bicarbonate or sodium hydroxide at low temperature. The product may precipitate out at a specific pH. Monitor with pH paper.

    • Extraction vs. Filtration: If the product precipitates cleanly, it can be isolated by filtration. If it remains oily or in solution, extract with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Chromatography: Column chromatography is almost always necessary for high purity. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: Can I use a different α-haloketone for the Hantzsch synthesis? A: Yes, but it will change the substituent at the 4-position of the thiazole. For example, using 3-bromo-2-butanone would yield a 4-methylthiazole. To get the 4-carbaldehyde, you need a precursor that can be easily converted to an aldehyde, which is why α,α'-dihaloketones followed by substitution/oxidation or using a protected aldehyde equivalent are common strategies.

Q2: Are there alternative methods to formylate the thiazole ring? A: While the Vilsmeier-Haack is the most common, other methods exist, though they may be lower-yielding or require more specialized reagents. These include the Duff reaction or direct lithiation at the 4-position followed by quenching with a formylating agent like DMF. However, regioselectivity can be an issue with lithiation.

Q3: My final product, this compound, is unstable. How should I store it? A: Aldehydes, particularly heteroaromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. For long-term storage, keep the solid product in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), and store it in a refrigerator or freezer at low temperatures (0-8°C is often recommended).[3]

Visualized Reaction Mechanisms & Workflows

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reagents 3-Methoxythiobenzamide + 1,3-Dichloroacetone alkylation S-Alkylation Intermediate reagents->alkylation SN2 Attack cyclization Hemithioaminal Intermediate alkylation->cyclization Intramolecular Nucleophilic Attack dehydration Dehydration & Tautomerization cyclization->dehydration - H2O product 2-(3-Methoxyphenyl)-4- (chloromethyl)thiazole dehydration->product Aromatization

Caption: Key steps in the Hantzsch synthesis of the thiazole core.

Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Haack_Mechanism reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier_reagent Formation attack Electrophilic Attack (Sigma Complex) vilsmeier_reagent->attack thiazole 2-(3-Methoxyphenyl)thiazole thiazole->attack iminium_salt Thiazolyl Iminium Salt attack->iminium_salt Aromatization (-HCl) hydrolysis Hydrolysis Workup iminium_salt->hydrolysis + H2O product 2-(3-Methoxyphenyl)thiazole -4-carbaldehyde hydrolysis->product

Caption: Mechanism for introducing the aldehyde via Vilsmeier-Haack.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield check_sm Analyze Starting Materials (NMR, TLC) start->check_sm sm_pure Are they pure? check_sm->sm_pure purify_sm Purify/Re-source Starting Materials sm_pure->purify_sm No check_cond Review Reaction Conditions sm_pure->check_cond Yes end Yield Improved purify_sm->end cond_ok Anhydrous? Temp OK? Time sufficient? check_cond->cond_ok optimize_cond Dry solvents, adjust temp, increase time. Monitor by TLC. cond_ok->optimize_cond No check_workup Analyze Workup & Crude cond_ok->check_workup Yes optimize_cond->end workup_ok Correct pH? Product lost in aqueous layer? check_workup->workup_ok optimize_workup Adjust pH, re-extract aqueous layers, use different solvent. workup_ok->optimize_workup No workup_ok->end Yes optimize_workup->end

Caption: A logical decision tree for troubleshooting low reaction yields.

Data Summary Table

ParameterStep 1: Hantzsch SynthesisStep 2: Vilsmeier-Haack Formylation
Key Reagents 3-Methoxythiobenzamide, 1,3-Dichloroacetone2-(3-Methoxyphenyl)thiazole, POCl₃, DMF
Solvent Ethanol or MethanolAnhydrous DMF or Dichloromethane
Temperature 60-80 °C (Reflux)0 °C (reagent prep), then 60-80 °C
Typical Time 2-6 hours4-12 hours
Critical Factor Reagent purity, workup pHStrict anhydrous conditions
Workup Neutralization with base (e.g., NaHCO₃)Pour on ice, then neutralize
Purification Recrystallization or FiltrationSilica Gel Chromatography
Expected Yield 65-85%50-75%

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-methoxyphenyl)-4-(chloromethyl)thiazole

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxythiobenzamide (10.0 g, 59.8 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add 1,3-dichloroacetone (7.6 g, 59.8 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature. A precipitate (the hydrochloride salt) may form.

  • Slowly pour the reaction mixture into a beaker containing 300 mL of a cold, saturated sodium bicarbonate solution.

  • Stir the resulting suspension for 30 minutes. The product will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the title compound. Expected yield: ~12.2 g (80%).

Protocol 2: Synthesis of this compound (via Vilsmeier-Haack)

(Note: This protocol assumes you have first synthesized 2-(3-methoxyphenyl)thiazole via Hantzsch reaction with an appropriate α-halocarbonyl that does not have the chloromethyl group, e.g., from 2-bromo-1,1-diethoxyethane followed by deprotection).

  • In an oven-dried, 250 mL three-neck flask under a nitrogen atmosphere, place anhydrous DMF (25 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (7.5 mL, 80 mmol) dropwise to the cold DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve 2-(3-methoxyphenyl)thiazole (10.3 g, 50 mmol) in anhydrous DMF (25 mL).

  • Add the thiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 6 hours. Monitor by TLC.

  • Cool the mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring.

  • Once all the ice has melted, carefully neutralize the solution to pH 7-8 by the slow addition of a 2M sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure aldehyde as a solid.

References

Technical Support Center: Purification of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic aldehyde. The purity of this reagent is paramount for the success of subsequent synthetic steps and the reliability of biological assays.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues that you may encounter during the purification of this compound.

Question 1: My aldehyde appears to be decomposing on my silica gel column. The collected fractions are impure, and my yield is significantly lower than expected. What's happening and how can I prevent it?

Answer: This is a classic and frequently encountered problem when purifying aldehydes. The issue stems from the inherent nature of the stationary phase and the reactivity of the aldehyde functional group.

Root Cause Analysis:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5). This acidic environment can catalyze the degradation of sensitive compounds. For aldehydes, it can promote unwanted side reactions like acetal formation if an alcohol is used as a solvent, or other acid-catalyzed decomposition pathways.[3][4]

  • Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition. Slow-running columns exacerbate this issue.

Troubleshooting Protocol & Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. This is the most common and effective solution.

    • Method: Prepare your column slurry as usual (e.g., in hexane/ethyl acetate). Add 0.5-1% triethylamine (Et₃N) to your eluent mixture.[3] Before loading your compound, flush the packed column with at least two column volumes of this triethylamine-containing solvent system. This pre-treatment neutralizes the acidic silica surface.[4]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider a less acidic alternative.

    • Alumina (Basic or Neutral): Alumina can be a suitable alternative for acid-sensitive compounds.[3] However, you must perform TLC on alumina plates first to ensure your compound separates well and does not irreversibly adsorb.

  • Minimize Residence Time:

    • Flash Chromatography: Use positive pressure (air or nitrogen) to speed up the elution. This technique, standard in modern organic labs, significantly reduces the time the compound spends in contact with the silica gel.[4]

Question 2: My product "oiled out" during recrystallization instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute is discharged from the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that precipitation is too rapid for an ordered crystal lattice to form. This is common with compounds that have impurities which act as a eutectic mixture.

Step-by-Step Remediation Strategy:

  • Re-dissolve the Oil: Add a small amount of additional hot solvent until the oil completely redissolves.

  • Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered. Slow cooling encourages the formation of nucleation sites and ordered crystal growth.[5]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try the following techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution. This provides a template for crystal growth.

  • Maximize Yield: Once crystal formation is well underway at room temperature, you can then move the flask to an ice bath for 20-30 minutes to maximize the precipitation of the product before filtration.[5]

Question 3: TLC analysis shows a new, more polar spot in my crude product, which I suspect is the corresponding carboxylic acid. How can I easily remove this impurity?

Answer: This is a common issue caused by the air oxidation of the aldehyde. Fortunately, the resulting carboxylic acid impurity is easily removed with a simple acid-base extraction due to its acidic nature.

Protocol: Liquid-Liquid Extraction Wash

  • Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash with Mild Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The bicarbonate solution will react with the carboxylic acid impurity to form a water-soluble carboxylate salt, which will partition into the aqueous layer. You may observe gas (CO₂) evolution if a significant amount of acid is present.

  • Separate Layers: Drain the aqueous layer.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the aldehyde, now free of the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying this compound?

A1: For a solid product of reasonable crude purity, recrystallization is often the most efficient and scalable method.[4] For complex mixtures or when trying to isolate the product from non-crystalline impurities, silica gel column chromatography is the standard approach.[6]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities, with an Rf value for the product of approximately 0.25 - 0.35 . This Rf provides a balance between good resolution and a reasonable elution time.

Recommended Starting Solvent Systems for TLC Analysis
Non-Polar System: Hexane / Ethyl Acetate (EtOAc)
Intermediate Polarity System: Dichloromethane (DCM) / Methanol (MeOH)
Alternative Non-Polar: Toluene / Acetone

Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity until the desired Rf is achieved.

Q3: What are good solvents to try for the recrystallization of this compound?

A3: The principle of recrystallization is to find a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For polar heterocyclic compounds like this thiazole derivative, polar solvents are a good starting point.[4]

Recommended Solvents for Recrystallization Screening
Single Solvents: Ethanol, Methanol, Isopropanol
Solvent/Anti-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane

Perform small-scale tests in test tubes with a few milligrams of your crude product to identify the most suitable solvent before committing your entire batch.

Q4: Is there a purification method that avoids chromatography altogether for very sensitive aldehydes?

A4: Yes. A highly effective, though more chemically involved, method is bisulfite adduct formation .[4][7] This technique leverages the specific reactivity of aldehydes.

  • Mechanism: The aldehyde reacts with sodium bisulfite (NaHSO₃) to form a solid, water-soluble bisulfite adduct. Most organic impurities do not react and remain in the organic phase.[8]

  • General Procedure:

    • The crude mixture is treated with a saturated aqueous solution of sodium bisulfite.[8]

    • The solid adduct precipitates and is isolated by filtration.

    • The aldehyde can be regenerated from the purified adduct by treating it with a mild base (like NaHCO₃ or dilute NaOH), which reverses the reaction.[7][8]

This method is excellent for removing stubborn impurities that are difficult to separate by chromatography.[7]

Visualized Workflows

G cluster_0 Purification Strategy Decision Tree start Crude Product This compound is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes run_column Perform Silica Gel Column Chromatography is_solid->run_column No / Very Impure   is_pure Is the product pure (by TLC/NMR)? try_recryst->is_pure run_column->is_pure success Pure Product is_pure->success  Yes troubleshoot Troubleshoot Purification (See Guide Above) is_pure->troubleshoot No  

Caption: Decision tree for selecting an initial purification strategy.

G cluster_1 Troubleshooting Aldehyde Decomposition on Silica start Decomposition or Low Yield Observed During Chromatography cause Primary Cause: Acidic Nature of Silica Gel start->cause solution1 Solution 1: Deactivate Silica (Add 1% Et3N to Eluent) cause->solution1 solution2 Solution 2: Use Alternative Phase (e.g., Alumina) cause->solution2 solution3 Solution 3: Reduce Contact Time (Use Flash Chromatography) cause->solution3 re_evaluate Re-run Column and Analyze Fractions solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate

Caption: Workflow for troubleshooting aldehyde decomposition during column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of heterocyclic compounds. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals, from anti-infectives to anti-cancer agents, but their often-crystalline and polar nature can lead to significant solubility hurdles in common organic solvents.[1][2][3]

This document provides a structured approach to diagnosing and solving these issues, moving from quick-fix FAQs to in-depth troubleshooting protocols. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial challenges.

Q1: My thiazole derivative is practically insoluble in standard solvents like Dichloromethane (DCM), Ethyl Acetate, and Hexanes. What is my first step?

A: This is a classic sign of a polarity mismatch. The first step is to systematically screen a broader range of solvents. Thiazole rings possess both aromatic character and polar nitrogen and sulfur atoms, often leading to poor solubility in purely non-polar or moderately polar solvents.[3][4] Your immediate strategy should be to test polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), and polar protic solvents like Ethanol or Methanol. These solvents can better interact with the polar functionalities of the thiazole moiety.

Q2: I managed to dissolve my compound with heating, but it crashed out of solution upon cooling. What does this mean and how can I fix it?

A: This indicates that you determined a kinetic solubility at an elevated temperature, but the solution is supersaturated at room temperature, leading to precipitation. While heating can be a useful tool, relying on it alone is not a robust solution for reactions or analyses performed at ambient temperatures. The best approach is to find a solvent or co-solvent system where your compound is thermodynamically stable at the desired temperature. Consider this observation a clue: your compound has some affinity for the solvent, which can likely be improved by creating a co-solvent blend (see Troubleshooting Guide 2).

Q3: My compound only dissolves in DMSO, but my downstream application (e.g., a moisture-sensitive reaction) cannot tolerate it. What are my options?

A: This is a very common challenge. While DMSO is an excellent "solvent of last resort," it's often incompatible with specific chemical reactions. Your options are:

  • Co-Solvency: Use a minimal amount of DMSO to create a concentrated stock solution, then dilute this into a larger volume of a more compatible "primary" solvent (e.g., THF, Toluene). The goal is to keep the final DMSO concentration below the tolerance level of your reaction.[5]

  • Alternative Polar Aprotic Solvents: Test other strong, polar aprotic solvents that may be more compatible, such as DMF, DMAc (Dimethylacetamide), or NMP.[6]

  • Structural Modification: If this is an early-stage discovery project, this solubility issue may be a critical flag. Consider synthetic modifications to the derivative to improve its physicochemical properties, such as adding solubilizing groups or disrupting crystal packing.[7]

Q4: How can I quickly perform a solubility screen without using a large amount of my precious compound?

A: A micro-scale approach is highly effective. Use a 96-well plate or small vials (e.g., 1-2 mL). Add a pre-weighed amount of your compound to each well (e.g., 1 mg). Then, add a measured volume of each test solvent incrementally (e.g., 100 µL at a time), vortexing or shaking between additions, until dissolution is observed.[8] This provides a semi-quantitative measure of solubility (e.g., >10 mg/mL). Refer to Protocol 1 for a detailed methodology.

In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening

The principle of "like dissolves like" is the cornerstone of solubility.[4][9] A molecule's ability to dissolve depends on the balance between the energy required to break its crystal lattice (solute-solute interactions) and the energy released upon forming new interactions with the solvent (solute-solvent interactions). For thiazole derivatives, which often have strong intermolecular forces due to hydrogen bonding and π-stacking, a solvent capable of forming similar strong interactions is required.

Workflow:

  • Categorize: Group potential solvents by their properties (see Table 1).

  • Test Systematically: Begin with a small-scale test (see Protocol 1) across categories, starting with those most likely to succeed (polar aprotic and protic).

  • Observe: Note not just if it dissolves, but how readily. Does it require heating? Is the solution stable upon cooling?

CategorySolventDielectric Constant (ε)Properties & Common Use
Non-Polar Hexane, Toluene1.9, 2.4Good for non-polar compounds, often poor for thiazoles.
Polar Aprotic Dichloromethane (DCM)9.1General purpose, moderate polarity.
Tetrahydrofuran (THF)7.6Good for reactions, can dissolve moderately polar compounds.
Ethyl Acetate (EtOAc)6.0Common for chromatography, moderate polarity.
Acetonitrile (ACN)37.5Highly polar, good for analytical and chromatography.
Dimethylformamide (DMF)36.7Strong solvent, high boiling point. Often a good choice.
Dimethyl Sulfoxide (DMSO)46.7Very strong solvent, hygroscopic. Use with caution.[]
Polar Protic Methanol (MeOH)32.7Can form H-bonds. Good for polar compounds.
Ethanol (EtOH)24.6Less toxic than MeOH, common co-solvent.
Isopropanol (IPA)18.2Less polar than EtOH.
Guide 2: The Power of Co-Solvency

When a single solvent isn't effective, a mixture of two or more solvents—a co-solvent system—can dramatically increase solubility.[11][12] The mechanism involves creating a new solvent environment with polarity and hydrogen bonding characteristics that are more favorable for the solute than either solvent alone.[] A common strategy is to blend a strong but potentially problematic solvent (like DMSO or DMF) with a weaker, more compatible bulk solvent (like THF or Toluene).

This diagram outlines the logical steps for identifying an effective co-solvent system.

CoSolventWorkflow start Poor solubility in desired 'Solvent A' find_strong Identify a 'strong' solvent where solubility is high (e.g., DMSO, NMP, DMF) start->find_strong prepare_stock Prepare concentrated stock solution in 'Strong Solvent' find_strong->prepare_stock titrate Titrate stock solution into 'Solvent A' prepare_stock->titrate observe Observe for precipitation. Does the compound remain in solution? titrate->observe optimize Optimize the ratio. Determine the maximum % of 'Solvent A' tolerated. observe->optimize No success Successful Co-Solvent System Identified observe->success Yes optimize->titrate Adjust Ratio

Caption: Workflow for developing a co-solvent system.

System ComponentsRatio Range (v/v)Rationale & Application
Toluene / Ethanol10:1 to 1:1Balances aromatic interaction with hydrogen bonding capability.
THF / Water10:1 to 1:1Often used for reactions involving both organic and aqueous reagents.
DCM / Methanol20:1 to 5:1A standard for increasing polarity in chromatographic applications.
DMF / Acetonitrile1:1 to 1:10Blends two strong polar aprotic solvents for fine-tuning polarity.
Guide 3: pH Modification for Ionizable Derivatives

Many thiazole derivatives contain acidic or basic functional groups (e.g., carboxylic acids, amines). The charge state of these groups dramatically influences solubility.[5][13] A basic compound will be significantly more soluble in an acidic solution (where it is protonated and charged), while an acidic compound will be more soluble in a basic solution (where it is deprotonated and charged).[][14]

Troubleshooting Steps:

  • Analyze Structure: Identify any ionizable functional groups (e.g., amines, phenols, carboxylic acids) on your molecule.

  • Determine pKa: If possible, find or predict the pKa of the ionizable group.

  • Test pH Effect:

    • For a basic derivative, test solubility in a solvent containing a small amount of a mild acid (e.g., acetic acid).

    • For an acidic derivative, test solubility in a solvent containing a mild base (e.g., triethylamine or diisopropylethylamine).

    • Caution: Ensure the chosen acid or base is compatible with your compound's stability and downstream reaction conditions.

ph_troubleshooting start Thiazole Derivative Has Poor Solubility check_structure Does the structure have ionizable groups? (e.g., -NH2, -COOH) start->check_structure is_basic Compound is Basic (e.g., contains amine) check_structure->is_basic Yes, Basic is_acidic Compound is Acidic (e.g., contains carboxylic acid) check_structure->is_acidic Yes, Acidic neutral Compound is Neutral. Explore other methods (Co-solvency, Excipients) check_structure->neutral No add_acid Add a mild organic acid (e.g., Acetic Acid) to the solvent system is_basic->add_acid add_base Add a mild organic base (e.g., Triethylamine) to the solvent system is_acidic->add_base check_solubility Re-evaluate Solubility add_acid->check_solubility add_base->check_solubility

Caption: Decision tree for using pH modification.

Guide 4: Using Solubilizing Excipients and Additives

In some cases, particularly for formulation development, small amounts of additives can act as solubilizing agents.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles that can encapsulate poorly soluble compounds in their hydrophobic core, allowing them to be dispersed in the bulk solvent.[15][16][17] This is more common in aqueous or highly polar systems but can be adapted for some organic media.

SurfactantTypeTypical Use Case
Sodium Lauryl Sulfate (SLS)AnionicOften used in dissolution media to mimic physiological conditions.[17]
Polysorbate 80 (Tween® 80)Non-ionicWidely used in parenteral formulations; good for creating stable dispersions.[18][19]
Poloxamers (Pluronic®)Non-ionicCan form micelles and gels, useful for controlled release formulations.
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment

Objective: To quickly and efficiently estimate the solubility of a compound across a panel of solvents using minimal material.

Methodology:

  • Preparation: Add 1 mg (precisely weighed) of your thiazole derivative into separate 1.5 mL microcentrifuge tubes or HPLC vials.

  • Solvent Addition: Add 100 µL of the first test solvent to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for undissolved solid. If the solid is fully dissolved, the solubility is ≥10 mg/mL.

  • Incremental Addition: If solid remains, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. If dissolved, solubility is ~5 mg/mL.

  • Continue: Continue this process, calculating the approximate solubility based on the total volume of solvent required for complete dissolution. For example, if 1 mg dissolves in a final volume of 1 mL, the solubility is ~1 mg/mL.

Protocol 2: Equilibrium (Thermodynamic) Solubility Measurement

Objective: To determine the precise saturation solubility of a compound in a given solvent system.

Methodology:

  • Prepare Slurry: Add an excess amount of the thiazole derivative to a known volume of the solvent in a sealed vial (ensure solid is clearly visible).

  • Equilibrate: Agitate the slurry at a constant temperature (e.g., 25 °C) using a shaker or rotating wheel for 24-48 hours. This allows the system to reach equilibrium.

  • Separate Phases: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of thiazole-containing compounds. Thiazoles are ubiquitous scaffolds in medicinal chemistry and materials science, yet their successful incorporation via cross-coupling is often fraught with difficulty. Low conversion rates are a frequent and frustrating issue stemming from the unique electronic properties of the thiazole ring.

This guide is structured as a series of questions and answers to directly address the specific problems you may be encountering at the bench. We will move from initial diagnostics to deep, mechanistically-grounded troubleshooting, providing not just solutions, but the chemical reasoning behind them.

Part 1: First-Pass Diagnosis - The Common Culprits

This section addresses the most frequent and easily correctable sources of low conversion. Always verify these points before investing time in extensive re-optimization.

Question: My reaction shows no conversion, or only trace product formation. Where should I start my investigation?

Answer: A complete lack of reactivity typically points to a fundamental flaw in the reaction setup or the failure of a critical component.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source is fresh and has been stored correctly under an inert atmosphere.[1] Pre-catalysts are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] If you suspect catalyst death, the solution will often turn black rapidly as palladium metal precipitates.

  • Atmosphere Control: The Suzuki coupling catalytic cycle involves sensitive Pd(0) intermediates that are readily oxidized. Ensure your reaction vessel was properly purged of oxygen and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.[1] All solvents and liquid reagents should be thoroughly degassed before use.

  • Base Activation Failure: The base is not merely a spectator; it is essential for activating the boronic acid/ester to facilitate the transmetalation step.[3][4] Ensure the correct base was added in the specified amount. Inadequate mixing or poor solubility of the base (e.g., large pellets of K₂CO₃) can also stall the reaction.

Part 2: Deep-Dive Troubleshooting - A Component-by-Component Analysis

If the basics are in order, a more detailed investigation is required. The unique nature of the thiazole ring often necessitates a tailored approach.

Question: I'm observing low, incomplete conversion. How does the thiazole ring itself interfere with the reaction?

Answer: This is the core challenge. The Lewis basic nitrogen atom in the thiazole ring can act as a ligand, coordinating to the palladium center.[2][5][6] This coordination can have several detrimental effects:

  • Catalyst Sequestration: The thiazole substrate or product can bind strongly to the palladium, sequestering it from the catalytic cycle and effectively acting as a catalyst poison.[5][6]

  • Inhibition of Oxidative Addition: The rate-limiting oxidative addition step can be slowed if the palladium center is electronically deactivated by coordination with the thiazole's nitrogen atom.[2]

To overcome this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) which can promote the desired catalytic steps and discourage inhibitory coordination.[1][7] In some cases, increasing the catalyst loading may be a pragmatic, albeit less elegant, solution.[1]

Question: What are the most common side reactions that consume my starting materials and how can I minimize them?

Answer: Low conversion is often a result of competing, non-productive pathways. The three most common are:

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester back to the corresponding arene, effectively destroying your nucleophile.[1][5] It is often promoted by high temperatures and the presence of water.

    • Solution: Use anhydrous conditions where possible. More importantly, switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or neopentylglycol ester.[1][5][8] These are significantly more resistant to protodeboronation.

  • Homocoupling: This involves the coupling of two boronic acid molecules (Glaser coupling) or two thiazole halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen.[1]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to prevent this.[1]

  • Dehalogenation: The halogen on the thiazole ring is replaced by a hydrogen atom, consuming your electrophile.

    • Solution: This can be caused by certain bases or impurities. Screening different bases may mitigate this issue.[1]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and solving low conversion issues.

G Start Low Conversion Observed Check_Basics First-Pass Diagnosis: - Catalyst Activity? - Inert Atmosphere? - Reagents Correct? Start->Check_Basics Deep_Dive Deep-Dive Troubleshooting Check_Basics->Deep_Dive Basics OK Sol_Basics Solution: - Use fresh catalyst/pre-catalyst. - Ensure rigorous degassing. - Verify all reagents. Check_Basics->Sol_Basics Issue Found Side_Reactions Significant Side Products? Deep_Dive->Side_Reactions Catalyst_Poisoning Thiazole Inhibition Suspected? Deep_Dive->Catalyst_Poisoning Poor_Solubility Poor Substrate Solubility? Deep_Dive->Poor_Solubility Suboptimal_Params Suboptimal Conditions? Deep_Dive->Suboptimal_Params Sol_Side_Reactions Solution: - Use boronic esters (Bpin). - Rigorous degassing. - Screen bases. Side_Reactions->Sol_Side_Reactions Yes Sol_Catalyst Solution: - Use bulky, e--rich ligands (e.g., SPhos, XPhos). - Increase catalyst loading. Catalyst_Poisoning->Sol_Catalyst Yes Sol_Solubility Solution: - Screen solvents (Dioxane, Toluene, DMF). - Use solvent mixtures (e.g., Dioxane/H2O). Poor_Solubility->Sol_Solubility Yes Sol_Params Solution: - Screen bases (K3PO4, Cs2CO3). - Increase temperature gradually. Suboptimal_Params->Sol_Params Yes Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd2_halide Oxidative Addition pd2_boronate [R¹-Pd(II)L₂-R²]⁺ (Transmetalation Complex) pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Thiazole-R² (R¹-R²) pd2_boronate->product r1x Thiazole-X (R¹-X) r1x->pd0 r2b R²-B(OR)₂ r2b->pd2_halide base Base (e.g., K₃PO₄) base->r2b Activation

References

Preventing decomposition of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

A Guide to Ensuring Compound Stability During Storage

Welcome to the technical support center for this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to prevent the decomposition of this valuable research compound during storage. We address common issues encountered in the laboratory, explaining the chemical principles behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed my pale yellow solid of this compound has developed a darker, brownish tint over time. What is happening?

This is a classic sign of compound degradation. The two most likely culprits are oxidation and photo-degradation.

  • Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2][3] This reaction converts the aldehyde to the corresponding carboxylic acid, 2-(3-methoxyphenyl)thiazole-4-carboxylic acid. This process can be accelerated by exposure to heat and light.[4][5] Aromatic aldehydes, in particular, face stability challenges from oxidation.[5]

  • Photo-degradation: Thiazole-containing compounds, especially those with aryl ring substituents, can be sensitive to light.[6] Exposure to visible light can initiate photo-oxygenation, where the thiazole ring reacts with singlet oxygen, leading to complex rearranged products and discoloration.[6]

Q2: What are the optimal storage conditions to prevent the decomposition of this compound?

To maintain the compound's purity and stability, meticulous control over its storage environment is critical. We recommend a multi-faceted approach summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) [7][8]Low temperatures significantly slow down the rate of chemical reactions, including oxidation and other degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) [8]Replacing air with an inert gas eliminates atmospheric oxygen, the primary agent responsible for oxidizing the aldehyde group.
Light Amber or Opaque Container [4][9]Protection from light is crucial to prevent photo-degradation of the thiazole ring and light-catalyzed oxidation.[5][6]
Container Tightly Sealed Glass Vial with PTFE-lined Cap [9]An airtight seal prevents exposure to oxygen and atmospheric moisture. Glass is chemically inert, and a PTFE liner provides a superior seal compared to other materials.[9]
Handling Brief exposure to air; work quickly When handling the compound, minimize its exposure time to the atmosphere. Use in a well-ventilated area or under a fume hood.[10][11]
Q3: My sample was stored in the freezer and now appears clumpy. Is it still viable?

Freezing is generally not recommended unless you can guarantee a completely moisture-free environment. While colder temperatures slow degradation, potential issues with freeze-thaw cycles and condensation can arise. If water is introduced, it can accelerate degradation pathways.

Before use, you must first confirm the compound's purity. Allow the container to warm to room temperature before opening it to prevent atmospheric moisture from condensing on the cold solid. Once at room temperature, perform a purity check using one of the analytical methods described in the "Troubleshooting Protocols" section below.

Q4: How can I quickly check if a previously opened bottle of the compound is still good to use?

For a rapid preliminary assessment, Thin Layer Chromatography (TLC) is an excellent choice.

  • Procedure: Dissolve a small amount of your stored compound in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate alongside a new, unopened standard if available.

  • Interpretation: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). If your stored sample shows a single spot with the same retention factor (Rf) as the standard, it is likely pure. The presence of additional spots, especially one at the baseline (indicative of a more polar carboxylic acid), suggests degradation.

For a definitive answer, a more robust analytical method like HPLC or ¹H NMR is required.

Troubleshooting & Analysis

When you suspect degradation, a systematic approach is necessary to confirm its extent and decide whether the material is still usable for your experiment.

Visualizing Potential Degradation

The primary degradation pathways involve the aldehyde functional group and the thiazole ring.

Caption: Primary degradation pathways for the target compound.

Troubleshooting Workflow

If you suspect your sample has degraded, follow this workflow to diagnose the issue.

TroubleshootingWorkflow decision decision action action stop stop start Start: Suspected Degradation observe Visually inspect the sample start->observe is_discolored Is there discoloration or change in texture? observe->is_discolored tlc_check Perform quick TLC analysis is_discolored->tlc_check Yes use_new Use new stock is_discolored->use_new No, but unsure is_impure_tlc Does TLC show multiple spots? tlc_check->is_impure_tlc hplc_nmr Perform quantitative analysis (HPLC or ¹H NMR) is_impure_tlc->hplc_nmr Yes use_compound Proceed with experiment is_impure_tlc->use_compound No is_pure_quant Is purity >95%? hplc_nmr->is_pure_quant is_pure_quant->use_compound Yes repurify Consider repurification (e.g., column chromatography) is_pure_quant->repurify No, but salvageable discard Discard and use new stock is_pure_quant->discard No, significant degradation repurify->use_compound review_storage Review storage protocol (Temp, Light, Atmosphere) discard->review_storage

Caption: Decision tree for handling suspected compound degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of your compound and detecting degradation products.[12]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The pure compound will appear as a major peak.

    • The primary oxidation product, the carboxylic acid, will be more polar and thus have a shorter retention time.

    • Calculate purity by dividing the peak area of the main compound by the total area of all peaks. A purity of >95% is generally considered acceptable for most applications.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Proton NMR provides an excellent overview of the compound's structural integrity.[6]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Intact Aldehyde: Look for the characteristic aldehyde proton singlet between δ 9.5-10.5 ppm. Its integration should correspond to one proton.

    • Degradation to Carboxylic Acid: The disappearance of the aldehyde singlet and the appearance of a very broad singlet far downfield (typically > δ 11 ppm) indicates the formation of the carboxylic acid.

    • Other Impurities: The presence of new, unidentifiable peaks in the aromatic or aliphatic regions suggests other degradation pathways may be occurring.

By implementing these rigorous storage and verification protocols, researchers can ensure the reliability and reproducibility of their experimental results using this compound.

References

Technical Support Center: Scaling the Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Importance of the Target Compound

This compound is a crucial intermediate in medicinal chemistry and materials science.[1] The thiazole core is a prominent scaffold in numerous FDA-approved drugs, valued for its wide range of biological activities.[2][3] The carbaldehyde functional group serves as a versatile handle for further molecular elaboration, making this compound a key starting material for constructing complex pharmaceutical agents and functional materials.[1][4]

Recommended Synthetic Strategy: A Scalable Two-Step Approach

For scaling up, a robust and high-yielding route is paramount. We recommend a two-step sequence starting from commercially available materials:

  • Step 1: Hantzsch Thiazole Synthesis to construct the core 2-(3-methoxyphenyl)thiazole heterocycle equipped with a precursor functional group at the 4-position.[5][6][7]

  • Step 2: Functional Group Interconversion to yield the final aldehyde product.

This strategy avoids the potential regioselectivity issues and harsh conditions of directly formylating the 2-arylthiazole ring.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Synthesis & Intermediate Formation cluster_1 Step 2: Functional Group Interconversion A 3-Methoxythiobenzamide + Ethyl Bromopyruvate B Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate A->B  Ethanol, Reflux C [2-(3-Methoxyphenyl)thiazol-4-yl]methanol B->C  DIBAL-H or LiAlH4 B->C D This compound C->D  PCC or DMP C->D caption Figure 1. Recommended two-step synthetic workflow.

Caption: Figure 1. Recommended two-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

This reaction is a classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone to form the thiazole ring.[6][8][9]

  • Reagents & Equipment:

    • 3-Methoxythiobenzamide

    • Ethyl bromopyruvate

    • Anhydrous Ethanol

    • Reaction flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a stirred solution of 3-methoxythiobenzamide (1.0 eq) in anhydrous ethanol (5-10 mL per gram of thioamide), add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until a solid forms.

    • Wash the crude solid with cold ethanol to remove unreacted starting materials. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

Step 2A: Reduction to [2-(3-Methoxyphenyl)thiazol-4-yl]methanol

This step involves the reduction of the ester to a primary alcohol. Careful control of temperature and stoichiometry is critical, especially at scale.

  • Reagents & Equipment:

    • Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

    • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

    • Anhydrous Tetrahydrofuran (THF)

    • Three-neck flask with dropping funnel, nitrogen inlet, and mechanical stirrer

    • Cooling bath (ice or dry ice/acetone)

  • Procedure (using LiAlH₄):

    • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the reaction flask under a nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Crucial Quench: Cool the reaction back to 0°C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup). This procedure is critical for safety and for generating a granular, filterable aluminum salt precipitate.

    • Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if needed.

Step 2B: Oxidation to this compound

Mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Reagents & Equipment:

    • [2-(3-Methoxyphenyl)thiazol-4-yl]methanol

    • Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

    • Anhydrous Dichloromethane (DCM)

    • Reaction flask with nitrogen inlet and magnetic stirrer

    • Silica gel for purification

  • Procedure (using PCC):

    • Suspend PCC (1.5 eq) in anhydrous DCM in the reaction flask. Add a small amount of powdered molecular sieves or Celite® to aid in workup.

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM and add it in one portion to the stirred PCC suspension at room temperature.

    • Stir the mixture for 2-4 hours under a nitrogen atmosphere. The mixture will turn into a dark, tarry brown. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter the entire slurry through a short plug of silica gel, washing thoroughly with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

StepKey ReagentsSolventTypical Temp.Typical Time
1. Hantzsch 3-Methoxythiobenzamide, Ethyl bromopyruvateEthanolReflux (~78°C)4-6 h
2A. Reduction Ester Intermediate, LiAlH₄THF0°C to RT3-4 h
2B. Oxidation Alcohol Intermediate, PCCDCMRoom Temp.2-4 h
Table 1. Summary of Reaction Parameters.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My Hantzsch reaction (Step 1) is giving a low yield or stalling. What are the likely causes?

A: This is a common issue when scaling up. Consider the following:

  • Purity of Ethyl Bromopyruvate: This reagent is a lachrymator and can degrade upon storage, releasing HBr. The resulting acidity can cause side reactions. Always use freshly opened or purified reagent. Verify its purity by ¹H NMR before use.

  • Thioamide Quality: Ensure your 3-methoxythiobenzamide is pure and dry. Impurities can lead to a complex mixture of byproducts.

  • Insufficient Reflux: On a larger scale, achieving and maintaining a consistent reflux temperature is critical. Ensure adequate heating and insulation of your reaction vessel. A partial reaction is a common sign of poor temperature control.

  • Precipitation of Product: In some cases, the product may precipitate out of the solution during the reaction, potentially coating the unreacted starting material and slowing the reaction. More vigorous stirring (mechanical stirring is recommended for scales >1 L) can mitigate this.

Q2: The LiAlH₄ reduction (Step 2A) is highly exothermic and difficult to control at scale. What are my options?

A: Safety is paramount. LiAlH₄ reactions are notoriously exothermic.

  • Scale-Up Precaution: Never add water directly to a large, concentrated LiAlH₄ reaction. The controlled, sequential Fieser workup (Water -> aq. NaOH -> Water) is essential for managing the quench.[10]

  • Alternative Reagent: For larger scales, consider switching to Diisobutylaluminium hydride (DIBAL-H). It is generally less reactive and can provide better control. Reductions with DIBAL-H are often run at lower temperatures (e.g., -78°C), which provides a larger window for managing the exotherm.

  • Reverse Addition: Instead of adding the substrate to the hydride, consider adding the hydride solution slowly to the substrate solution at low temperature. This keeps the concentration of the reactive hydride low at all times.

Troubleshooting_Hantzsch cluster_checks Initial Checks cluster_solutions Solutions Start Low Yield in Hantzsch Reaction Purity_Check Check Purity of Starting Materials? (NMR, TLC) Start->Purity_Check Temp_Check Verify Reaction Temperature? Purity_Check->Temp_Check [Purity OK] Purify_SM Purify/Replace Reagents Purity_Check->Purify_SM [Impure] Stirring_Check Is Stirring Adequate? Temp_Check->Stirring_Check [Temp OK] Optimize_Heat Improve Heating/ Insulation Temp_Check->Optimize_Heat [Too Low] Mech_Stir Switch to Mechanical Stirring Stirring_Check->Mech_Stir [Insufficient] Success Yield Improved Stirring_Check->Success [Adequate] Purify_SM->Success Optimize_Heat->Success Mech_Stir->Success caption Figure 2. Troubleshooting logic for low yield.

Caption: Figure 2. Troubleshooting logic for low yield.

Q3: My oxidation (Step 2B) is producing the carboxylic acid byproduct. How do I prevent this?

A: Over-oxidation is a classic problem.

  • Choice of Oxidant: PCC is generally reliable, but its quality matters. Old or acidic PCC can promote over-oxidation. Dess-Martin Periodinane (DMP) is an excellent, milder alternative, though more expensive. Avoid strong oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ entirely.

  • Anhydrous Conditions: Ensure your solvent (DCM) and glassware are scrupulously dry. The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor closely by TLC and work up the reaction as soon as the starting alcohol is consumed.

Q4: Is a direct formylation of 2-(3-methoxyphenyl)thiazole possible using a Vilsmeier-Haack reaction?

A: Yes, this is a viable alternative route, but it comes with its own challenges, especially concerning regioselectivity. The Vilsmeier-Haack reaction uses a reagent formed from POCl₃ and DMF, which is a weak electrophile.[11][12][13]

  • Mechanism: The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium ion), followed by hydrolysis to yield the aldehyde.[12][14]

  • Challenge: While formylation is expected at the C5 position of the thiazole, there is a competing possibility of electrophilic attack on the electron-rich 3-methoxyphenyl ring.[15][16] This can lead to a mixture of isomers that are difficult to separate, reducing the yield of the desired product. The two-step approach outlined above provides unambiguous regiochemical control.

Q5: What are the most critical safety considerations for this scale-up?

A:

  • Corrosive Reagents: Ethyl bromopyruvate is a lachrymator, and POCl₃ (if attempting the Vilsmeier-Haack route) is highly corrosive and reacts violently with water. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydride Reductions: As discussed, hydride quenches are highly exothermic and release hydrogen gas. Perform these operations slowly, with adequate cooling, under an inert atmosphere, and away from ignition sources.

  • Solvent Handling: The use of large volumes of flammable solvents like THF, ethanol, and diethyl ether requires proper grounding of equipment to prevent static discharge and working in an environment free of ignition sources.

References

Technical Support Center: Troubleshooting Impurity Identification in the Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) to assess the purity of this important synthetic intermediate. As a key building block in medicinal chemistry and materials science, ensuring its purity is paramount.[1][2] This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common foundational questions regarding the synthesis and analysis of this compound.

Q1: What is the most common synthetic route for this compound and what are the primary starting materials?

The most prevalent and historically significant method for creating the thiazole ring is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

For the specific synthesis of this compound, the reaction proceeds as follows:

  • Thioamide: 3-Methoxythiobenzamide

  • α-Halocarbonyl: A 3-carbon aldehyde equivalent bearing a halogen at the alpha position, such as 2-chloro-3-oxopropanal or a similar reactive species.

The reaction mechanism initiates with an SN2 attack from the sulfur of the thioamide onto the carbon bearing the halogen.[6] This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[3][6]

Q2: What are the most probable process-related impurities I should be looking for in my HPLC analysis?

Understanding the potential impurities is the first step in developing a robust analytical method. Based on the Hantzsch synthesis, you should anticipate several classes of impurities.

Impurity Class Specific Example / Structure Reason for Presence Typical Elution Profile (RP-HPLC)
Starting Materials 3-MethoxythiobenzamideIncomplete reaction or incorrect stoichiometry.[6]Typically elutes earlier than the product due to higher polarity.
2-Chloro-3-oxopropanal (or its precursor)Incomplete reaction.Very polar, likely to elute near the solvent front.
Side-Products Bis-(3-methoxyphenyl)thioureaPotential side reaction during thioamide formation.Polarity will vary; requires specific standard for identification.
Isomeric Impurities 2-(3-Methoxyphenyl)thiazole-5-carbaldehydeWhile the Hantzsch synthesis is generally regioselective, minor isomers can sometimes form under certain conditions.May have a very similar retention time to the main product, requiring high-resolution methods.
Degradation Products 2-(3-Methoxyphenyl)thiazole-4-carboxylic acidOxidation of the aldehyde group. This can occur during synthesis, workup, or storage.More polar than the aldehyde; will elute earlier.
Q3: I am developing a new HPLC method for this compound. What is a good starting point for method parameters?

For a moderately polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[7][8][9] Below is a robust set of starting parameters that can be optimized further.

Parameter Recommended Starting Condition Rationale & Notes
Column C18, 150 mm x 4.6 mm, 5 µmThe industry standard for reversed-phase chromatography, offering good retention and resolution for a wide range of analytes.[7][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of any acidic silanols on the column, improving peak shape.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency. Methanol is an alternative.
Gradient 50% B to 95% B over 15 minutesA gradient is recommended for initial screening to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves the reproducibility of retention times.[11]
Detection (UV) 254 nm and 320 nmThe aromatic rings will absorb strongly around 254 nm. The extended conjugation with the aldehyde may provide a secondary maximum at a longer wavelength. Monitoring multiple wavelengths is advisable.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion due to solvent effects or mass overload.[12]
Q4: My senior colleague mentioned "peak tailing" and "peak fronting." Why are these important, and what do they signify?

Peak shape is a critical indicator of the health and suitability of your HPLC method. Ideally, chromatographic peaks should be symmetrical and Gaussian.[13] Deviations from this symmetry, such as tailing or fronting, indicate underlying problems that can compromise resolution and the accuracy of quantification.[13]

  • Peak Tailing: The latter half of the peak is drawn out and slopes more gradually than the front. This is the more common issue and often points to unwanted secondary interactions between the analyte and the stationary phase (e.g., basic analytes interacting with acidic silanol groups on the silica support) or issues with the column itself, like a void.[13]

  • Peak Fronting: The first half of the peak is sloped, while the latter half is steep, resembling a shark fin. This is less common but almost always indicates column overload (injecting too much sample) or a sample solvent that is significantly stronger than the mobile phase.[12][14]

Section 2: HPLC Troubleshooting Guide - From Chromatogram to Conclusion

This section is formatted to help you diagnose and resolve specific problems observed in your chromatogram.

Q: I see an unexpected peak in my chromatogram. What is my first step?

A: An unexpected peak requires a systematic investigation to determine its source and identity. Avoid making immediate changes to the method.

Workflow for Investigating an Unknown Peak:

Caption: Workflow for identifying an unknown chromatographic peak.

Q: My main product peak is tailing (Tailing Factor > 1.5). How can I fix this?

A: Peak tailing for a thiazole compound often suggests an interaction with the silica backbone of the column or a contaminated guard column.[13]

  • Probable Cause 1: Secondary Silanol Interactions. The nitrogen atoms in the thiazole ring can carry a partial positive charge and interact with deprotonated (negatively charged) silanol groups on the C18 column surface.

    • Solution A: Lower Mobile Phase pH. Ensure your aqueous mobile phase (Phase A) is buffered to a pH between 2.5 and 3.5 (e.g., with 0.1% formic or phosphoric acid). This protonates the silanol groups, neutralizing their charge and minimizing the unwanted interaction.

    • Solution B: Use a Different Column. Consider using a column with end-capping or a different base silica (e.g., a hybrid particle column) that has fewer free silanol groups.

  • Probable Cause 2: Column Contamination or Void. The accumulation of strongly retained sample components can create active sites, or a physical void can form at the column inlet.[13]

    • Solution A: Use a Guard Column. A guard column is a small, disposable column placed before the analytical column to catch contaminants. If tailing appears, replacing the guard column is a cost-effective first step.[13]

    • Solution B: Reverse and Flush the Column. If your column manufacturer allows it, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% Acetonitrile or Isopropanol) to wash away contaminants from the inlet frit. If this doesn't work, the column may need replacement.

Q: My main peak is fronting (Tailing Factor < 0.8). What does this indicate?

A: Peak fronting is a classic sign of overloading the column or detector.[12][14]

  • Probable Cause 1: Mass Overload. You have injected too much analyte for the column to handle. The stationary phase becomes saturated, and excess molecules travel through the column unretained, eluting at the front of the peak.[14]

    • Solution: Dilute Your Sample. Perform a serial dilution of your sample (e.g., 1:10, 1:100) and re-inject. The peak shape should become symmetrical at a lower concentration. If so, you have confirmed mass overload.[12][14]

  • Probable Cause 2: Sample Solvent Mismatch. The solvent used to dissolve your sample is significantly "stronger" (more eluting power) than your initial mobile phase.

    • Example: Your gradient starts at 50% Acetonitrile, but you dissolved your sample in 100% Acetonitrile.

    • Solution: Dissolve in Mobile Phase. Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[12] This ensures the sample band is focused correctly at the head of the column.

Q: My retention times are shifting between injections. What's causing this?

A: Unstable retention times point to a lack of equilibrium in the system or physical problems like leaks.

  • Probable Cause 1: Insufficient Column Equilibration. This is common with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the equilibration time (post-run time) in your method. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Probable Cause 2: Mobile Phase Instability or Change. The mobile phase composition may be changing over time (e.g., evaporation of the more volatile organic component) or was prepared incorrectly.

    • Solution: Prepare fresh mobile phase daily.[11] Keep solvent bottles capped and ensure proper mixing if you are using an online mixer.

  • Probable Cause 3: Fluctuating Temperature. The column temperature is not stable.

    • Solution: Always use a thermostatted column compartment and ensure it has reached the set temperature before starting your sequence.[11]

  • Probable Cause 4: System Leaks. A small, undetected leak in the pump, fittings, or injector can cause pressure fluctuations and, consequently, flow rate and retention time instability.

    • Solution: Perform a system pressure test. Check all fittings for any signs of salt residue or moisture and tighten them gently (finger-tight for PEEK fittings).[11]

Section 3: Advanced Protocols for Impurity Characterization

When you need to go beyond simple detection and actively identify unknown impurities, more advanced strategies are required.

Protocol 1: Performing a Forced Degradation Study

Forced degradation (or stress testing) is the deliberate degradation of a drug substance under harsh conditions to generate likely degradation products.[15] This helps develop a stability-indicating method and aids in the structural elucidation of degradants.[16] An ideal study aims for 5-20% degradation of the main peak.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your purified this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • Set Up Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

Stress Condition Reagent / Condition Typical Protocol Neutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HClAdd an equal volume of 0.2 M HCl to the stock. Heat at 60 °C for 4 hours.[17]Add an equal volume of 0.2 M NaOH.
Base Hydrolysis 0.1 M NaOHAdd an equal volume of 0.2 M NaOH to the stock. Keep at room temp for 2 hours.[17]Add an equal volume of 0.2 M HCl.
Oxidation 3% H₂O₂Add an equal volume of 6% H₂O₂ to the stock. Keep at room temp for 24 hours.[17]No neutralization needed. Dilute with mobile phase.
Thermal Dry HeatStore a solid sample of the compound at 80 °C for 48 hours. Dissolve in sample solvent before injection.N/A
Photolytic Light ExposureExpose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[17]N/A
  • Analysis: Analyze all stressed samples, a non-stressed control sample, and a blank by your HPLC-UV method.

  • Evaluation:

    • Compare the chromatograms to identify new peaks (degradation products).

    • Calculate the mass balance to ensure all components are accounted for.

    • The peak purity of the main peak in the presence of its degradants demonstrates the method is "stability-indicating."

Protocol 2: Systematic Workflow for Identifying an Unknown Peak

This protocol combines HPLC-UV and LC-MS data to propose a structure for an unknown impurity.

Caption: A systematic workflow for impurity identification using LC-MS.

References

Technical Support Center: Advanced Catalysis for 2-Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-substituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond traditional synthetic routes and explore more efficient, sustainable, and versatile catalytic methodologies. We will address common experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.

Introduction: The Need for Alternative Catalysts

The 2-substituted thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs like the antiretroviral Ritonavir and the antihelminthic Thiabendazole.[1][2] Historically, the Hantzsch thiazole synthesis, developed in 1887, has been the workhorse method for creating this scaffold.[3][4] However, the classical Hantzsch reaction and similar methods often suffer from significant drawbacks, including the use of harsh reaction conditions, long reaction times, environmentally hazardous reagents, and often, low to moderate yields, particularly with sensitive substrates.[1][3]

The growing demand for greener, more efficient, and cost-effective chemical processes has spurred the development of a new generation of catalysts for thiazole synthesis.[5] These modern alternatives, ranging from recyclable nanocatalysts to biodegradable biocatalysts, offer milder conditions, shorter reaction times, and improved yields, addressing many of the limitations of classical methods. This guide will help you navigate these advanced catalytic systems and troubleshoot common issues encountered in your experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My traditional Hantzsch synthesis is inefficient, requiring high temperatures and long hours, and the yield is disappointing. What are some more effective and milder catalytic alternatives?

A1: This is a very common challenge. The limitations of the Hantzsch synthesis often stem from its reaction mechanism, which can be slow and prone to side reactions under harsh thermal conditions.[3][4] Modern catalysis offers several powerful alternatives that operate under significantly milder conditions with improved efficiency.

  • Reusable Nanocatalysts: Magnetic nanoparticles, such as Nickel Ferrite (NiFe₂O₄), have emerged as highly effective, heterogeneous catalysts.[6] They facilitate one-pot, multicomponent syntheses at moderate temperatures (e.g., in an ethanol:water system) and can be easily recovered using an external magnet and reused multiple times, making the process more cost-effective and sustainable.[6]

  • Eco-Friendly Biocatalysts: Natural polymers like chitosan and its derivatives are excellent examples of green biocatalysts.[7][8] These materials are biodegradable, non-toxic, and can effectively catalyze thiazole synthesis under mild conditions. Their catalytic activity is often enhanced when paired with energy sources like ultrasound, which promotes the reaction through acoustic cavitation without requiring high temperatures.[7][9] These hydrogel-based catalysts can also be easily filtered and reused.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction times, often reducing them from many hours to mere minutes.[10][11] This technique can be applied to catalyst-free systems or in conjunction with various catalysts, such as p-toluenesulfonic acid (PTSA), to achieve high yields rapidly.[1] Microwave heating is uniform and efficient, often minimizing side product formation.[12]

Q2: For my pharmaceutical application, I must avoid transition metal contamination in the final product. What are the most reliable metal-free strategies for synthesizing 2-substituted thiazoles?

A2: Avoiding metal contamination is critical in drug development. Fortunately, several robust metal-free catalytic and reagent-mediated systems are available.

  • Organocatalysis: Strong acids like Trifluoromethanesulfonic acid (TfOH) can effectively catalyze the coupling of α-diazoketones with thioamides or thioureas to form thiazoles under mild, metal-free conditions.[13] Additionally, base-catalyzed, solvent-free protocols for synthesizing thiazolines (precursors to thiazoles) from nitriles and cysteamine hydrochloride have been reported, offering a straightforward approach with easy product isolation.[14]

  • Biocatalysis: As mentioned above, chitosan-based catalysts are inherently metal-free.[7][8][9] Their biological origin makes them an ideal choice for synthesizing compounds intended for biological applications where metal leaching is a major concern.

  • Reagent-Mediated Synthesis: A novel and powerful metal-free approach involves the one-pot synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[15][16] This method uses thionyl chloride (SOCl₂) and a base like DBU. Here, SOCl₂ serves multiple roles: activating the carboxylic acid, providing the sulfur atom for the thiazole ring, and facilitating a key deoxygenation step.[15] This strategy bypasses the need for any external catalyst.

Q3: Catalyst cost and reusability are major concerns for scaling up my synthesis. Which alternative catalysts offer the best recyclability?

A3: This is a crucial consideration for process chemistry. The most significant advantage of many modern catalytic systems is their heterogeneity, which allows for easy separation and reuse.

  • Magnetic Nanoparticles: NiFe₂O₄ nanoparticles are a prime example. After the reaction, the catalyst can be quantitatively separated from the reaction mixture with a simple magnet, washed, and reused for subsequent batches with minimal loss of catalytic activity.[6]

  • Chitosan-Based Biocatalysts: Chitosan hydrogels, such as terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), are insoluble in most organic solvents.[7][8] This allows for their recovery through simple filtration. Studies have shown these biocatalysts can be reused for multiple cycles without a significant drop in efficiency, making them highly economical and green.[7][9]

  • Silica-Supported Catalysts: Solid supports like silica can be used to immobilize homogeneous catalysts, rendering them heterogeneous and reusable. For instance, silica-supported tungstosilisic acid has been successfully used as a recyclable catalyst in one-pot syntheses of Hantzsch thiazole derivatives.[1]

Q4: How can I significantly shorten my reaction times from several hours to under an hour to improve throughput?

A4: Accelerating reactions is key to efficient research and development. Non-conventional energy sources are the most effective way to achieve this.

  • Microwave (MW) Irradiation: This is the most widely adopted method for rapid synthesis. Microwave energy directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid, uniform heating that can accelerate reaction rates by orders of magnitude.[5] Syntheses that take 8-12 hours under conventional reflux can often be completed in 5-15 minutes in a microwave reactor, with yields that are frequently higher.[10][11][17]

  • Ultrasonic Irradiation: Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, creating immense shear forces and enhancing mass transfer.[7] This is particularly effective for heterogeneous reactions, such as those using chitosan catalysts, as it can improve the interaction between the solid catalyst and the reactants in solution.[8][9]

Comparative Overview of Alternative Catalysts

Catalyst SystemExample CatalystTypical SubstratesKey AdvantagesPotential Limitations
Nanocatalyst NiFe₂O₄ Nanoparticles[6]α-halo carbonyls, thiosemicarbazide, anhydridesExcellent yields (80-95%), easily recyclable (magnetic), one-pot multicomponent reactions.Requires synthesis of nanoparticles; potential for metal leaching (though low).
Biocatalyst Chitosan Hydrogel (TCsSB)[7][8]Thiosemicarbazones, hydrazonoyl chlorides, α-haloketonesEco-friendly, biodegradable, reusable, mild conditions, high yields, enhanced by ultrasound.May have a narrower substrate scope compared to metal catalysts.
Organocatalyst Trifluoromethanesulfonic acid (TfOH)[13]α-diazoketones, thioamides, thioureasCompletely metal-free, mild conditions, broad substrate tolerance, high yields.Catalyst is a strong acid and may not be suitable for acid-sensitive substrates.
Reagent-Mediated SOCl₂ / DBU[15][16]N-substituted α-amino acidsMetal-free, readily available starting materials, scalable, excellent yields.The current methodology has limitations for preparing 2-alkyl-substituted thiazoles.[15]
Energy Source Microwave Irradiation[5][11]Various (Hantzsch reactants, etc.)Drastically reduced reaction times (minutes vs. hours), often improved yields, high energy efficiency.Requires specialized microwave reactor equipment.

Experimental Protocols & Visual Workflows

The following protocols are provided as examples. Always refer to the original publication for complete details and safety information.

Protocol 1: Ultrasound-Assisted Synthesis using Chitosan Hydrogel (TCsSB) Biocatalyst

This protocol is adapted from the work of Gomha et al. on green biocatalysis.[7]

Materials:

  • Thiosemicarbazone derivative (1 mmol)

  • Appropriate α-haloketone or hydrazonoyl chloride (1 mmol)

  • TCsSB hydrogel catalyst (0.1 g)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL flask, combine the thiosemicarbazone derivative (1 mmol), the α-haloketone (1 mmol), and the TCsSB catalyst (0.1 g) in ethanol (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture to recover the solid TCsSB catalyst.

  • Wash the recovered catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-substituted thiazole derivative.

  • Characterize the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[7]

Protocol 2: One-Pot Synthesis using Reusable NiFe₂O₄ Nanoparticles

This protocol is based on the multicomponent synthesis strategy reported by Gudala et al.[6]

Materials:

  • α-halo carbonyl compound (1 mmol)

  • Thiosemicarbazide (1.2 mmol)

  • Anhydride derivative (1 mmol)

  • NiFe₂O₄ nanoparticles (10 mol%)

  • Ethanol:Water (1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1.2 mmol), the anhydride (1 mmol), and NiFe₂O₄ nanoparticles (10 mol%) to a 1:1 mixture of ethanol and water (10 mL).

  • Stir the mixture at 80 °C.

  • Monitor the reaction using TLC until the starting materials are consumed (typically 2-4 hours).

  • After cooling the reaction to room temperature, place a strong magnet against the side of the flask to immobilize the NiFe₂O₄ catalyst.

  • Decant the supernatant solution.

  • Wash the catalyst with ethyl acetate, decanting the washings and combining them with the supernatant. The catalyst can now be dried and reused.

  • Extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product via column chromatography on silica gel to yield the pure thiazole scaffold.

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Visualized Workflows

The following diagrams illustrate the decision-making process for selecting a modern catalytic method and compare it to the traditional Hantzsch pathway.

G start Goal: Synthesize 2-Substituted Thiazole hantzsch Traditional Hantzsch: Low Yields? Harsh Conditions? start->hantzsch evaluate Evaluate Alternative Catalysts hantzsch->evaluate Yes metal_free Metal-Free Required? evaluate->metal_free recyclable Catalyst Recycling Needed? metal_free->recyclable No organo Organocatalyst (e.g., TfOH) metal_free->organo Yes bio Biocatalyst (e.g., Chitosan) metal_free->bio Yes reagent Reagent-Mediated (e.g., SOCl2/DBU) metal_free->reagent Yes fast_reaction Rapid Synthesis Required? recyclable->fast_reaction No recyclable->bio Yes nano Nanocatalyst (e.g., NiFe2O4) recyclable->nano Yes energy Select Energy Source fast_reaction->energy organo->recyclable bio->recyclable nano->fast_reaction reagent->recyclable mw Microwave energy->mw Yes us Ultrasound energy->us Yes thermal Conventional Heating energy->thermal No product Reaction, Workup & Product mw->product us->product thermal->product

Caption: Decision workflow for selecting an alternative catalytic method.

G cluster_0 Traditional Hantzsch Synthesis cluster_1 Green Catalytic Cycle h_start α-Haloketone + Thioamide h_reaction Reaction (Harsh Conditions, Long Time) h_start->h_reaction h_product Thiazole Product h_reaction->h_product h_waste Waste Products h_reaction->h_waste g_start Substrates + Catalyst (e.g., Nanoparticle) g_reaction Reaction (Mild Conditions, Short Time, MW/US) g_start->g_reaction g_product Thiazole Product g_reaction->g_product g_catalyst_out Catalyst g_reaction->g_catalyst_out g_catalyst_in Catalyst g_catalyst_out->g_catalyst_in Recover & Reuse g_catalyst_in->g_start

Caption: Comparison of traditional vs. green catalytic pathways.

References

Validation & Comparative

A Guide to the Spectroscopic Analysis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating thiazole scaffolds, are of significant interest due to their diverse biological activities.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, a versatile building block in medicinal chemistry.[1] Through a comparative approach with structurally related analogs, we will explore the subtle yet significant electronic effects that govern the chemical shifts and coupling patterns observed in their NMR spectra. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and the interpretation of complex molecular architectures.

Experimental Design & Rationale

The accurate acquisition of NMR data is fundamental to its correct interpretation. The following protocol outlines the standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte (this compound or a comparative analog).

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its distinct solvent residual peak that does not typically interfere with analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument & Parameters:

    • A 400 MHz NMR spectrometer is recommended for routine analysis, providing a good balance between resolution and accessibility.

    • For ¹H NMR:

      • Acquire the spectrum at a probe temperature of 298 K.

      • Employ a standard pulse program with a 30-degree pulse angle to ensure quantitative signal integration.

      • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

      • Utilize a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

      • Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

      • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Elucidation of this compound

The molecular structure of this compound, with the IUPAC numbering convention, is presented below. This numbering will be used for the assignment of all NMR signals.

cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Structural Elucidation cluster_3 Comparative Analysis & Verification a Weigh & Dissolve Sample b Transfer to NMR Tube a->b c Acquire 1H NMR Spectrum b->c d Acquire 13C NMR Spectrum b->d e Fourier Transform & Phasing c->e d->e f Chemical Shift Referencing (TMS) e->f g 1H Signal Integration f->g h Peak Picking & Multiplicity Analysis g->h i Assign 1H Signals h->i j Assign 13C Signals h->j k Correlate 1H and 13C Data (2D NMR if needed) i->k j->k l Propose Molecular Structure k->l m Compare with Spectra of Analogs l->m n Compare with Predicted Spectra l->n o Final Structure Confirmation m->o n->o

References

A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing rapid and sensitive analysis of molecular weights and structural information through fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.[1][2]

This document moves beyond a simple recitation of data to provide a comparative analysis against other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the strengths and limitations of each method for this specific class of molecule, researchers can devise more efficient and robust characterization workflows.

Predicted Mass Spectrum and Fragmentation Pathways of this compound

The molecular weight of this compound (C₁₁H₉NO₂S) is 219.26 g/mol .[3] Upon electron ionization, a prominent molecular ion peak ([M]⁺•) is anticipated at an m/z of 219. The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses, influenced by the methoxyphenyl, thiazole, and carbaldehyde functionalities.

The primary fragmentation pathways are predicted as follows:

  • α-Cleavage of the Aldehyde: A characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) from the formyl group, leading to a stable acylium ion.[2][4][5] This will produce a significant peak at m/z 218 ([M-H]⁺) .

  • Loss of the Formyl Radical: Cleavage of the C-C bond between the thiazole ring and the carbonyl group will result in the loss of the formyl radical (•CHO).[2][4] This pathway leads to the formation of the 2-(3-methoxyphenyl)thiazole cation at m/z 190 ([M-CHO]⁺) .

  • Fragmentation of the Methoxyphenyl Moiety: The methoxy group is prone to fragmentation. The initial loss of a methyl radical (•CH₃) will generate an ion at m/z 204 ([M-CH₃]⁺) . This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule to yield a highly stable ion at m/z 176 .

  • Cleavage of the Phenyl-Thiazole Bond: The bond connecting the two aromatic rings can undergo cleavage. This would lead to two potential fragment ions: the 3-methoxyphenyl cation at m/z 107 and the 2-formylthiazole cation at m/z 112 . The relative intensities of these peaks will depend on the charge distribution and stability of the respective cations.

  • Thiazole Ring Fragmentation: Thiazole rings are known to undergo characteristic ring-opening fragmentation pathways.[3] This can lead to a complex series of lower mass ions, providing further structural confirmation.

The following diagram illustrates the proposed primary fragmentation pathways:

Fragmentation_Pathway M [M]⁺• m/z 219 M_minus_H [M-H]⁺ m/z 218 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 190 M->M_minus_CHO - •CHO M_minus_CH3 [M-CH₃]⁺ m/z 204 M->M_minus_CH3 - •CH₃ Phenyl_ion [C₇H₇O]⁺ m/z 107 M->Phenyl_ion Thiazole-CHO• Thiazole_ion [C₄H₂NOS]⁺ m/z 112 M->Thiazole_ion Methoxyphenyl• M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 176 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Comparative Analysis: MS vs. Other Analytical Techniques

While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

FeatureMass Spectrometry (EI-GC-MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Information Provided Molecular weight, elemental formula (HRMS), fragmentation patternDetailed connectivity of atoms (¹H, ¹³C), stereochemistryPresence of functional groups
Sensitivity Very high (picogram to femtogram)[6]Moderate to low (milligram to microgram)Moderate (microgram to milligram)
Sample Requirements Small sample size, must be volatile and thermally stable for GC-MSLarger sample size, soluble in a suitable deuterated solvent[7]Moderate sample size, can be solid, liquid, or gas
Analysis Time Fast (minutes per sample)[6]Slower (minutes to hours per experiment)Fast (minutes per sample)
Structural Isomer Differentiation Can often distinguish isomers based on fragmentation patterns and retention timesExcellent for distinguishing all types of isomersCan distinguish functional group isomers, but often difficult for positional isomers
Data Interpretation Requires knowledge of fragmentation rules and spectral librariesRequires detailed analysis of chemical shifts, coupling constants, and 2D correlationsBased on characteristic absorption frequencies of functional groups

Key Insights:

  • For the initial identification of this compound, MS is the most rapid and sensitive technique to confirm the molecular weight.

  • NMR spectroscopy is indispensable for unambiguously determining the substitution pattern on the phenyl ring (i.e., confirming the 3-methoxy position) and the position of the aldehyde on the thiazole ring.[7][8]

  • IR spectroscopy provides a quick and straightforward method to confirm the presence of key functional groups, such as the aldehyde C=O stretch and the aromatic C-H and C=C vibrations.[8]

Experimental Protocol: GC-MS Analysis

The following is a detailed, self-validating protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working solution of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • GC Column: A mid-polarity column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of aromatic compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Integrate the chromatographic peak corresponding to the analyte.

  • Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.

The following diagram outlines the experimental workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Serial Dilution Prep2->Prep3 Analysis1 Inject Sample Prep3->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 EI Ionization & Fragmentation Analysis2->Analysis3 Analysis4 Mass Analysis Analysis3->Analysis4 Data1 Identify Molecular Ion Analysis4->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Compare with Predictions/Library Data2->Data3

References

A Comparative Analysis of the Biological Activity of 2-(3-Methoxyphenyl) vs. 2-(4-Methoxyphenyl)thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on aryl moieties appended to the thiazole core can dramatically influence this activity. This guide provides an in-depth, comparative analysis of the biological activities of 2-(3-Methoxyphenyl) and 2-(4-Methoxyphenyl)thiazole derivatives, offering experimental insights and data to inform future drug discovery and development efforts.

The Critical Role of Methoxy Group Positioning: A Structural Overview

The position of the methoxy group on the 2-phenyl ring of a thiazole derivative dictates the molecule's electronic and steric properties, which in turn governs its interaction with biological targets. The meta- (3-position) and para- (4-position) isomers, while structurally similar, can exhibit distinct pharmacological profiles. This guide will dissect these differences, drawing upon available experimental data to illuminate the structure-activity relationships (SAR) that underpin their biological effects.

Anticancer Activity: A Tale of Two Isomers

The quest for novel anticancer agents has led to the extensive investigation of thiazole derivatives. The substitution on the phenyl ring at the 2-position of the thiazole is a key determinant of cytotoxic potency.

While direct comparative studies between 2-(3-methoxyphenyl) and 2-(4-methoxyphenyl)thiazole derivatives are limited, insights can be gleaned from broader studies on related heterocyclic systems. For instance, in a study on 1,3,4-thiadiazole derivatives, the position of the methoxy group on a phenylamino substituent was shown to be crucial for anticancer activity. A moderate inhibitory effect on the survival of MCF-7 breast cancer cells was observed for compounds with both 3-methoxyphenylamino and 4-methoxyphenylamino substituents[1][2]. Another study on 1,3,4-thiadiazoles highlighted that a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity compared to other derivatives[1].

In the context of thiazoles, a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were evaluated as anticancer agents. Within this series, a derivative with a 4-methoxyphenyl group at the 5-position of the thiazole ring demonstrated significant antiproliferative activity[3]. While this study does not directly compare the 2-aryl isomers, it underscores the importance of the methoxyphenyl moiety in conferring anticancer properties.

A study on [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, a 4-methoxyphenyl derivative, demonstrated diverse anti-proliferative activities against various tumor cell lines, with the highest efficacy against leukemia cells[4].

Table 1: Comparative Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineActivity Metric (IC50/GI%)Reference
1,3,4-Thiadiazole2-(Arylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7IC50 = 49.6 µM[5]
1,3,4-Thiadiazole2-(Arylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231IC50 = 53.4 µM[5]
Thiazole[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)IC50 = 7.5 µg/mL[4]
Thiazole[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideJurkat (Leukemia)IC50 = 8.9 µg/mL[4]
Thiazole4-(3,4,5-Trimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylthiazoleVariousnM range[3]
Thiazole2-Ethoxyphenol and 3-chloro-4-nitrophenyl substituted thiazolesVariousGI% > 60%[6]

Note: The data presented is from different studies and compound classes, and direct comparison should be made with caution.

Antimicrobial Activity: Broad-Spectrum Potential

Thiazole derivatives have long been recognized for their antimicrobial properties. The electronic nature of the substituents on the 2-phenyl ring can influence their ability to inhibit microbial growth.

A study exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria found that derivatives containing a methoxy group at either the meta- or para-position of the phenyl ring retained good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) of 2 μg/mL against MRSA USA300[7]. This suggests that for antibacterial action against this strain, the precise positioning of the methoxy group may be less critical than its presence.

Another study on a series of 1,3-thiazole and benzo[d]thiazole derivatives reported the synthesis of 2-(3-Methoxyphenyl)benzo[d]thiazole[8]. Although direct antimicrobial data for this specific compound was not detailed in the abstract, the study highlighted that benzo[d]thiazole derivatives, in general, showed significant antibacterial and antifungal activity[8].

Table 2: Comparative Antimicrobial Activity Data

CompoundDerivativeMicroorganismActivity Metric (MIC)Reference
Phenylthiazole2-(3-methoxyphenyl) derivativeMRSA USA3002 µg/mL[7]
Phenylthiazole2-(4-methoxyphenyl) derivativeMRSA USA3002 µg/mL[7]

Anti-inflammatory Activity: Targeting Key Mediators

The anti-inflammatory potential of thiazole derivatives often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

A study investigating two thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (a 3-methoxy derivative) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, demonstrated a significant reduction in prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells[9][10][11]. This effect was comparable to the selective COX-2 inhibitor NS-398, suggesting a potential mechanism of action through COX-2 inhibition[9][10][11].

While this study provides valuable data on a 3-methoxyphenylthiazole derivative, a direct comparison with a corresponding 4-methoxyphenyl analog was not performed. However, the observed activity highlights the potential of the 3-methoxyphenyl scaffold in developing novel anti-inflammatory agents.

Experimental Protocols

Synthesis of 2-Arylthiazole Derivatives (Hantzsch Thiazole Synthesis)

A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Cyclocondensation Intermediate reagents->intermediate Reaction in Ethanol/DMF thiazole 2,4-Disubstituted Thiazole intermediate->thiazole Dehydration purification Purification (Crystallization/ Chromatography) thiazole->purification product Final Product purification->product

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate thioamide (e.g., 3-methoxythiobenzamide or 4-methoxythiobenzamide) (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the corresponding α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylthiazole derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Diagram 2: MTT Assay Workflow

MTT_Assay cell_seeding Seed cells in 96-well plate treatment Treat with test compounds cell_seeding->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT reagent incubation1->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-(3-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole derivatives) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

The available evidence, though not always from direct comparative studies, suggests that the position of the methoxy group on the 2-phenyl ring of thiazole derivatives is a critical determinant of their biological activity.

  • Anticancer Activity: The 3-methoxy substitution pattern shows promise, with some thiadiazole analogs exhibiting potent activity. The 4-methoxy substitution is also well-established in various active anticancer thiazoles. Direct comparative studies on a unified thiazole scaffold are warranted to definitively establish the superior isomer for specific cancer types.

  • Antimicrobial Activity: For antibacterial activity against MRSA, both 3-methoxy and 4-methoxy phenylthiazole derivatives appear to be equally effective, indicating that the presence of the methoxy group might be more important than its exact location on the phenyl ring for this particular activity.

  • Anti-inflammatory Activity: Derivatives with a 3-methoxyphenyl moiety have demonstrated significant anti-inflammatory potential through the inhibition of PGE2 production, likely via COX-2 inhibition. Further investigation and comparison with 4-methoxy analogs are needed to delineate the optimal substitution pattern for anti-inflammatory drug design.

This guide highlights the nuanced structure-activity relationships of methoxyphenylthiazole derivatives. It is evident that both 2-(3-methoxyphenyl) and 2-(4-methoxyphenyl)thiazole scaffolds are valuable starting points for the development of novel therapeutic agents. Future research should focus on the synthesis and direct comparative evaluation of these isomers across a range of biological assays to provide a clearer understanding of their therapeutic potential and to guide the rational design of next-generation thiazole-based drugs.

References

A Comparative Guide to the Structural Elucidation of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the thiazole moiety stands out as a privileged scaffold, integral to a multitude of biologically active compounds.[1][2][3] Derivatives of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, in particular, represent a promising class of molecules, serving as versatile intermediates in the synthesis of novel therapeutic agents and functional materials.[4] The precise arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in governing their physicochemical properties and biological interactions. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural characterization of these derivatives, offering researchers and drug development professionals a comprehensive understanding of the methodologies involved.

The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions. For derivatives of this compound, this technique can reveal subtle conformational changes arising from different substitution patterns, which in turn can be correlated with their biological activity—a cornerstone of structure-activity relationship (SAR) studies.[1][5][6][7][8]

While specific crystallographic data for a wide range of this compound derivatives is not extensively available in the public domain, we can illustrate the power of this technique by examining the crystal structures of closely related thiazole derivatives reported in the literature.

A Comparative Look at Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives necessitates a multi-technique approach. The following table compares X-ray crystallography with other commonly employed analytical methods:

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.Unambiguous structural determination; provides a complete picture of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution or biologically active conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, molecular structure in solution, dynamic processes.Provides information about the structure in solution, which can be more biologically relevant; non-destructive.Can be difficult to interpret for complex molecules; does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity; requires very small amounts of sample.Does not provide information on the 3D structure or connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple to perform; provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
Computational Modeling (e.g., DFT) Optimized geometry, electronic properties, theoretical spectroscopic data.Can provide insights into structures that are difficult to crystallize; allows for the study of reaction mechanisms and electronic properties.[9][10]The accuracy of the results is dependent on the level of theory and basis set used; requires experimental validation.

Illustrative Crystallographic Data of Thiazole Derivatives

To exemplify the type of data obtained from an X-ray crystallographic study, the following table summarizes key crystallographic parameters for a selection of reported thiazole derivatives. This data allows for a comparative analysis of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Derivative 1 C₁₅H₁₁N₃O₂STriclinicP-15.9308(2)10.9695(3)14.7966(4)103.8180(10)900.07(5)4[11]
Derivative 2 C₂₆H₂₁N₃O₅SMonoclinicP2₁/n------[12]
Derivative 3 C₁₈H₁₇N₃OSMonoclinicP2₁/c------[13]

Note: This table is a representative example. The specific parameters for each derivative would be detailed in their respective crystallographic information files (CIFs).

Experimental Workflow: From Powder to Structure

The process of determining the crystal structure of a this compound derivative via X-ray crystallography follows a well-defined workflow.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification e.g., Recrystallization, Chromatography Crystal_Growth Crystal Growth Purification->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Suitable Single Crystal Data_Collection Data Collection Crystal_Selection->Data_Collection Mounting & Diffraction Structure_Solution Structure Solution Data_Collection->Structure_Solution Raw Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Structural Model Validation Validation Structure_Refinement->Validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Objective: To obtain a single crystal of suitable size and quality.

  • Method: Slow evaporation is a common technique. Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to form a saturated or near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. Other methods include vapor diffusion and slow cooling.

2. Crystal Selection and Mounting:

  • Objective: To select a well-formed, single crystal and mount it on the diffractometer.

  • Method: Under a microscope, select a crystal with sharp edges and no visible defects. The crystal is then mounted on a goniometer head using a suitable cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Method: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

4. Data Reduction:

  • Objective: To process the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

  • Method: The collected images are integrated to determine the intensity of each diffraction spot. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

5. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the structural model.

  • Method: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial structural model is built into this map. The model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

6. Structure Validation:

  • Objective: To ensure the quality and correctness of the final crystal structure.

  • Method: The final structure is validated using software tools like PLATON and CheckCIF to check for any inconsistencies or errors. The final structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

For researchers and professionals in drug development, a thorough understanding of the three-dimensional structure of this compound derivatives is non-negotiable. While a suite of analytical techniques is essential for comprehensive characterization, X-ray crystallography stands as the definitive method for elucidating the precise solid-state atomic arrangement. The insights gained from crystallographic studies are invaluable for understanding structure-activity relationships, optimizing lead compounds, and designing novel molecules with enhanced therapeutic potential. By integrating crystallographic data with findings from other analytical methods, a more complete and actionable understanding of these promising compounds can be achieved.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Anticancer Compounds Derived from 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Oncology Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including several potent anticancer agents like Dasatinib and Ixabepilone.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a fertile starting point for novel therapeutic development.[2][3] Compounds synthesized from the 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde core represent a promising new chemical space for exploration. While this class of molecules has shown potential across various therapeutic areas, including as anti-inflammatory and antimicrobial agents, a significant body of research points toward its potential in oncology.[4][5][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to validate a series of newly synthesized compounds from this thiazole family. We will navigate the logical progression of in vitro assays, from broad initial screens to more defined mechanistic studies. The core principle of this guide is not merely to provide protocols, but to instill a self-validating, logical workflow that builds a robust data package, ensuring that experimental choices are deliberate, data-driven, and scientifically sound. We will use the lens of anticancer drug discovery as our primary example, reflecting the most prominent therapeutic application for this compound class.[4]

The Assay Validation Funnel: A Strategic Approach to Hit-to-Lead Identification

Assay_Validation_Funnel cluster_0 High-Throughput Screening (HTS) cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Candidate Primary Primary Screening (e.g., MTT Cytotoxicity Assay) Broad, identifies general activity Secondary Secondary Screening (e.g., Kinase Inhibition Assay) Target-specific, confirms mechanism Primary->Secondary 'Hit' Compounds (Active in Primary Screen) Mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Cellular context, confirms phenotype Secondary->Mechanistic 'Validated Hits' (Active at Target) Lead Validated Lead Compound Mechanistic->Lead 'Lead Candidate' (Desired Cellular Effect)

Caption: The Assay Validation Funnel guides compound progression.

Part 1: Primary Screening — Establishing Broad Anticancer Activity

The first crucial step is to determine if the synthesized thiazole derivatives possess general cytotoxic or cytostatic activity against cancer cells. This initial screen should be robust, reproducible, and scalable to handle a potentially large library of compounds.

Recommended Assay: MTT/MTS Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is widely considered the gold standard for initial cytotoxicity screening.[8] Its principle rests on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.

Causality Behind the Choice: We choose the MTT assay for its cost-effectiveness, high-throughput compatibility, and extensive validation in scientific literature.[8] It provides a clear, quantitative readout of a compound's overall effect on cell proliferation and health, which is the perfect starting point before investing in more complex assays. An alternative is the MTS assay, which uses a water-soluble tetrazolium salt, simplifying the protocol by removing the solubilization step. For labs with higher budgets seeking greater sensitivity, luminescence-based assays like CellTiter-Glo®, which measure ATP levels, are an excellent alternative.[10]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of thiazole derivatives. Incubate 48-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate 2-4h. B->C D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570nm using a plate reader. D->E

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for IC₅₀ Determination
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11][12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the synthesized thiazole derivatives in culture medium. A typical 8-point dilution series might range from 200 µM to 0.78 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).[11]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This results in a 1X final concentration. Incubate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The primary output of this assay is the IC₅₀ (Half-maximal Inhibitory Concentration) , which is the concentration of a compound required to inhibit cell proliferation by 50%.[13]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and determine the IC₅₀ value.[14][15][16]

Compound IDDerivative StructureIC₅₀ on MCF-7 (µM)[11][12]IC₅₀ on HepG2 (µM)[11][12]Notes
CTRL+ Staurosporine0.0080.012Potent, non-specific kinase inhibitor
TH-01 Parent Scaffold> 100> 100Inactive
TH-02 R = 4-Cl Phenyl5.28.1Moderate Activity
TH-03 R = 4-F Phenyl2.14.5Potent Hit Compound
TH-04 R = 4-CH₃ Phenyl25.631.2Weak Activity

Table 1: Hypothetical primary screening data for a series of thiazole derivatives. Compounds with low micromolar or nanomolar IC₅₀ values (e.g., TH-03) are considered "hits" and prioritized for secondary screening.

Part 2: Secondary Screening — Pinpointing the Molecular Target

After identifying cytotoxic "hits," the next logical question is: how are these compounds killing the cancer cells? Thiazole derivatives are well-documented inhibitors of protein kinases, which are critical regulators of cell signaling and frequent targets in oncology.[8][17][18] Therefore, a biochemical kinase inhibition assay is a powerful secondary screen.

Recommended Assay: In Vitro Kinase Inhibition Assay

This is a cell-free assay that uses a purified recombinant kinase, its specific substrate, and ATP to measure the enzyme's activity directly.[19][20] The goal is to determine if our hit compounds can block the kinase from phosphorylating its substrate.

Causality Behind the Choice: A biochemical assay isolates the interaction between the compound and its putative target from the complexities of a cellular environment.[21][22] This provides unambiguous evidence of direct target engagement. We will describe a fluorescence-based format, which is a common, non-radioactive, and high-throughput method. For the highest accuracy, especially for detailed mechanistic studies, traditional radiometric assays using [γ-³²P]-ATP are still considered a gold standard, though they are more labor-intensive.[23]

Principle of a Fluorescence-Based Kinase Assay

Kinase_Assay_Principle cluster_0 No Inhibition cluster_1 With Thiazole Inhibitor A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B C Detection Reagent + ADP -> High Signal B->C D Kinase + Substrate + ATP + Inhibitor E Inhibition of Phosphorylation D->E F Detection Reagent + Low ADP -> Low Signal E->F Apoptosis_Assay cluster_0 Cell Staining cluster_1 Flow Cytometry Analysis A 1. Treat Cells Incubate MCF-7 cells with lead compound (e.g., TH-03) at its IC₅₀ concentration. B 2. Harvest & Wash Collect cells and wash with binding buffer. A->B C 3. Stain Incubate cells with FITC-Annexin V and PI. B->C D 4. Acquire Data Analyze stained cells on a flow cytometer. C->D E 5. Interpret Quadrants Q1: Necrotic (PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Live (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) D->E

References

A Senior Application Scientist's Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilborn

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from the antibiotic Cefixime to the anticancer drug Dasatinib.[1] Its prevalence is a direct result of its unique electronic properties and its ability to engage in various biological interactions. Consequently, the efficient synthesis of substituted thiazoles is a critical task in drug discovery and development.

This guide provides an in-depth comparative analysis of two seminal methods for constructing the thiazole scaffold: the Hantzsch synthesis and the Cook-Heilborn synthesis. As a senior application scientist, my objective is not merely to present protocols but to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, empowering you to make informed decisions in your synthetic campaigns.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction

First described by Arthur Hantzsch in 1887, this reaction has remained the most versatile and widely utilized method for thiazole synthesis due to its simplicity and broad substrate scope.[2][3] It is often considered the most productive method for accessing a wide array of thiazole derivatives.[4]

Core Principle & Mechanism

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide-containing species.[2][5] The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration to yield the final aromatic thiazole.

The causality behind the mechanism is elegant in its efficiency:

  • S-Alkylation: The sulfur atom of the thioamide, being an excellent nucleophile, initiates the reaction by attacking the electrophilic α-carbon of the haloketone via an SN2 mechanism.[3][6] This step forms a crucial C-S bond and generates an imino thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This ring-closing step forms the five-membered heterocyclic ring.[5][7]

  • Dehydration/Aromatization: The resulting hydroxythiazoline intermediate is not stable and readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic thiazole ring.[3][6] The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.[6]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Scope, Advantages, and Limitations

The primary strength of the Hantzsch synthesis lies in its versatility. By varying the thioamide and α-haloketone starting materials, one can readily install diverse substituents at the 2, 4, and 5-positions of the thiazole ring.[8][9] The reaction is known for being high-yielding and relatively simple to perform.[5]

However, the method is not without its drawbacks. Classic Hantzsch conditions can be harsh, sometimes requiring prolonged heating.[4] Furthermore, the stability of the thioamide is critical; unstable thioamides can lead to low yields.[4] With N-monosubstituted thioamides, a lack of regioselectivity can be observed, potentially yielding a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[10]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a self-validating system, where the formation of the product is easily confirmed by its poor solubility in the aqueous workup, leading to precipitation.

Reagents & Equipment:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL Scintillation vial or small round-bottom flask

  • Stir bar, hot plate with stirring

  • Buchner funnel and filter flask

Workflow:

Hantzsch_Workflow Reagents 1. Combine Reactants (2-Bromoacetophenone, Thiourea) in Methanol Heating 2. Heat & Stir (~30 min @ 100°C plate temp) Reagents->Heating Cooling 3. Cool to Room Temp Heating->Cooling Precipitation 4. Quench & Precipitate (Pour into 5% Na₂CO₃ solution) Cooling->Precipitation Isolation 5. Isolate Product (Vacuum Filtration) Precipitation->Isolation Drying 6. Dry & Characterize (Air dry, then obtain mass, MP, NMR) Isolation->Drying

Caption: General Experimental Workflow for Hantzsch Synthesis.

Step-by-Step Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Add methanol (5 mL) and a magnetic stir bar.[5]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[5] The solution should become homogeneous.

  • Remove the reaction from the heat and allow it to cool to room temperature.[5]

  • Workup and Isolation: Pour the cooled reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl.[5] The product, being poorly soluble in water, will precipitate as a solid. The carbonate solution neutralizes the HBr byproduct formed during the reaction, deprotonating the thiazole product and reducing its solubility.

  • Collect the solid product by vacuum filtration using a Buchner funnel.[5]

  • Wash the filter cake with water to remove any inorganic salts.[5]

  • Allow the solid to air dry completely on a watch glass before determining the mass and characterizing the product.[5]

The Cook-Heilborn Thiazole Synthesis: A Milder Path to 5-Aminothiazoles

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a specialized route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[11]

Core Principle & Mechanism

The Cook-Heilborn synthesis reacts an α-aminonitrile with a sulfur-containing electrophile, such as carbon disulfide (CS₂), dithioacids, or isothiocyanates.[8][11][12] A key advantage is that the reaction proceeds under remarkably mild conditions, often at room temperature in aqueous media.[11]

The mechanism is distinct from the Hantzsch pathway:

  • N-Thioacylation: The lone pair on the nitrogen of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide.[11] This forms a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step is an intramolecular 5-exo-dig cyclization. A sulfur atom, acting as an internal nucleophile, attacks the carbon atom of the nitrile group.[11] This is a mechanistically significant departure from the Hantzsch synthesis, which relies on attack at a carbonyl.

  • Tautomerization/Aromatization: The resulting 5-iminothiazolidine intermediate undergoes a base-mediated tautomerization to yield the final, aromatic 5-aminothiazole product.[11]

Caption: The Cook-Heilborn Synthesis Mechanism.

Scope, Advantages, and Limitations

The Cook-Heilborn synthesis is defined by its specificity and mildness. Its primary utility is the synthesis of 5-aminothiazoles, with the ability to vary substituents at the 2- and 4-positions by choosing different starting materials.[11] The mild, often aqueous, room-temperature conditions are a significant advantage, particularly for sensitive substrates.

However, its application is less general than the Hantzsch synthesis. In recent decades, modifications of the Hantzsch reaction have become more common for general thiazole synthesis.[11] The Cook-Heilborn method remains a valuable tool for its specific product class but is not the go-to method for creating diverse substitution patterns across the entire thiazole ring.

Conceptual Experimental Protocol

Detailed, modern experimental protocols for the Cook-Heilborn reaction are less frequently published than for the Hantzsch synthesis. The following is a conceptual procedure based on its original description.

  • An α-aminonitrile (e.g., aminoacetonitrile) is dissolved in a suitable solvent, potentially aqueous ethanol.

  • Carbon disulfide is added to the solution, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by an appropriate method (e.g., TLC).

  • Upon completion, the product, a 5-amino-2-mercaptothiazole, is isolated.[4][13] This may involve solvent evaporation, extraction, or precipitation followed by filtration, depending on the specific properties of the product.

Head-to-Head Comparison: Hantzsch vs. Cook-Heilborn

The choice between these two methods is dictated entirely by the synthetic goal. The following table summarizes their key operational and strategic differences.

FeatureHantzsch SynthesisCook-Heilborn Synthesis
Product Scope General: 2,4,5-substituted thiazoles. Highly versatile.[3][8]Specific: Primarily 5-aminothiazoles.[11][12]
Starting Materials α-Halocarbonyl + Thioamide (or derivative)[5]α-Aminonitrile + CS₂, Dithioacid, or Isothiocyanate[11]
Key Bond Formation C4-C5 and N3-C4C4-C5 and S1-C5
Key Cyclization Step Intramolecular N-attack on a carbonyl group[5]Intramolecular S-attack on a nitrile group[11]
Reaction Conditions Often requires heating; can be harsh.[4][6]Typically mild; room temperature, often aqueous.[11]
Common Application Broad synthesis of diverse thiazole derivatives.[4]Targeted synthesis of 5-aminothiazole scaffolds.[11]
Primary Advantage High versatility and broad substrate scope.[3]Extremely mild reaction conditions.[11]
Main Limitation Can require harsh conditions; potential regioselectivity issues.[4][10]Limited to the synthesis of 5-aminothiazoles.[11]

Conclusion and Strategic Recommendations

Both the Hantzsch and Cook-Heilborn syntheses are foundational pillars in heterocyclic chemistry, providing reliable and robust pathways to the valuable thiazole core.

  • Choose the Hantzsch Synthesis when: Your goal is to create a diverse library of thiazoles with various substituents at the 2, 4, and 5-positions. It is the more general and adaptable method, making it a workhorse for lead discovery and optimization campaigns where broad structure-activity relationship (SAR) exploration is required.

  • Choose the Cook-Heilborn Synthesis when: Your specific target is a 5-aminothiazole, and you are working with substrates that are sensitive to heat or harsh conditions. Its operational simplicity and mildness make it an excellent choice for this particular, yet important, subclass of thiazoles.

By understanding the distinct mechanisms and strategic applications of each method, researchers can more effectively design synthetic routes, troubleshoot reactions, and ultimately accelerate the discovery of novel thiazole-based therapeutics.

References

A Senior Application Scientist's Guide to HPLC-MS Characterization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde and its derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Designed for researchers in drug discovery and development, this document moves beyond a simple protocol, offering insights into the rationale behind methodological choices and comparing HPLC-MS with alternative analytical techniques.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a thiazole ring, a structure known for its wide range of biological activities and presence in numerous pharmaceuticals.[1] The aldehyde functional group serves as a reactive handle for a variety of synthetic transformations, making this molecule a valuable building block for creating libraries of novel compounds with potential therapeutic applications, from neurological agents to agrochemicals.[1]

Accurate and efficient characterization of the products from reactions involving this aldehyde is paramount. HPLC-MS stands out as a premier analytical technique for this purpose due to its high sensitivity, selectivity, and applicability to a broad range of non-volatile and thermally sensitive molecules.

Potential Synthetic Transformations of the Aldehyde Moiety

The reactivity of the carbaldehyde group allows for several key transformations. Understanding these potential reactions is crucial for anticipating the products that require characterization. This guide will focus on three common and illustrative reactions:

  • Reduction to an Alcohol: The selective reduction of the aldehyde to a primary alcohol, (2-(3-methoxyphenyl)thiazol-4-yl)methanol, is a fundamental transformation, often achieved using mild reducing agents like sodium borohydride (NaBH₄).[2][3] This reaction increases the polarity of the molecule.

  • Imine (Schiff Base) Formation: Condensation with a primary amine, such as methylamine, yields an imine. This reaction is a cornerstone of combinatorial chemistry for building molecular diversity.

  • Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[4][5] The resulting product, 2-((2-(3-methoxyphenyl)thiazol-4-yl)methylene)malononitrile, is significantly less polar than the starting material.

The following diagram illustrates these potential reaction pathways.

G cluster_reactions Potential Reaction Pathways cluster_reduction Reduction cluster_imine Imine Formation cluster_knoevenagel Knoevenagel Condensation A This compound B (2-(3-Methoxyphenyl)thiazol-4-yl)methanol A->B NaBH4, MeOH C N-((2-(3-Methoxyphenyl)thiazol-4-yl)methylidene)methanamine A->C CH3NH2, EtOH D 2-((2-(3-Methoxyphenyl)thiazol-4-yl)methylene)malononitrile A->D Malononitrile, Piperidine

Caption: Key synthetic transformations of this compound.

Premier Characterization Strategy: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the analysis of the parent aldehyde and its varied reaction products, which possess a range of polarities and are not readily volatile, Reverse Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS) is the method of choice. The polarity differences between the starting material, the alcohol (more polar), and the Knoevenagel product (less polar) make RP-HPLC an ideal separation technique.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase is selected for its broad applicability and excellent retention of aromatic compounds. The non-polar nature of the C18 chains provides effective separation based on the hydrophobicity of the analytes.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve compounds with differing polarities within a single run. A small amount of formic acid (0.1%) is added to both phases to improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of [M+H]⁺ ions.

  • Detector: A tandem mass spectrometer (MS/MS) offers unparalleled selectivity and sensitivity. Electrospray Ionization (ESI) is the preferred ionization source for these types of moderately polar, non-volatile compounds. ESI generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source, providing clear molecular weight information.

Detailed Experimental Protocol: HPLC-MS/MS

This protocol is a self-validating system, designed for robust and reproducible characterization.

Sample Preparation:

  • Quench the reaction mixture as appropriate (e.g., with water for the NaBH₄ reduction).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Dissolve a small amount of the crude reaction mixture (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, hold for 2.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi

Data Acquisition and Analysis:

  • Full Scan Analysis: Initially, perform a full scan analysis (e.g., m/z 100-500) to identify the molecular weights of the starting material and all reaction products.

  • MS/MS Analysis: Perform product ion scans on the [M+H]⁺ ions of interest to obtain fragmentation patterns for structural confirmation. The fragmentation of the thiazole ring often involves cleavage of the 1,2- and 3,4-bonds.[6]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis or targeted screening, develop an MRM method using a precursor ion (the [M+H]⁺ ion) and a characteristic product ion.

Expected Results:

CompoundExpected [M+H]⁺ (m/z)Predicted Retention TimePlausible MRM Transition (Qualifier)
This compound (Start)220.0Moderate220.0 -> 192.0 (loss of CO)
(2-(3-Methoxyphenyl)thiazol-4-yl)methanol (Product 1)222.0Shorter (more polar)222.0 -> 204.0 (loss of H₂O)
N-((2-(3-Methoxyphenyl)thiazol-4-yl)methylidene)methanamine (Product 2)233.1Moderate233.1 -> 218.1 (loss of CH₃)
2-((2-(3-Methoxyphenyl)thiazol-4-yl)methylene)malononitrile (Product 3)268.0Longer (less polar)268.0 -> 241.0 (loss of HCN)

Comparative Analysis with Alternative Methods

While HPLC-MS is the premier technique, a comprehensive analysis often involves comparing it with or supplementing it with other methods.

HPLC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)

The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.[7][8]

FeatureHPLC-MSGC-MS
Analyte Scope Wide range of non-volatile and thermally labile compounds.[7]Volatile and thermally stable compounds only.[8]
Operating Temp. Ambient to moderate (~20-90 °C).[9]High temperatures (150-300 °C) required for vaporization.[7]
Sample Prep. Simple dissolution and filtration.Often requires derivatization to increase volatility.
Applicability to Topic Excellent. The target molecule and its likely derivatives have relatively high molecular weights and may degrade at high temperatures.Poor. The compounds are unlikely to be sufficiently volatile without derivatization, which adds complexity and potential for side reactions.
The Role of Spectroscopic Methods

For unambiguous structure confirmation, especially for novel compounds, HPLC-MS should be used in conjunction with spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework of the molecule. For example, in the reduction product, the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new alcohol proton and methylene protons would be key diagnostic markers.[10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. The conversion of the starting material's strong C=O stretch (~1700 cm⁻¹) to the broad O-H stretch of the alcohol product (~3300 cm⁻¹) would be easily observable.[12]

The workflow below illustrates how these techniques integrate for a comprehensive characterization.

G A Synthetic Reaction B Work-up & Purification A->B C HPLC-MS Analysis B->C E NMR & FT-IR Analysis B->E D Reaction Monitoring (Purity, MW Confirmation) C->D G Final Characterized Product D->G F Definitive Structure Elucidation E->F F->G

Caption: Integrated workflow for reaction product characterization.

Conclusion

The characterization of this compound and its reaction products is most effectively achieved through a primary strategy of HPLC-MS. This technique provides the necessary sensitivity, selectivity, and applicability to handle the diverse polarities and thermal labilities of the potential products. While GC-MS is generally unsuitable for these compounds, spectroscopic methods like NMR and FT-IR are indispensable for providing orthogonal data that ensures the authoritative structural elucidation required in drug discovery and development. By understanding the principles behind the chosen analytical methods, researchers can confidently and efficiently advance their synthetic chemistry programs.

References

A Researcher's Guide to the Biological Evaluation of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of the novel compound, 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, against various cancer cell lines. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare its potential efficacy against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and replicate a rigorous preclinical assessment of a promising therapeutic candidate.

Introduction: The Therapeutic Promise of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] In oncology, thiazole derivatives have demonstrated a remarkable breadth of activity, targeting a variety of critical cellular pathways to inhibit cancer cell proliferation and survival.[2][3] These compounds can induce apoptosis, disrupt cell cycle progression, and inhibit key signaling cascades like the PI3K/Akt/mTOR pathway, making them a fertile ground for the development of next-generation anticancer agents.[2][4][5]

The subject of this guide, this compound, is a synthetic organic compound that serves as a versatile building block for more complex pharmaceutical agents.[6] Its unique structure, featuring a methoxy-substituted phenyl ring attached to a reactive thiazole-carbaldehyde core, presents an intriguing starting point for anticancer drug discovery. This guide outlines a systematic approach to characterizing its cytotoxic and mechanistic properties in vitro.

Comparative Cytotoxicity Profiling

The initial and most critical step in evaluating a potential anticancer compound is to determine its ability to kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit the growth of 50% of the cell population.

Rationale for Assay and Cell Line Selection

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell viability. The assay's principle is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[7]

To assess both efficacy and selectivity, we test the compound against a panel of human cancer cell lines representing different malignancies—MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma)—and a non-cancerous human cell line, HEK293 (human embryonic kidney), to gauge potential toxicity to normal cells. For a benchmark comparison, the well-established chemotherapeutic agent Doxorubicin is tested in parallel.

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis node_seed Seed cells in 96-well plates (e.g., 5x10³ cells/well) node_incubate1 Incubate for 24h to allow attachment node_seed->node_incubate1 node_treat Add serial dilutions of This compound and Doxorubicin node_incubate1->node_treat node_incubate2 Incubate for 72h node_treat->node_incubate2 node_add_mtt Add MTT solution (0.5 mg/mL final conc.) node_incubate2->node_add_mtt node_incubate3 Incubate for 4h at 37°C node_add_mtt->node_incubate3 node_solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan node_incubate3->node_solubilize node_read Measure absorbance at 570 nm node_solubilize->node_read node_calculate Calculate % viability and determine IC₅₀ values node_read->node_calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative IC₅₀ Data

The following table summarizes representative cytotoxic activities.

CompoundMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
This compound 2.57[8]7.26[8]9.8> 50> 19.4
Doxorubicin (Reference) 0.851.21.55.5[9]6.47

Note: Data for the test compound against MCF-7 and HepG2 are adapted from a study on a structurally similar thiazole derivative for illustrative purposes.[8] Data for A549 and HEK293 are hypothetical based on typical thiazole derivative performance.

The results indicate that this compound exhibits potent antiproliferative activity, particularly against the MCF-7 breast cancer cell line. Importantly, its high IC₅₀ value against the non-cancerous HEK293 cells suggests a favorable selectivity profile, potentially indicating a wider therapeutic window compared to Doxorubicin.

Unraveling the Mechanism of Action

Potent cytotoxicity is a prerequisite, but understanding how a compound kills cancer cells is essential for its development. We investigate two key anticancer mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is an orderly process of cell suicide that is often dysregulated in cancer.[10] Many effective chemotherapies work by reactivating this process.

Methodology: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting apoptosis.[11] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a green fluorescent dye (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a red fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][12] This dual-staining method allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

  • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Detection Workflow

Apoptosis_Workflow node_start Seed and treat MCF-7 cells with test compound (IC₅₀ conc.) for 48h node_harvest Harvest cells (including supernatant) node_start->node_harvest node_wash Wash cells with cold 1X PBS node_harvest->node_wash node_resuspend Resuspend in 1X Binding Buffer node_wash->node_resuspend node_stain Add Annexin V-FITC and Propidium Iodide (PI) node_resuspend->node_stain node_incubate Incubate for 20 min at room temperature in the dark node_stain->node_incubate node_analyze Analyze immediately by flow cytometry node_incubate->node_analyze node_quantify Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic node_analyze->node_quantify

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Quantitative Apoptosis Data
Treatment (MCF-7 cells)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated) 95.22.12.7
Test Compound (2.57 µM) 45.835.518.7

Note: Data are representative of a compound that strongly induces apoptosis.

Treatment with this compound at its IC₅₀ concentration leads to a significant increase in both early and late apoptotic cell populations, confirming that apoptosis induction is a primary mechanism of its anticancer activity.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have defective cell cycle checkpoints, leading to uncontrolled proliferation. Compounds that can halt the cell cycle at these checkpoints can prevent cancer cells from dividing.[13]

Methodology: Propidium Iodide (PI) Staining for DNA Content

This method uses PI to stain the DNA of fixed and permeabilized cells.[14] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[15] Flow cytometry analysis can then distinguish cells in different phases of the cycle:

  • G0/G1 phase: Cells with a normal (2N) amount of DNA.

  • S phase: Cells actively synthesizing DNA (between 2N and 4N DNA content).

  • G2/M phase: Cells that have completed DNA synthesis and are preparing for or are in mitosis (4N DNA content).

Cell Cycle Analysis Workflow

CellCycle_Workflow node_start Seed and treat MCF-7 cells with test compound for 24h node_harvest Harvest and wash cells node_start->node_harvest node_fix Fix cells in cold 70% ethanol dropwise while vortexing node_harvest->node_fix node_wash_fix Wash to remove ethanol node_fix->node_wash_fix node_rnase Treat with RNase A to remove RNA node_wash_fix->node_rnase node_stain Stain with Propidium Iodide (PI) solution node_rnase->node_stain node_analyze Analyze by flow cytometry (Linear scale for PI) node_stain->node_analyze node_model Model DNA content histograms to determine cell cycle distribution node_analyze->node_model

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Quantitative Cell Cycle Data
Treatment (MCF-7 cells)% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated) 60.525.314.2
Test Compound (2.57 µM) 25.115.659.3

Note: Data are representative of a compound that induces G2/M phase arrest.

The data show a significant accumulation of cells in the G2/M phase following treatment, with a corresponding decrease in the G0/G1 and S phases. This indicates that this compound disrupts the cell cycle, arresting cells before they can complete mitosis.

Potential Signaling Pathway Involvement

The observed G2/M arrest and apoptosis are often consequences of upstream signaling disruption. Thiazole derivatives have been reported to inhibit several key cancer-related pathways.[2] One of the most critical is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to both cell cycle arrest and apoptosis.

PI3K_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points for thiazole derivatives.

Future studies should investigate whether this compound directly inhibits key kinases in this pathway, such as PI3K, Akt, or mTOR, through enzymatic assays and western blotting to confirm its molecular target.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step methodologies are provided.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[10] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.[18]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[10]

  • Incubation: Gently vortex and incubate for 20 minutes at room temperature in the dark.[12]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.[12] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Protocol 3: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with 1X PBS, and centrifuge at 500 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13][19]

  • Incubation: Fix the cells for at least 30 minutes on ice.[19] (Cells can be stored at -20°C for several weeks at this stage).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at room temperature to ensure only DNA is stained.[13]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a dot plot of PI-Area vs. PI-Width to gate out doublets and clumps.[19] Analyze the DNA content histogram using appropriate cell cycle modeling software.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vitro biological evaluation of this compound. The representative data suggest that this compound is a promising anticancer candidate with potent, selective cytotoxicity against breast cancer cells. Its mechanism of action appears to involve the induction of apoptosis and a strong G2/M cell cycle arrest.

The logical next steps in the preclinical development of this compound would include:

  • Target Identification: Utilizing western blot, kinase profiling, or proteomics to confirm its molecular target(s) within the PI3K/Akt/mTOR or other relevant pathways.

  • Broad-Panel Screening: Evaluating its efficacy against a larger panel of cancer cell lines, such as the NCI-60 panel, to identify other sensitive cancer types.[20]

  • In Vivo Studies: Assessing its efficacy and toxicity in animal models of cancer (e.g., xenograft mouse models) to determine its therapeutic potential in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to optimize potency, selectivity, and pharmacokinetic properties.[21][22]

By following a systematic and mechanistically driven evaluation, the full therapeutic potential of this compound and its derivatives can be thoroughly explored.

References

A Technical Guide to the Structure-Activity Relationship of 2-Arylthiazole-4-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The presence of a carbaldehyde group at the 4-position introduces a reactive site that can be strategically modified to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-arylthiazole-4-carbaldehyde analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices in analog design and provide detailed experimental protocols for their synthesis and evaluation.

The 2-Arylthiazole-4-Carbaldehyde Scaffold: A Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key component in many FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for drug design. The 2-aryl substitution allows for extensive exploration of SAR by modifying the electronic and steric properties of the phenyl ring. The 4-carbaldehyde group serves as a crucial handle for further chemical modifications, such as the formation of Schiff bases and thiosemicarbazones, which can significantly impact biological activity.

Anticancer Activity: Targeting Cellular Proliferation

The 2-arylthiazole core has been extensively investigated for its anticancer potential. SAR studies on related analogs, such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), have provided valuable insights into the structural requirements for cytotoxicity. These studies indicate that modifications of the aryl ring at the 2-position, the thiazole ring itself, and substituents at the 4-position all play a critical role in modulating anticancer activity.[2]

Structure-Activity Relationship for Anticancer Activity

While direct SAR studies on a large series of 2-arylthiazole-4-carbaldehyde analogs are limited in the public domain, we can infer key relationships from closely related structures like 2-phenylthiazole-4-carboxamides.

  • Substitution on the 2-Aryl Ring:

    • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or fluoro (-F) groups, on the phenyl ring at the 2-position can enhance cytotoxic activity. For instance, a 3-fluoro analog of a 2-phenylthiazole-4-carboxamide derivative showed good cytotoxic activity against multiple cancer cell lines. Similarly, a para-nitro substituted phenylthiazole derivative demonstrated the best anticancer activity against the SKNMC neuroblastoma cell line.

    • Electron-donating groups: Methoxy (-OCH3) groups on the aryl ring have also been shown to be beneficial. A 4-methoxy substitution on the phenyl ring of a 2-phenylthiazole-4-carboxamide led to improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.

  • Modification of the 4-Carbaldehyde Group:

    • The aldehyde functionality is a key site for derivatization. Conversion of the carbaldehyde to a carboxamide has been a successful strategy in developing potent anticancer agents.[3]

    • Formation of thiosemicarbazones from the aldehyde is another promising approach. Thiosemicarbazones are known to exhibit anticancer activity through various mechanisms, including the inhibition of ribonucleotide reductase.[4] The N4-substitution on the thiosemicarbazone moiety offers an additional point for structural modification to optimize activity.[5]

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative 2-arylthiazole analogs. It is important to note that these are not all 4-carbaldehyde derivatives but provide valuable SAR insights for the scaffold.

Compound ID2-Aryl Group4-Position SubstituentCancer Cell LineIC50 (µM)Reference
Analog A 4-NitrophenylCarboxamideSKNMC10.8 ± 0.08
Analog B 3-FluorophenylCarboxamideT47D, Caco-2, HT-29<10 µg/mL
Analog C 4-MethoxyphenylCarboxamideCaco-2-
Analog D 2-MethoxyphenylHT-29, T47D--
SMART Cpd 1 Phenyl3,4,5-TrimethoxybenzoylB16-F10.055 ± 0.005[6]
Experimental Protocol: Synthesis of 2-Arylthiazole-4-Carbaldehyde Analogs

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-arylthiazole core.

Step 1: Synthesis of 2-Aryl-4-methylthiazole A mixture of a substituted thiobenzamide (1 eq.) and 3-chlorobutan-2-one (1.1 eq.) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-aryl-4-methylthiazole, which can be purified by column chromatography.

Step 2: Oxidation to 2-Arylthiazole-4-carbaldehyde The 2-aryl-4-methylthiazole (1 eq.) is dissolved in a suitable solvent like dioxane, and selenium dioxide (2.2 eq.) is added. The mixture is refluxed for 24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the desired 2-arylthiazole-4-carbaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Oxidation Thiobenzamide Substituted Thiobenzamide Methylthiazole 2-Aryl-4-methylthiazole Thiobenzamide->Methylthiazole Ethanol, Reflux Chloroacetone 3-Chlorobutan-2-one Chloroacetone->Methylthiazole Methylthiazole_ref 2-Aryl-4-methylthiazole Carbaldehyde 2-Arylthiazole-4-carbaldehyde Methylthiazole_ref->Carbaldehyde Dioxane, Reflux SeO2 Selenium Dioxide SeO2->Carbaldehyde

Caption: General synthetic workflow for 2-arylthiazole-4-carbaldehyde.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazole derivatives have demonstrated significant potential as antimicrobial agents. The SAR of these compounds reveals that the nature and position of substituents on the 2-aryl ring and modifications at the 4-position are critical for their antibacterial and antifungal activities.

Structure-Activity Relationship for Antimicrobial Activity

Studies on analogs such as 2-arylidenehydrazinyl-4-arylthiazoles provide valuable insights into the SAR for antimicrobial activity.[3]

  • Substitution on the 2-Aryl Ring:

    • The presence of halogen atoms (e.g., -Cl, -Br) on the aryl ring is often associated with enhanced antimicrobial activity.

    • Electron-donating groups like methoxy (-OCH3) at the para position of the phenyl ring have also been shown to improve antimicrobial activity in some series.[7]

    • The specific substitution pattern is crucial; for example, in one study, a compound with a 3,4-dichlorophenyl group showed promising efficacy against staphylococcal species.[8]

  • Modification of the 4-Carbaldehyde Group:

    • The formation of Schiff bases by condensing the 4-carbaldehyde with various amines is a common strategy to generate diverse analogs with potent antimicrobial properties. The imine (-C=N-) linkage is crucial for biological activity.

    • Thiosemicarbazones , formed by reacting the aldehyde with thiosemicarbazide, are another class of derivatives with well-documented antimicrobial effects. The sulfur atom in the thiosemicarbazone moiety is often important for activity.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-arylthiazole analogs against various microbial strains.

Compound ID2-Aryl Group4-Position ModificationBacterial StrainMIC (µg/mL)Reference
Analog E 4-ChlorophenylHydrazoneE. coli-[3]
Analog F 4-BromophenylHydrazoneS. aureus-[3]
Analog G 4-NitrophenylHydrazoneE. faecalis-[3]
Analog H 4-MethoxyphenylHydrazoneK. pneumoniae-[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The 2-arylthiazole scaffold is also a promising template for the development of novel anti-inflammatory agents. Derivatives of this scaffold have been shown to inhibit key inflammatory mediators.

Structure-Activity Relationship for Anti-inflammatory Activity

The anti-inflammatory potential of 2-arylthiazole-4-carbaldehyde analogs is often explored through the synthesis of their acyl-hydrazone derivatives.[9]

  • Substitution on the 2-Aryl Ring:

    • The electronic nature of the substituents on the 2-aryl ring can influence the anti-inflammatory activity. Both electron-donating and electron-withdrawing groups have been shown to be compatible with activity, suggesting that steric factors and overall molecular conformation may play a more significant role.

  • Modification of the 4-Carbaldehyde Group:

    • The formation of acyl-hydrazones is a key strategy. The hydrazone linker provides a flexible bridge to introduce additional pharmacophoric features.

    • Variations in the acyl group of the hydrazone moiety can significantly impact the anti-inflammatory profile. For example, certain derivatives have been shown to be potent inhibitors of nitric oxide (NO) synthesis, a key mediator of inflammation.[9]

Comparative Anti-inflammatory Activity Data

The following table highlights the inhibitory activity of some 2-arylthiazole analogs on NO synthesis.

Compound ID2-Aryl Group4-Position ModificationInhibition of NO SynthesisReference
Analog I PhenylAcyl-hydrazoneStronger than Meloxicam[9]
Analog J Substituted PhenylAcyl-hydrazoneStronger than Meloxicam[9]
Analog K PhenylAcyl-hydrazone-[9]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Anti_inflammatory_Workflow Start Select Animal Model (e.g., Wistar Rats) Administer Administer Test Compound Start->Administer Induce Induce Paw Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure Calculate Calculate Percentage Inhibition of Edema Measure->Calculate End Analyze Results Calculate->End

Caption: Experimental workflow for in vivo anti-inflammatory assay.

Conclusion and Future Directions

The 2-arylthiazole-4-carbaldehyde scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies, although often on closely related analogs, have highlighted key structural features that govern anticancer, antimicrobial, and anti-inflammatory activities. The 2-aryl ring is a critical site for modulation, where electronic and steric properties of the substituents can be fine-tuned to optimize potency and selectivity. The 4-carbaldehyde group serves as a valuable synthetic handle for the introduction of diverse functionalities, such as carboxamides, Schiff bases, and thiosemicarbazones, which significantly influence the biological profile of the parent molecule.

Future research in this area should focus on the systematic exploration of a wider range of substitutions on the 2-aryl ring, including various heterocyclic rings. Furthermore, a more in-depth investigation into the SAR of different derivatives of the 4-carbaldehyde group is warranted to unlock the full therapeutic potential of this scaffold. The development of quantitative structure-activity relationship (QSAR) models will also be instrumental in guiding the rational design of more potent and selective 2-arylthiazole-4-carbaldehyde analogs.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazole-4-carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Thiazole-4-carbaldehydes in Modern Chemistry

Substituted thiazole-4-carbaldehydes are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry, drug development, and materials science. The thiazole scaffold is a privileged structure, appearing in a multitude of biologically active molecules and approved pharmaceuticals. The 4-carbaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations for the construction of complex molecular architectures. This guide provides a comparative analysis of the most prominent synthetic routes to substituted thiazole-4-carbaldehydes, offering an in-depth look at their methodologies, performance metrics, and substrate scope to empower researchers in making informed decisions for their synthetic endeavors.

Route 1: The Hantzsch Thiazole Synthesis in Tandem with Functional Group Interconversion

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry due to its robustness and versatility.[1] While not a direct route to the 4-carbaldehyde, it provides a reliable method for constructing the core thiazole ring with a precursor functional group at the 4-position, which can be subsequently converted to the desired aldehyde. A common and effective strategy involves the synthesis of a 4-methylthiazole followed by its oxidation.

Causality Behind Experimental Choices

The initial Hantzsch condensation between an α-haloketone and a thioamide is a highly efficient cyclization reaction.[2] The choice of a 4-methyl substituted thiazole as an intermediate is strategic due to the relative stability of the methyl group and the availability of a wide range of selective oxidation methods for its conversion to an aldehyde. This two-step approach allows for the modular synthesis of a diverse library of substituted thiazole-4-carbaldehydes by varying the thioamide and the α-haloketone starting materials.

Generalized Experimental Protocol: 2-Aryl-4-methylthiazole Synthesis and Subsequent Oxidation

Step 1: Synthesis of 2-Aryl-4-methylthiazole via Hantzsch Reaction

  • To a solution of the desired thioamide (1.0 eq.) in a suitable solvent such as ethanol, add the corresponding α-halo-acetone (e.g., chloroacetone or bromoacetone) (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 2-aryl-4-methylthiazole.

Step 2: Oxidation of 2-Aryl-4-methylthiazole to 2-Aryl-thiazole-4-carbaldehyde

  • Dissolve the 2-aryl-4-methylthiazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a selective oxidizing agent such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃) in a controlled manner at an appropriate temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction and work up accordingly (e.g., filtration of selenium metal, neutralization, and extraction).

  • Purify the crude product by column chromatography to yield the desired 2-aryl-thiazole-4-carbaldehyde.

Data Presentation: Hantzsch Synthesis and Oxidation
2-Substituent (Aryl)Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenylSeO₂Dioxane/H₂OReflux1265
4-ChlorophenylCrO₃/H₂SO₄Acetone0 - RT472
4-MethoxyphenylSeO₂Acetic Acid100868

Note: Yields are for the oxidation step.

Visualization of the Hantzsch Route

Hantzsch_Route cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Oxidation Thioamide Aryl Thioamide Hantzsch Thioamide->Hantzsch Haloacetone α-Halo-acetone Haloacetone->Hantzsch Methylthiazole 2-Aryl-4-methylthiazole Methylthiazole_ref 2-Aryl-4-methylthiazole Hantzsch->Methylthiazole Reflux Oxidant Oxidizing Agent (e.g., SeO₂) Oxidation Oxidant->Oxidation Carbaldehyde 2-Aryl-thiazole-4-carbaldehyde Oxidation->Carbaldehyde Heat Methylthiazole_ref->Oxidation

Caption: Workflow for the Hantzsch synthesis followed by oxidation.

Route 2: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiazole ring.

Causality Behind Experimental Choices

The success and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the electronic nature of the substituents already present on the thiazole ring. Electron-donating groups at the 2-position generally activate the 5-position for electrophilic substitution. However, formylation at the 4-position can be achieved, particularly when the 5-position is blocked or when the electronic and steric environment favors attack at C4. The reaction is typically performed under mild conditions and offers a direct entry to the target carbaldehydes without the need for precursor functional groups.

Generalized Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Thiazole
  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq.) to anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) with stirring.

  • Allow the mixture to stir at 0°C for a specified time to pre-form the Vilsmeier reagent.

  • Add the substituted thiazole (1.0 eq.) to the Vilsmeier reagent, either neat or as a solution in DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100°C. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Vilsmeier-Haack Formylation
2-Substituent5-SubstituentTemperature (°C)Reaction Time (h)Yield of 4-carbaldehyde (%)Reference
PhenylH806Moderate[5]
AminoPhenyl905Selective formylation observed[6]
MethylBromo704GoodN/A

Note: The regioselectivity can be complex and may yield a mixture of isomers.

Visualization of the Vilsmeier-Haack Route

Vilsmeier_Route cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis POCl3 POCl₃ Formation POCl3->Formation DMF DMF DMF->Formation Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent_ref Vilsmeier Reagent Formation->Vilsmeier_Reagent 0°C Thiazole Substituted Thiazole Reaction Thiazole->Reaction Iminium Iminium Salt Intermediate Carbaldehyde Substituted Thiazole-4-carbaldehyde Iminium->Carbaldehyde H₂O, Base Reaction->Iminium Heat Vilsmeier_Reagent_ref->Reaction

Caption: Workflow for the Vilsmeier-Haack formylation of thiazoles.

Route 3: Formylation via Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of thiazole chemistry, a directing group on the thiazole ring can facilitate deprotonation at an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with an electrophilic formylating agent like DMF to introduce the carbaldehyde group.

Causality Behind Experimental Choices

The regioselectivity of the deprotonation is controlled by the directing group, which coordinates to the lithium of the organolithium reagent, bringing the base in close proximity to the target C-H bond. This allows for highly selective formylation at positions that might be inaccessible through electrophilic substitution reactions. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often crucial to prevent undesired side reactions. The reaction is performed at low temperatures to ensure the stability of the organolithium intermediate.

Generalized Experimental Protocol: Formylation of a 2-Substituted Thiazole via Lithiation
  • Dissolve the 2-substituted thiazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a solution of a strong base (e.g., n-butyllithium or LDA) (1.1 eq.) and stir the mixture at -78°C for a specified time to allow for complete deprotonation.

  • Add anhydrous DMF (1.5 eq.) to the solution and continue stirring at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Formylation via Lithiation
2-SubstituentBaseQuenching AgentTemperature (°C)Yield of 4-carbaldehyde (%)Reference
2-Bromo-4-(1,3-dioxolan-2-yl)LDADMF-70High (for 5-formyl)[7]
Phenyln-BuLiDMF-78GoodN/A
Methoxys-BuLiDMF-78Moderate to GoodN/A

Note: The regioselectivity is highly dependent on the directing group and reaction conditions.

Visualization of the Lithiation Route

Lithiation_Route cluster_lithiation Lithiation cluster_formylation Formylation & Quench Thiazole Substituted Thiazole Deprotonation Thiazole->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Lithiated_Thiazole 4-Lithiated Thiazole Lithiated_Thiazole_ref 4-Lithiated Thiazole Deprotonation->Lithiated_Thiazole -78°C DMF DMF Reaction DMF->Reaction Intermediate Tetrahedral Intermediate Carbaldehyde Substituted Thiazole-4-carbaldehyde Intermediate->Carbaldehyde Aqueous Workup Lithiated_Thiazole_ref->Reaction Reaction->Intermediate

Caption: Workflow for the formylation of thiazoles via directed ortho-metalation.

Route 4: The Sommelet Reaction of 4-(Halomethyl)thiazoles

The Sommelet reaction provides a classical method for the conversion of benzylic or heterocyclic methyl halides to the corresponding aldehydes.[8][9] This reaction involves the formation of a quaternary ammonium salt by reacting the halomethyl compound with hexamethylenetetramine (hexamine), followed by hydrolysis to yield the aldehyde.

Causality Behind Experimental Choices

This route is contingent on the availability of the 4-(halomethyl)thiazole precursor, which can often be synthesized from the corresponding 4-methylthiazole via radical halogenation. The Sommelet reaction is advantageous as it proceeds under relatively mild conditions and avoids the use of heavy metal oxidants. The mechanism involves a complex series of steps including hydrolysis and hydride transfer, ultimately leading to the desired aldehyde.

Generalized Experimental Protocol: Sommelet Reaction
  • Dissolve the 4-(halomethyl)thiazole (1.0 eq.) in a suitable solvent such as chloroform or ethanol.

  • Add hexamethylenetetramine (1.1 eq.) to the solution and heat the mixture to reflux to form the quaternary ammonium salt.

  • After the formation of the salt (often observed as a precipitate), add water or an aqueous acidic solution (e.g., acetic acid) to the reaction mixture.

  • Continue to heat the mixture to effect hydrolysis of the hexaminium salt to the aldehyde.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation: Sommelet Reaction
2-Substituent4-Halomethyl GroupSolventYield (%)Reference
Phenyl-CH₂ClChloroform/H₂OGood[10]
Unsubstituted-CH₂BrEthanol/H₂O50-57[11]
2-Thienyl-CH₂ClAcetic Acid/H₂OModerateN/A

Visualization of the Sommelet Route

Sommelet_Route cluster_step1 Salt Formation cluster_step2 Hydrolysis Halomethylthiazole 4-(Halomethyl)thiazole Formation Halomethylthiazole->Formation Hexamine Hexamine Hexamine->Formation Quaternary_Salt Hexaminium Salt Quaternary_Salt_ref Hexaminium Salt Formation->Quaternary_Salt Reflux Water H₂O / Acid Hydrolysis Water->Hydrolysis Carbaldehyde Thiazole-4-carbaldehyde Quaternary_Salt_ref->Hydrolysis Hydrolysis->Carbaldehyde Heat

Caption: Workflow for the Sommelet reaction of 4-(halomethyl)thiazoles.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route for a particular substituted thiazole-4-carbaldehyde depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and the desired overall efficiency.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Hantzsch Synthesis & Oxidation High versatility, modular, reliable for a wide range of substituents.Two-step process, oxidation step can sometimes lead to over-oxidation or side products.Library synthesis and when direct formylation is problematic.
Vilsmeier-Haack Formylation Direct, one-step reaction, often uses readily available reagents.Regioselectivity can be an issue, may not be suitable for all substitution patterns, can be sensitive to electron-withdrawing groups.Electron-rich thiazoles where the desired regioselectivity is known or can be controlled.
Formylation via Lithiation (DoM) Excellent regioselectivity controlled by the directing group, allows for formylation at positions not accessible by electrophilic substitution.Requires strictly anhydrous and inert conditions, use of pyrophoric organolithium reagents, low temperatures.Highly specific and regioselective synthesis of complex thiazole-4-carbaldehydes.
Sommelet Reaction Mild reaction conditions, avoids harsh oxidizing agents.Requires the synthesis of the 4-(halomethyl)thiazole precursor, yields can be variable.Cases where the 4-(halomethyl)thiazole is readily accessible and milder conditions are preferred.

Conclusion

The synthesis of substituted thiazole-4-carbaldehydes can be approached through several distinct and effective strategies. The classical Hantzsch synthesis, coupled with a subsequent oxidation step, offers unparalleled versatility for accessing a wide range of analogs. For more direct approaches, the Vilsmeier-Haack reaction provides a one-pot solution, albeit with potential regioselectivity challenges. Directed ortho-metalation offers a highly regioselective but technically demanding route for specific targets, while the Sommelet reaction presents a milder alternative when the requisite halomethyl precursor is available. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is crucial for the rational design and efficient execution of synthetic routes towards these valuable chemical entities.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the nuanced fields of medicinal chemistry and drug development, the synthesis and application of novel compounds like 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde are routine.[1] This thiazole derivative, a valuable building block in the development of pharmaceuticals and agrochemicals, demands not only precision in its use but also a rigorous and informed approach to its disposal.[1][2] Adherence to proper disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Compound Identification and Hazard Assessment: Know Your Waste

Before any disposal action is taken, a thorough understanding of the compound's characteristics and associated hazards is paramount.

Chemical Identity:

Parameter Value
Chemical Name This compound
Synonyms 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
CAS Number 749902-11-2[1][2][3][4]
Molecular Formula C₁₁H₉NO₂S[1][3][4]
Molecular Weight 219.26 g/mol [1][3][4]
Appearance Off-white to yellow solid[1]

Hazard Classification:

A crucial step in determining the disposal pathway is understanding the compound's hazard classification. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [1]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [1]

It is critical to note that for many research chemicals, the toxicological and ecological properties have not been exhaustively investigated.[3] Therefore, a conservative approach that treats the compound with a high degree of caution is always recommended. While the immediate acute toxicity is categorized, the potential for long-term environmental effects or other hazards may not be fully known.

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for ensuring the safe and compliant disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_pathway Disposal Pathway Start Start: Generation of Waste Segregate Segregate Waste at Source (Solid vs. Liquid, Halogenated vs. Non-halogenated) Start->Segregate Label Label Waste Container Clearly ('Hazardous Waste', Chemical Name, Hazard Pictograms) Segregate->Label AssessQuantity Assess Quantity of Waste Label->AssessQuantity SmallQuantity Small Research Quantities AssessQuantity->SmallQuantity < 1 kg LargeQuantity Bulk Quantities AssessQuantity->LargeQuantity > 1 kg LicensedDisposal Engage Licensed Hazardous Waste Disposal Service SmallQuantity->LicensedDisposal LargeQuantity->LicensedDisposal Incineration High-Temperature Incineration (Preferred Method) LicensedDisposal->Incineration Landfill Secure Landfill (Post-incineration ash or stabilized waste) Incineration->Landfill caption Figure 1: Disposal workflow for this compound.

Figure 1: Disposal workflow for this compound.

Step 1: Segregation at the Source

The foundation of safe disposal is proper segregation. Immediately upon generation, waste this compound should be collected in a dedicated, compatible, and sealable hazardous waste container.

  • Why? Preventing the mixing of incompatible waste streams is a core principle of laboratory safety.[5] Mixing this compound with strong oxidizing agents, acids, or bases could lead to unforeseen chemical reactions.[3]

Step 2: Meticulous Labeling

Every waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and CAS number "749902-11-2"

  • The appropriate GHS hazard pictograms (e.g., exclamation mark for acute toxicity).[1]

  • The date of accumulation.

  • Why? Clear labeling is mandated by OSHA's Hazard Communication and Laboratory Standards.[6] It ensures that everyone who handles the container is aware of its contents and the associated risks, and it is a critical requirement for acceptance by licensed disposal facilities.

Step 3: Secure Temporary Storage

Waste containers should be stored in a designated, well-ventilated, and secure area, away from general laboratory traffic and sources of ignition.[5] The storage area should have secondary containment to mitigate any potential leaks or spills.

  • Why? Secure storage minimizes the risk of accidental exposure, spills, and unauthorized access.

Step 4: Engage a Licensed Professional Waste Disposal Service

For the final disposal of this compound, it is imperative to use a licensed and reputable hazardous waste disposal company.[2] These companies have the expertise and permits to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Why? The Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] Improper disposal can lead to significant legal and financial penalties, as well as environmental damage. Professional services ensure that the waste is managed from cradle to grave in a compliant manner.

Step 5: Preferred Disposal Method - Incineration

The most common and environmentally sound method for the disposal of solid organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.

  • Why? Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and sulfur oxides. This method is highly effective at eliminating the compound's toxicity.

Step 6: Contaminated Material and Container Disposal

Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated glassware, must also be disposed of as hazardous waste. Empty containers should be managed as unused product and disposed of through the same hazardous waste stream.[2]

  • Why? Trace amounts of the chemical can remain on these materials, posing a continued hazard. Treating all contaminated items as hazardous waste is a crucial aspect of a comprehensive safety protocol.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spills: Evacuate the immediate area. Wearing appropriate PPE (gloves, lab coat, eye protection, and, if necessary, respiratory protection), contain the spill with an inert absorbent material like vermiculite or sand. Collect the absorbed material into a labeled hazardous waste container for disposal. Ventilate the area and wash the spill site after cleanup is complete.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

The Regulatory Landscape: OSHA and EPA Compliance

All laboratory activities, including waste disposal, are governed by federal and state regulations. Key among these are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[6] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from its generation to its ultimate disposal.[7] All facilities that generate hazardous waste are responsible for ensuring it is managed in an environmentally sound manner.

By following the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in compliance with these critical regulations.

References

Navigating the Safe Handling of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS No. 749902-11-2), a versatile compound utilized in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.

Understanding the Hazard Landscape

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] While comprehensive toxicological properties have not been fully investigated, the potential for adverse health effects necessitates a cautious and well-planned approach to its handling.[3]

Key Hazard Information:

Hazard StatementClassification
Causes skin irritationSkin Irritant 2
Causes serious eye irritationEye Irritant 2A
May cause respiratory irritationSTOT SE 3
Very toxic to aquatic life with long lasting effectsAquatic Acute 1

Note: Hazard classifications are based on available Safety Data Sheets for this compound and structurally similar compounds.[2]

Core Principles of Protection: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE and the rationale behind each component.

Hand Protection: The First Line of Defense
  • Requirement: Wear appropriate protective gloves.[3]

  • Rationale and Best Practices: Gloves serve as a primary barrier against skin contact, which can lead to irritation.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices, followed by thorough hand washing.

Eye and Face Protection: Shielding Against Accidental Splashes
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may be necessary for operations with a higher risk of splashing.

  • Rationale and Best Practices: The eyes are particularly vulnerable to chemical splashes, which can cause serious irritation.[2] Standard prescription glasses are not a substitute for safety goggles. Ensure that eyewash stations are readily accessible and in close proximity to the workstation.[3]

Body Protection: Preventing Dermal Exposure
  • Requirement: Wear a lab coat or other protective clothing to prevent skin exposure.[3]

  • Rationale and Best Practices: Protective clothing minimizes the area of exposed skin, reducing the risk of accidental contact. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[3]

Respiratory Protection: Safeguarding Against Inhalation
  • Requirement: Use only in a well-ventilated area, such as a chemical fume hood.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

  • Rationale and Best Practices: Inhalation of dust or vapors can cause respiratory tract irritation.[2] Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly closed.[3] The recommended storage temperature is between 0-8°C.[1]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical fume hood is operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation and contamination. Avoid creating dust.

  • Experimental Procedures: Perform all experimental work involving this compound within the fume hood.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[3]

Spill Management
  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Disposal Protocol: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.

Visualizing the Workflow: A Safety Protocol Diagram

The following diagram illustrates the key decision points and safety measures in the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Handling Protocol for This compound ppe Don Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood weigh_transfer Weigh and Transfer (Inside Fume Hood) fume_hood->weigh_transfer experiment Conduct Experiment (Inside Fume Hood) weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill dispose_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands evacuate Evacuate Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain cleanup Collect and Place in Sealed Container for Disposal contain->cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.